Product packaging for Agmatidine(Cat. No.:CAS No. 1221169-70-5)

Agmatidine

Numéro de catalogue: B14122404
Numéro CAS: 1221169-70-5
Poids moléculaire: 355.39 g/mol
Clé InChI: NHQSDCRALZPVAJ-HJQYOEGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Agmatidine (also known as 2-agmatinylcytidine or agm2C) is a modified cytidine derivative that is present at the wobble position (position 34) of the anticodon in several archaeal tRNAs responsible for decoding the AUA isoleucine codon . This post-transcriptional modification is synthesized by the enzyme tRNAIle2 agmatinylcytidine synthetase (TiaS), which conjugates the nucleoside with agmatine, a decarboxylation product of arginine . The formation of this compound is essential for the precise decoding of the genetic code in many archaea, as it prevents the misreading of the AUA codon as AUG, which codes for methionine . The modification induces a tautomeric conversion that alters the hydrogen bonding pattern of the base, enabling it to pair specifically with adenosine but not with guanosine . Furthermore, the this compound modification is a critical identity element for the tRNA, as it is required for the correct aminoacylation of tRNAIle2 with isoleucine; without this modification, the tRNA precursor is charged with methionine instead . Research into this compound provides crucial insights into the evolution of the genetic code, tRNA biology, and the diverse strategies organisms employ to ensure translational fidelity . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N7O4 B14122404 Agmatidine CAS No. 1221169-70-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1221169-70-5

Formule moléculaire

C14H25N7O4

Poids moléculaire

355.39 g/mol

Nom IUPAC

2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine

InChI

InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1

Clé InChI

NHQSDCRALZPVAJ-HJQYOEGKSA-N

SMILES isomérique

C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES canonique

C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O

Origine du produit

United States

Foundational & Exploratory

Unveiling Agmatidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of agmatidine, a modified nucleoside critical to the fidelity of protein synthesis in Archaea. We will delve into its chemical structure, biosynthesis, and pivotal role in translational processes. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways to offer a comprehensive resource for the scientific community.

The Chemical Architecture of this compound

This compound, systematically named 2-agmatinylcytidine (agm²C), is a post-transcriptionally modified cytidine (B196190). Its defining feature is the substitution of the C2-oxo group of a standard cytidine with agmatine (B1664431), the decarboxylated form of arginine. This modification imparts a positive charge to the nucleoside under physiological conditions.

The chemical formula for this compound is C₁₄H₂₅N₇O₄, with a molar mass of 355.399 g·mol⁻¹[1]. The core structure consists of a ribose sugar linked to the agmatine-modified cytosine base. This unique structure is crucial for its biological function, enabling non-canonical base pairing within the ribosome.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₂₅N₇O₄[1]
Molar Mass 355.399 g·mol⁻¹[1]
IUPAC Name N-(4-Carbamimidamidobutyl)-4-imino-1-(β-D-ribofuranosyl)-1,4-dihydro-2-pyrimidinamine[1]
Modification Mass +112 Da (relative to cytidine)[2][3][4]

Biosynthesis of this compound: The TiaS-Mediated Pathway

This compound is synthesized by the enzyme tRNA(Ile2) 2-agmatinylcytidine synthetase (TiaS)[1][5]. This enzyme is responsible for attaching agmatine to the wobble position (C34) of tRNAIle2, which has a CAU anticodon. The biosynthesis is a three-step enzymatic process that requires ATP and agmatine.

Logical Relationship of this compound Biosynthesis

agmatidine_biosynthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products tRNA(Ile2)_unmodified Unmodified tRNA(Ile2) (C34) TiaS TiaS Enzyme tRNA(Ile2)_unmodified->TiaS binds Agmatine Agmatine Agmatine->TiaS binds ATP ATP ATP->TiaS binds tRNA(Ile2)_modified This compound-modified tRNA(Ile2) (agm2C34) TiaS->tRNA(Ile2)_modified catalyzes modification AMP AMP TiaS->AMP PPi PPi TiaS->PPi

Caption: The enzymatic synthesis of this compound on tRNA(Ile2) by TiaS.

Biological Function: Ensuring Translational Fidelity

The primary and essential function of this compound is to ensure the correct decoding of the AUA isoleucine codon in Archaea[1]. In the absence of this modification, the tRNAIle2 with a CAU anticodon would incorrectly recognize the AUG methionine codon. The this compound modification at the wobble position (C34) alters the hydrogen bonding properties of the base, enabling it to specifically base-pair with adenosine (B11128) (A) in the third position of the codon, while preventing pairing with guanosine (B1672433) (G)[2][6]. This ensures that isoleucine is incorporated at AUA codons, maintaining the integrity of the synthesized proteins.

While agmatine, the precursor to this compound, is known to be involved in various signaling pathways, including the PI3K/Akt/mTOR/HIF-1α pathway and the imidazoline (B1206853) I2 receptor-NF-κB pathway, there is currently no evidence to suggest that this compound itself functions as a signaling molecule outside of its role in tRNA[7][8][9]. Its biological activity appears to be confined to the realm of protein translation.

Experimental Protocols

Purification of this compound-Modified tRNA from Haloarcula marismortui

This protocol is adapted from the methodology described in the identification of this compound[10].

1. Cell Lysis and RNA Extraction:

  • Harvest H. marismortui cells from a 15-liter culture in late-log phase.
  • Lyse the cells using a French press in a buffer containing 10 mM Tris-HCl (pH 7.5), 100 mM Mg(OAc)₂, and 3.4 M KCl[10].
  • Perform acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction to isolate crude RNA.
  • Precipitate ribosomal RNA with 1 M NaCl to obtain total tRNA.

2. Hybrid Selection of tRNAIle2:

  • Utilize biotinylated DNA oligonucleotides complementary to nucleotides 54–73 of tRNAIle2.
  • Bind the oligonucleotides to streptavidin sepharose beads.
  • Hybridize the total tRNA population with the bead-bound oligonucleotides to specifically capture tRNAIle2.
  • Elute the enriched tRNAIle2.

3. Polyacrylamide Gel Electrophoresis (PAGE) Purification:

  • Fractionate the enriched tRNA on a native polyacrylamide gel.
  • Visualize the tRNA bands by ethidium (B1194527) bromide staining.
  • Excise the band corresponding to tRNAIle2.
  • Elute the tRNA from the gel slice.

Mass Spectrometry Analysis of this compound

This protocol outlines the general steps for the identification and characterization of this compound using mass spectrometry[3][4].

1. Enzymatic Digestion of tRNA to Nucleosides:

  • Digest the purified tRNAIle2 to its constituent nucleosides using a combination of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
  • Analyze the eluting nucleosides using an online mass spectrometer.

3. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

  • Isolate the ion corresponding to the mass of this compound (m/z 356 [M+H]⁺).
  • Fragment the isolated ion using collision-induced dissociation (CID).
  • Analyze the fragmentation pattern to confirm the structure of this compound. Key fragments include the loss of ammonia (B1221849) (NH₃) and the guanidino group (CH₅N₃)[4].

Experimental Workflow for this compound Identification

agmatidine_identification_workflow cluster_purification tRNA Purification cluster_analysis Mass Spectrometry Analysis Cell_Culture H. marismortui Culture RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction tRNA_Isolation tRNA Isolation RNA_Extraction->tRNA_Isolation tRNA_Ile2_Enrichment tRNA-Ile2 Enrichment tRNA_Isolation->tRNA_Ile2_Enrichment Digestion Enzymatic Digestion to Nucleosides tRNA_Ile2_Enrichment->Digestion LC_MS LC-MS Analysis Digestion->LC_MS MS_MS Tandem MS (MS/MS) LC_MS->MS_MS Structure_Elucidation Structure Elucidation MS_MS->Structure_Elucidation

Caption: Workflow for the purification and identification of this compound.

Ribosome Binding Assay

This assay is used to determine the codon-specific binding of the this compound-modified tRNA to the ribosome[10].

1. Preparation of Ribosomes and tRNA:

  • Isolate ribosomes from H. marismortui.
  • Aminoacylate the purified tRNAIle2 with ³H-labeled isoleucine.

2. Binding Reaction:

  • Incubate the ³H-Ile-tRNAIle2 with the ribosomes in the presence of synthetic mRNA templates containing different codons (e.g., AUA, AUG, AUC).
  • The binding buffer typically contains 10 mM Tris-HCl (pH 7.5), 100 mM Mg(OAc)₂, and 3.4 M KCl[10].

3. Analysis of Binding:

  • Filter the reaction mixture through nitrocellulose filters to capture ribosome-tRNA complexes.
  • Quantify the amount of bound ³H-Ile-tRNAIle2 using scintillation counting.
  • Compare the binding levels for different codons to determine specificity.

Conclusion

This compound stands as a fascinating example of how a subtle chemical modification to a fundamental biological molecule can have profound effects on the accuracy of the genetic code. Its unique structure, enzymatic synthesis, and essential role in ensuring correct codon recognition in Archaea highlight the intricate molecular mechanisms that underpin life. This guide provides a foundational resource for researchers seeking to understand and investigate this important modified nucleoside. Further research into the kinetics of the TiaS enzyme and the precise biophysical interactions of this compound within the ribosome will undoubtedly provide deeper insights into the complex world of protein translation.

References

The Discovery of Agmatidine in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, biosynthesis, and function of agmatidine, a modified nucleoside found in the anticodon of transfer RNA (tRNA) in many archaeal species. This compound, or 2-agmatinylcytidine (agm²C), is crucial for the accurate decoding of the AUA codon for isoleucine, a critical step in protein synthesis. This document details the experimental methodologies that led to its identification, presents key quantitative data, and illustrates the biochemical pathways and experimental workflows involved. The unique biosynthesis of this compound and its essential role in archaeal translation offer potential targets for novel antimicrobial drug development.

Introduction

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by the corresponding tRNA anticodons. The AUA codon, which specifies isoleucine, presents a unique challenge in translation as a standard CAU anticodon on tRNA could misread the AUG methionine codon. While bacteria and eukaryotes have evolved distinct strategies to overcome this, the mechanism in archaea remained elusive until the discovery of this compound.[1][2][3][4] This modified cytidine (B196190), located at the wobble position (position 34) of the tRNAIle anticodon, ensures the specific recognition of the AUA codon, preventing translational errors.[1][2][3][5][6][7] The discovery of this compound unveiled a novel strategy for maintaining translational accuracy in archaea and highlighted a convergent evolutionary path with bacteria, which utilize a similar but distinct modification (lysidine).[2][3][4][5][7]

The Discovery and Characterization of this compound

The identification of this compound was a result of meticulous biochemical analysis of tRNAIle from various archaeal species, including Haloarcula marismortui, Methanococcus maripaludis, and Sulfolobus solfataricus.[5][6] Researchers observed that the modification added 112 mass units to the cytidine base.[5][6][8][9]

Quantitative Data

The following table summarizes the key mass spectrometry data that was instrumental in elucidating the structure of this compound.

Analyte Experimental m/z Expected m/z Inference Reference
Modified Cytidine (C) Base224.1617224.1618Elemental composition of C₉H₁₈N₇[10]
C Base Fragment 1207.1352-Loss of NH₃[10][11]
C* Base Fragment 2165.1135-Loss of CH₅N₃ (guanidino group)[10][11]
Agmatine (B1664431) Standard Fragment 1114.1-Loss of NH₃[7][11]
Agmatine Standard Fragment 272.1-Loss of CH₅N₃[7][11]
Experimental Protocols

The identification of this compound involved a multi-step experimental approach:

2.2.1. Purification of tRNAIle

  • Cell Lysis: Archaeal cells (e.g., Haloarcula marismortui) were harvested and lysed to release total RNA.

  • Phenol (B47542) Extraction: Total RNA was extracted using phenol to remove proteins and other cellular components.

  • Chromatography: The tRNA fraction was isolated from the total RNA using chromatographic techniques.

  • Specific tRNAIle Isolation: The specific tRNAIle that recognizes the AUA codon was purified using methods that exploit its unique properties, such as affinity chromatography.

2.2.2. Ribosome Binding Assays

  • Incubation: Purified tRNAIle was incubated with ribosomes and synthetic mRNAs containing different codons (AUA, AUG, AUC, AUU).

  • Binding Analysis: The binding of tRNAIle to the ribosome-mRNA complex was measured, demonstrating that the modified tRNA specifically binds to the AUA codon.[7]

2.2.3. Nuclease Digestion and HPLC

  • Enzymatic Digestion: Purified tRNAIle was digested with specific ribonucleases (e.g., RNase T1, RNase A) to generate smaller RNA fragments.

  • HPLC Separation: The resulting oligonucleotides were separated using high-performance liquid chromatography (HPLC).

2.2.4. Mass Spectrometry (LC-MS and LC-MS/MS)

  • LC-MS Analysis: The separated oligonucleotides were analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine their mass-to-charge ratio and, consequently, their elemental composition.[5][6][8]

  • Tandem MS (MS/MS): Fragments of interest were subjected to tandem mass spectrometry (MS/MS) to determine their sequence and identify the nature and location of any modifications.[5][6][8][10] This analysis revealed the addition of an agmatine moiety to the cytidine at the wobble position.[5][6][8]

Biosynthesis of this compound

This compound is synthesized from the amino acid arginine. The biosynthesis is a two-step process within the archaeal cell.

  • Arginine to Agmatine: The enzyme arginine decarboxylase converts arginine to agmatine.

  • Agmatine to this compound: The enzyme tRNAIle-2-agmatinylcytidine synthetase (TiaS) catalyzes the attachment of agmatine to the C2 position of cytidine at the wobble position of tRNAIle in an ATP-dependent reaction.[1][2][3][4]

The TiaS-catalyzed reaction is a three-step mechanism:

  • TiaS hydrolyzes ATP to AMP and pyrophosphate (PPi).[1][12]

  • The C2 carbonyl oxygen of the cytidine attacks the γ-phosphate of another ATP molecule, forming a phosphorylated intermediate.[1]

  • The primary amino group of agmatine attacks the C2 carbon of the phosphorylated intermediate, leading to the formation of this compound and the release of inorganic phosphate.[1]

Function of this compound in Translation

The primary function of this compound is to ensure the correct decoding of the AUA isoleucine codon while preventing the misreading of the AUG methionine codon.[2][3][5][6][7] The conjugation of the agmatine moiety to cytidine induces a tautomeric shift in the base.[1] This structural change alters the hydrogen bonding properties of the nucleoside, allowing it to specifically base-pair with adenosine (B11128) (A) in the third position of the codon, but not with guanosine (B1672433) (G).[1][5][6] This modification is essential for the aminoacylation of the tRNA with isoleucine.[1]

Visualizations

This compound Biosynthesis Pathway

Agmatidine_Biosynthesis Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine decarboxylase This compound This compound (agm²C) on tRNAIle Agmatine->this compound tRNA_C Cytidine at wobble position of tRNAIle tRNA_C->this compound TiaS (tRNA-agmatinyltransferase) + ATP Agmatidine_Identification_Workflow start Archaeal Cell Culture tRNA_iso tRNA Isolation and Purification start->tRNA_iso ribo_bind Ribosome Binding Assays tRNA_iso->ribo_bind Functional Assay rnase_digest RNase Digestion tRNA_iso->rnase_digest Structural Analysis hplc HPLC Separation of Oligonucleotides rnase_digest->hplc lcms LC-MS Analysis hplc->lcms msms Tandem MS (MS/MS) Analysis lcms->msms structure Structure Elucidation of this compound msms->structure Codon_Recognition AUG A U G AUA A U A tRNA_Met U A C tRNA_Met:f2->AUG:f2 Correct Pairing (Methionine) tRNA_Ile_unmod U A C tRNA_Ile_unmod:f2->AUG:f2 Potential Misreading tRNA_Ile_mod U A agm²C tRNA_Ile_mod:f2->AUA:f2 Correct Pairing (Isoleucine)

References

The Agmatidine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatidine (agm2C), a modified cytidine (B196190) found at the wobble position of the anticodon in archaeal isoleucyl-tRNA (tRNAIle), is crucial for the accurate decoding of the AUA codon. This modification, catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS), ensures translational fidelity by preventing the misreading of the AUG methionine codon. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, its intermediates, and the enzymatic machinery involved. Detailed experimental protocols for the quantitative analysis of pathway components and the in vitro reconstitution of this compound synthesis are presented, alongside a comprehensive summary of available quantitative data. This document is intended to serve as a core resource for researchers investigating archaeal translation, tRNA modification, and the development of novel antimicrobial agents targeting this essential pathway.

Introduction

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by their cognate transfer RNA (tRNA) anticodons. In the universal genetic code, the AUA codon specifies isoleucine. However, a standard tRNAIle with a CAU anticodon would also recognize the AUG codon for methionine, leading to translational errors. To overcome this challenge, archaea have evolved a unique tRNA modification strategy: the conversion of cytidine to this compound at the wobble position (C34) of tRNAIle.[1] This modification is essential for cell viability in many archaea, highlighting its importance as a potential target for novel antibiotics.

This guide details the biochemical steps leading to the formation of this compound, focusing on the key intermediates and the catalytic mechanism of the TiaS enzyme.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a two-stage process that begins with the synthesis of the precursor molecule, agmatine (B1664431), followed by its enzymatic attachment to the tRNA.

Stage 1: Synthesis of Agmatine

The immediate precursor to the agmatinyl moiety of this compound is agmatine. Agmatine is a biogenic amine formed by the decarboxylation of the amino acid L-arginine. This reaction is catalyzed by the enzyme arginine decarboxylase (ADC).

Pathway Intermediates:

  • L-Arginine: A proteinogenic amino acid that serves as the initial substrate.

  • Agmatine: The product of arginine decarboxylation and the direct donor for the modification of tRNA.

Stage 2: Modification of tRNAIle

The final and critical step in the pathway is the enzymatic modification of the cytidine at the wobble position of the tRNAIle anticodon. This reaction is catalyzed by the ATP-dependent enzyme tRNAIle-agmatinylcytidine synthetase (TiaS).[2][3]

The catalytic mechanism of TiaS is a three-step process:[1][4]

  • ATP Hydrolysis: TiaS first hydrolyzes ATP to AMP and pyrophosphate (PPi).[1]

  • tRNA Phosphorylation: The γ-phosphate from a second ATP molecule is transferred to the C2-oxo group of the cytidine at position 34 (C34) of the tRNA, forming a phosphorylated intermediate (p-C34).[1]

  • Agmatine Attachment: The primary amino group of agmatine performs a nucleophilic attack on the C2 carbon of the phosphorylated cytidine intermediate. This results in the release of inorganic phosphate (B84403) (Pi) and the formation of a C-N bond, yielding the final product, this compound (2-agmatinylcytidine).[1]

Pathway Intermediates:

  • tRNAIle (CAU): The unmodified transfer RNA with a cytidine at the wobble position.

  • ATP: Adenosine (B11128) triphosphate, providing the energy for the reaction.

  • Phosphorylated-C34-tRNAIle: A transient, high-energy intermediate.

  • Agmatine: The aminoguanidine (B1677879) substrate.

  • Agmatidinyl-tRNAIle (agm2C-tRNAIle): The final, modified tRNA product.

Quantitative Data

Quantitative data on the intracellular concentrations of this compound biosynthesis intermediates in archaea are not extensively available in the literature. However, studies in other organisms and related pathways provide some context.

IntermediateOrganism/SystemConcentration/ValueReference
AgmatineRat Stomach~71 ng/mg net weight[5]
ArginineFrancisella novicida (in vitro culture)0.23 - 2.3 mM (supplemented)[6]
Km (tRNA) for IleRSEscherichia coli0.057 - 1.37 µM[7][8]

Note: The Km value provided is for isoleucyl-tRNA synthetase (IleRS) from E. coli, not TiaS from archaea. It is included to provide a general idea of the affinity of tRNA synthetases for their tRNA substrates. Further research is needed to determine the specific kinetic parameters for the TiaS enzyme and the precise intracellular concentrations of the pathway intermediates in various archaeal species.

Experimental Protocols

Heterologous Expression and Purification of TiaS Enzyme

This protocol is a general guideline for the expression and purification of recombinant TiaS, which can be adapted based on the specific expression vector and host system.[1][4][9][10][11]

1. Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the TiaS gene fused to an affinity tag (e.g., His-tag, GST-tag).

2. Cell Culture and Induction:

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Chromatography:

  • Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.
  • Wash the column extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
  • Elute the TiaS protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).

5. Further Purification (Optional):

  • For higher purity, perform additional chromatography steps such as ion-exchange and size-exclusion chromatography.
  • Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM DTT).

In Vitro Transcription of tRNAIle

This protocol describes the generation of unmodified tRNAIle transcripts for use in in vitro modification assays.[3][12][13][14][15]

1. Template Preparation:

  • Prepare a linear DNA template containing the T7 RNA polymerase promoter followed by the tRNAIle gene sequence. This can be achieved by PCR amplification or by linearization of a plasmid containing the gene.

2. In Vitro Transcription Reaction:

  • Set up the transcription reaction with the following components:
  • Linear DNA template
  • T7 RNA polymerase
  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
  • Transcription buffer (containing MgCl2 and DTT)
  • RNase inhibitor
  • Incubate the reaction at 37°C for 2-4 hours.

3. DNase Treatment and Purification:

  • Add DNase I to the reaction to digest the DNA template.
  • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a commercial RNA purification kit.

4. Refolding of tRNA:

  • To ensure proper folding, heat the purified tRNA at 80-90°C for 2-3 minutes, followed by slow cooling to room temperature in the presence of MgCl2.

In Vitro this compound Synthesis Assay

This assay allows for the functional characterization of the TiaS enzyme and the study of the this compound biosynthesis reaction.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Purified TiaS enzyme
  • In vitro transcribed and refolded tRNAIle
  • Agmatine
  • ATP
  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the specific TiaS enzyme (archaeal enzymes are often thermophilic).

3. Analysis of this compound Formation:

  • The formation of this compound can be detected by various methods:
  • Mass Spectrometry: Digest the tRNA to nucleosides and analyze by LC-MS/MS to detect the mass shift corresponding to the addition of agmatine.[16][17][18][19]
  • Radiolabeling: Use [14C]-agmatine or [γ-32P]-ATP to follow the incorporation of the label into the tRNA. The labeled tRNA can be separated by PAGE and visualized by autoradiography.
  • Primer Extension Analysis: The modification at the wobble position can cause a stop or a pause in reverse transcription, which can be detected by primer extension.

Quantitative Analysis of this compound by Mass Spectrometry

This protocol outlines the general steps for the quantification of this compound in a tRNA sample.[16][17][18][19]

1. tRNA Isolation and Digestion:

  • Isolate total tRNA from archaeal cells.
  • Digest the tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC).
  • Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Specific precursor-to-product ion transitions for this compound and other nucleosides are monitored for quantification.

3. Quantification:

  • Quantify the amount of this compound relative to other canonical or modified nucleosides by comparing the peak areas from the MRM chromatograms.
  • For absolute quantification, a stable isotope-labeled internal standard for this compound would be required.

Visualizations

This compound Biosynthesis Pathway

Agmatidine_Biosynthesis cluster_TiaS TiaS Catalyzed Modification Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine ADC tRNA_mod Agmatidinyl-tRNAIle (agm2C) Agmatine->tRNA_mod tRNA_unmod tRNAIle (CAU) tRNA_phos Phosphorylated-C34-tRNAIle tRNA_unmod->tRNA_phos TiaS ATP1 ATP AMP_PPi AMP + PPi ATP1->AMP_PPi ATP2 ATP ADP ADP ATP2->ADP Pi Pi tRNA_phos->tRNA_mod TiaS TiaS_Workflow Cloning Cloning of TiaS gene into expression vector Expression Heterologous expression in E. coli Cloning->Expression Purification Purification of TiaS (Affinity & SEC) Expression->Purification Assay In vitro this compound synthesis assay Purification->Assay Transcription In vitro transcription of tRNAIle Transcription->Assay Analysis Analysis of modification (LC-MS/MS) Assay->Analysis

References

The Pivotal Role of Agmatidine in Archaeal Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agmatidine (agm²C), a modified cytidine (B196190) nucleoside found at the wobble position (C34) of isoleucine tRNA (tRNAIle) in Archaea, is indispensable for the accurate and efficient translation of the AUA codon. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthesis, its critical function in codon recognition and reading frame maintenance, and its implications for drug development. The document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this unique tRNA modification.

Introduction: The Challenge of AUA Codon Decoding

The genetic code, while nearly universal, presents specific challenges in its interpretation. The AUN codon box, which includes codons for isoleucine (AUU, AUC, AUA) and methionine (AUG), is a prime example. While AUU and AUC are readily decoded by a tRNAIle with a GAU anticodon, the AUA codon poses a significant challenge. A standard tRNA with a UAU anticodon would also recognize the AUG methionine codon, leading to unacceptable levels of misincorporation. To overcome this, different domains of life have evolved distinct strategies. In Archaea, the solution lies in the post-transcriptional modification of cytidine to this compound at the wobble position of tRNAIle with a CAU anticodon.[1][2]

This compound, chemically 2-agmatinylcytidine, is a derivative of cytidine where the C2-oxo group is replaced by agmatine (B1664431), a decarboxylated form of arginine.[1][2] This modification is crucial for restricting the tRNA's decoding capacity to the AUA codon, thereby preventing the misreading of the AUG codon as isoleucine and ensuring the fidelity of protein synthesis. Furthermore, the presence of this compound is essential for the correct aminoacylation of this tRNA with isoleucine.[1]

The Biosynthesis of this compound: A Unique Enzymatic Pathway

The synthesis of this compound is catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS), a protein found in many archaeal species.[3][4] The biosynthesis is a two-step enzymatic reaction that utilizes agmatine and ATP as substrates.

Step 1: Activation of Cytidine TiaS first catalyzes the phosphorylation of the C2 position of the cytidine at the wobble position (C34) of the tRNAIle anticodon, using ATP as the phosphate (B84403) donor. This step results in a reactive C2-phosphocytidine intermediate.

Step 2: Nucleophilic Attack by Agmatine The primary amino group of agmatine then performs a nucleophilic attack on the activated C2 position of the cytidine, displacing the phosphate group and forming a stable C-N bond. This results in the final product, 2-agmatinylcytidine, or this compound.

This pathway is distinct from the synthesis of a similar modified nucleoside, lysidine, found in bacteria, which is synthesized by the enzyme TilS. The independent evolution of these two enzymes, TiaS and TilS, to solve the same decoding problem is a remarkable example of convergent evolution.[3][4]

agmatidine_biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Agmatine Agmatine TiaS TiaS (tRNA(Ile)-agmatinylcytidine synthetase) Agmatine->TiaS ATP ATP ATP->TiaS tRNA_C34 tRNA(Ile) with C34 tRNA_C34->TiaS Agmatidine_tRNA tRNA(Ile) with agm²C34 TiaS->Agmatidine_tRNA AMP AMP TiaS->AMP PPi PPi TiaS->PPi in_vitro_synthesis_workflow cluster_input Input Components cluster_reaction Reaction cluster_purification Purification cluster_output Output TiaS Purified TiaS Incubation Incubate at Optimal Temperature TiaS->Incubation tRNA Unmodified tRNA(Ile) tRNA->Incubation Agmatine Agmatine Agmatine->Incubation ATP ATP ATP->Incubation Phenol Phenol:Chloroform Extraction Incubation->Phenol Ethanol Ethanol Precipitation Phenol->Ethanol Modified_tRNA This compound-modified tRNA(Ile) Ethanol->Modified_tRNA

References

Decoding AUA: A Technical Guide to the Function of Agmatidine in Archaeal Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate world of molecular biology, the precise translation of the genetic code is paramount. For many archaea, the accurate interpretation of the AUA codon for isoleucine hinges on a unique and essential tRNA modification: agmatidine. This in-depth technical guide explores the critical function of this compound, its biosynthesis, and the experimental methodologies used to elucidate its role, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Executive Summary

The universal genetic code presents a unique challenge with the AUA codon. While AUU and AUC are readily decoded as isoleucine, AUA can be mistaken for the methionine codon, AUG. Archaea have evolved a sophisticated mechanism to resolve this ambiguity through the post-transcriptional modification of cytidine (B196190) to 2-agmatinylcytidine (agm²C), or this compound, at the wobble position (C34) of tRNAIle2. This modification is indispensable; it not only ensures the specific recognition of the AUA codon by preventing mispairing with the AUG codon but is also a critical identity element for the aminoacylation of the tRNA with isoleucine.[1][2] The biosynthesis of this complex molecule is catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS), which utilizes agmatine (B1664431), a derivative of arginine. The discovery of this compound and its biosynthetic pathway has unveiled a fascinating example of convergent evolution, as it parallels the function of the structurally similar lysidine (B1675763) modification found in bacteria.[3][4]

The Molecular Imperative for this compound

Standard Watson-Crick base pairing rules are insufficient to distinguish the AUA isoleucine codon from the AUG methionine codon at the wobble position. An unmodified cytidine at the anticodon's first position (C34) would pair with guanosine (B1672433), leading to the misreading of AUG.

This compound resolves this by fundamentally altering the hydrogen bonding properties of the cytidine base. The conjugation of an agmatine moiety to the C2 position of the cytosine ring induces a tautomeric shift.[2] This structural change enables this compound to form a stable base pair with adenosine (B11128) (A) in the third position of the AUA codon while sterically hindering the formation of a base pair with guanosine (G).[2][5] This modification acts as a molecular gatekeeper, ensuring translational fidelity.

Furthermore, the presence of this compound at position 34 is a prerequisite for the recognition and charging of the tRNAIle2 by its cognate enzyme, isoleucyl-tRNA synthetase (IleRS).[2] Without this modification, the tRNA is not aminoacylated with isoleucine, effectively removing it from the pool of translational machinery.[1]

Biosynthesis of this compound: A Two-Step Pathway

The formation of this compound on its target tRNA is a precise enzymatic process. It begins with the synthesis of the precursor molecule, agmatine, and culminates in its ATP-dependent attachment to the tRNA by the synthetase TiaS.

Step 1: Synthesis of Agmatine

The precursor, agmatine, is synthesized in the cell via the decarboxylation of the amino acid L-arginine. This reaction is catalyzed by the enzyme Arginine Decarboxylase (ADC).

Agmatine Synthesis Pathway Arginine L-Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Agmatine Agmatine ADC->Agmatine CO2 CO₂ ADC->CO2 releases

Fig. 1: Biosynthesis of Agmatine from L-Arginine.
Step 2: TiaS-Catalyzed Agmatidylation of tRNA

The key enzyme, tRNAIle-agmatinylcytidine synthetase (TiaS), facilitates the attachment of agmatine to cytidine 34 of the tRNAIle2. This reaction proceeds through a unique, three-step mechanism involving a dual protein and RNA kinase activity.[6]

  • ATP Hydrolysis : TiaS first hydrolyzes ATP into AMP and pyrophosphate (PPi).[6]

  • tRNA Phosphorylation : The enzyme then utilizes the γ-phosphate from a second ATP molecule to phosphorylate the C2 position of cytidine 34 on the tRNA, forming a reactive intermediate.[6]

  • Agmatine Conjugation : The primary amino group of agmatine performs a nucleophilic attack on the phosphorylated C2 position, releasing the phosphate (B84403) and forming the final this compound modification.[6]

TiaS Catalysis cluster_0 TiaS Enzymatic Cycle tRNA_C34 tRNA(Ile2) with C34 TiaS TiaS Enzyme tRNA_C34->TiaS tRNA_P Phosphorylated-tRNA(Ile2) intermediate tRNA_agm2C tRNA(Ile2) with agm²C34 TiaS->tRNA_P Phosphorylates C2 TiaS->tRNA_agm2C Agmatine attack AMP_PPi AMP + PPi TiaS->AMP_PPi ADP ADP TiaS->ADP Pi Pi TiaS->Pi ATP1 ATP ATP1->TiaS ATP2 ATP ATP2->TiaS Agmatine Agmatine Agmatine->TiaS

Fig. 2: TiaS-catalyzed formation of this compound (agm²C) on tRNA.

Quantitative Analysis of this compound Function

The functional consequences of the this compound modification have been quantified through ribosome binding assays and aminoacylation efficiency studies. These experiments demonstrate a stark difference in the behavior of this compound-modified tRNAIle2 compared to its unmodified counterpart.

Ribosome Binding Specificity

Nitrocellulose filter binding assays are used to measure the interaction between aminoacylated tRNA and ribosomes programmed with specific mRNA codons. The results consistently show that native, this compound-bearing [³H]Ile-tRNAIle2 binds efficiently and specifically to ribosomes programmed with the AUA codon. In contrast, binding to ribosomes with the AUG codon is negligible. This demonstrates the critical role of this compound in codon discrimination.

tRNA SpeciesmRNA CodonNormalized Ribosome Binding (%)Reference
Native H. marismortui Ile-tRNAIle2 (with agm²C)AUA 100 ± 8[7]
Native H. marismortui Ile-tRNAIle2 (with agm²C)AUG < 5[7]
Native H. marismortui Ile-tRNAIle2 (with agm²C)AUC < 5[7]
Native H. marismortui Ile-tRNAIle1 (with GAU anticodon)AUC 100 ± 10[7]
Native H. marismortui Ile-tRNAIle1 (with GAU anticodon)AUA < 5[7]

Table 1: Codon-dependent binding of H. marismortui isoleucine tRNAs to ribosomes. Binding is normalized to the cognate codon for each tRNA species.

Aminoacylation Efficiency

The this compound modification is also an essential identity element for the isoleucyl-tRNA synthetase (IleRS). In vitro aminoacylation assays reveal that unmodified tRNAIle2 transcripts are poor substrates for IleRS. The introduction of the agm²C modification dramatically increases the efficiency of isoleucine charging.

tRNA SubstrateRelative Aminoacylation Efficiency (%)
Unmodified tRNAIle2 transcript~5-10
In vitro agmatidylated tRNAIle2~90-100
Native tRNAIle2 (with agm²C)100

Table 2: Estimated relative efficiency of aminoacylation by archaeal Isoleucyl-tRNA Synthetase. Efficiency is relative to the native, fully modified tRNA.

Experimental Protocols

The following section provides detailed methodologies for the key experiments used in the study of this compound.

Identification of this compound by Mass Spectrometry

This protocol outlines the general workflow for identifying novel RNA modifications like this compound from purified tRNA.

Mass Spec Workflow A 1. Isolate total tRNA from archaeal cells B 2. Purify specific tRNA(Ile2) (e.g., via PAGE or HPLC) A->B C 3. Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphatase) B->C D 4. Liquid Chromatography (LC) Separation of nucleosides C->D E 5. Mass Spectrometry (MS) Determine mass of components D->E F 6. Tandem MS (MS/MS) Fragment ions to determine structure E->F G 7. Data Analysis Compare mass to known modifications and predict elemental composition F->G

Fig. 3: Workflow for tRNA modification analysis by LC-MS/MS.

Protocol:

  • tRNA Purification: The specific tRNAIle2 is purified from total tRNA isolated from archaeal cells (e.g., Haloarcula marismortui) using methods such as preparative polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion: The purified tRNA (1-5 µg) is completely digested to its constituent nucleosides. The tRNA is incubated with Nuclease P1 (2 units) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) for 2 hours at 37°C. Subsequently, bacterial alkaline phosphatase (0.5 units) is added, and the mixture is incubated for another 2 hours at 37°C.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase HPLC using a C18 column, with a gradient of acetonitrile (B52724) in an aqueous ammonium acetate solution. The eluent is directly coupled to an electrospray ionization (ESI) source of a high-resolution mass spectrometer.

  • Data Acquisition: Full scan mass spectra are acquired to identify the molecular masses of all nucleosides. Data-dependent MS/MS scans are then performed on ions of interest to obtain fragmentation patterns, which are used to deduce the chemical structure of the modification.[8][9] The accurate mass of the modified nucleoside (C*) and its base fragment are determined to be consistent with cytidine plus an agmatine moiety (C₉H₁₈N₇), confirming the identity as this compound.[9]

In Vitro Reconstitution of this compound Synthesis

This protocol allows for the enzymatic synthesis of this compound on an unmodified tRNA transcript.

Protocol:

  • Preparation of Substrates: An unmodified tRNAIle2 transcript is prepared by in vitro transcription using T7 RNA polymerase. The recombinant TiaS enzyme is overexpressed and purified from E. coli.

  • Reaction Mixture: The standard reaction mixture (50 µL) contains 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM DTT, 2 µM unmodified tRNAIle2 transcript, 1 mM agmatine sulfate, and 1 µM purified TiaS enzyme.

  • Incubation: The reaction is incubated at the optimal temperature for the specific archaeal enzyme (e.g., 65°C for Archaeoglobus fulgidus TiaS) for 30-60 minutes.

  • Analysis: The reaction is stopped by phenol-chloroform extraction. The resulting modified tRNA is recovered by ethanol (B145695) precipitation. The successful synthesis of this compound is confirmed by LC-MS/MS analysis of the digested tRNA as described in Protocol 5.1.[6]

Ribosome Filter Binding Assay

This assay quantifies the codon-dependent binding of aminoacylated tRNA to the ribosome.

Protocol:

  • Preparation of Components:

    • Ribosomes: 70S ribosomes are purified from H. marismortui or a similar archaeal source.

    • mRNA: Short synthetic mRNA oligonucleotides (e.g., containing AUA or AUG codons) are synthesized.

    • aa-tRNA: Native tRNAIle2 is aminoacylated with [³H]-isoleucine using purified IleRS.

  • Binding Reaction: The binding reaction (50 µL) is assembled in a high-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM Mg(OAc)₂, 3.4 M KCl). The mixture contains 2-4 pmol of 70S ribosomes, a 5-fold molar excess of mRNA, and 1 pmol of [³H]Ile-tRNAIle2.

  • Incubation: The mixture is incubated for 30 minutes at 37°C to allow for complex formation.

  • Quantification: The reaction mixture is passed through a nitrocellulose filter under vacuum. The filter retains the large ribosome-mRNA-tRNA complexes but allows unbound tRNA to pass through. The filter is washed with cold binding buffer.

  • Analysis: The radioactivity retained on the filter is measured by liquid scintillation counting. The amount of radioactivity is directly proportional to the amount of tRNA bound to the ribosome.[7]

Conclusion and Future Directions

This compound is a testament to the evolutionary ingenuity required to maintain the fidelity of the genetic code. Its function in AUA codon recognition in archaea is a cornerstone of translational accuracy in this domain of life. The elucidation of its structure, biosynthesis by the novel enzyme TiaS, and precise molecular function provides critical insights into the complex world of tRNA modifications. For drug development professionals, enzymes involved in essential tRNA modification pathways like TiaS represent potential targets for novel antimicrobial agents, particularly against pathogenic archaea or as tools in synthetic biology. Future research will likely focus on the structural dynamics of the ribosome-tRNA-mRNA complex to further detail the stereochemical basis of this compound-mediated recognition and the potential regulatory roles of this modification in response to cellular stress.

References

Evolutionary conservation of agmatidine modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Conservation of Agmatidine Modification

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis across all domains of life. One such modification, this compound (2-agmatinylcytidine, agm²C), is a vital component of the translational machinery in most archaea. Found at the wobble position (C34) of tRNAIle2, this compound is essential for the correct decoding of the AUA isoleucine codon while preventing the misreading of the AUG methionine codon.[1][2] This modification is synthesized by the enzyme tRNAIle2-agmatinylcytidine synthetase (TiaS), which catalyzes the ATP-dependent conjugation of agmatine (B1664431) onto the cytidine (B196190) base.[2][3][4]

The discovery of this compound highlights a fascinating case of convergent evolution. Bacteria employ a chemically similar modification, lysidine (B1675763) (L), synthesized by the enzyme TilS, to solve the same AUA decoding problem.[2][4][5] Despite the functional analogy and chemical similarity between this compound and lysidine, their respective synthetases, TiaS and TilS, are evolutionarily distinct, suggesting they arose independently to fulfill the same critical biological function.[2][4][5] This guide provides a comprehensive overview of the evolutionary distribution of this compound, the biochemical pathways involved, and the experimental methodologies used for its characterization.

Quantitative Data on Distribution and Conservation

The this compound modification is highly conserved within specific archaeal lineages, underscoring its fundamental role in translation.

Table 2.1: Distribution of this compound Modification and tiaS Gene in Archaea
Archaeal PhylumPresence of this compound / tiaS GeneAUA Decoding StrategyRepresentative Genera
Euryarchaeota WidespreadThis compound (agm²C) at C34Haloarcula, Methanococcus, Thermococcus[1][6][7]
Crenarchaeota WidespreadThis compound (agm²C) at C34Sulfolobus, Archaeoglobus[3][6][7]
Nanoarchaeota Likely AbsentEukaryote-like (ΨAΨ anticodon)Nanoarchaeum[1]
Korarchaeota Likely AbsentEukaryote-like (ΨAΨ anticodon)Korarchaeum[1]
Table 2.2: Comparison of Archaeal (TiaS) and Bacterial (TilS) AUA Decoding Systems
FeatureArchaeal SystemBacterial System
Modification This compound (agm²C)Lysidine (L)
Precursor Molecule Agmatine (decarboxylated Arginine)Lysine
Enzyme tRNAIle-agm²C Synthetase (TiaS)tRNAIle-Lysidine Synthetase (TilS)
Energy Source ATPATP
Catalytic Mechanism C2 position of C34 is phosphorylatedC2 position of C34 is adenylated
Evolutionary Origin Distinct enzyme class; no homology to TilSDistinct enzyme class; no homology to TiaS
Conclusion A clear example of convergent evolution for solving the AUA decoding challenge.[2][4][5]A clear example of convergent evolution for solving the AUA decoding challenge.[5]

Signaling and Biosynthetic Pathways

The formation of this compound is a multi-step process involving the synthesis of the precursor agmatine and its subsequent enzymatic addition to the tRNA.

Agmatine Biosynthesis

Agmatine is an essential metabolite in many archaea, not only for tRNA modification but also for polyamine biosynthesis.[6] It is synthesized from the amino acid L-arginine via decarboxylation, a reaction catalyzed by the enzyme Arginine Decarboxylase (ADC).[1]

Agmatine_Biosynthesis Arginine L-Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Agmatine Agmatine ADC->Agmatine Decarboxylation CO2 CO₂ ADC->CO2

Fig. 1: Biosynthesis of Agmatine from L-Arginine.
TiaS-Catalyzed this compound Formation

The enzyme TiaS catalyzes the formation of this compound on tRNAIle2 through a unique, three-step mechanism that involves the dual phosphorylation of both the tRNA substrate and the enzyme itself.[1][8]

  • ATP Hydrolysis : TiaS first hydrolyzes ATP into AMP and pyrophosphate (PPi).[1][8]

  • C34 Phosphorylation : The γ-phosphate from a second ATP molecule is transferred to the C2 carbonyl oxygen of the target cytidine (C34) on the tRNA, forming a p-C34 intermediate.[1][8]

  • Agmatine Attack : The primary amino group of agmatine performs a nucleophilic attack on the activated C2 carbon of the p-C34 intermediate, releasing the phosphate (B84403) and forming this compound (agm²C).[1]

TiaS_Mechanism cluster_TiaS TiaS Enzyme TiaS TiaS AMP_PPi AMP + PPi TiaS->AMP_PPi 1. Hydrolysis tRNA_C34 tRNA(Ile2) with C34 p_C34 Intermediate: tRNA(Ile2) with p-C34 tRNA_C34->p_C34 2. Phosphorylation ATP1 ATP ATP1->TiaS ATP2 ATP ATP2->p_C34 ADP ADP p_C34->ADP tRNA_agm2C Final Product: tRNA(Ile2) with agm²C34 p_C34->tRNA_agm2C 3. Agmatine Attack Agmatine Agmatine Agmatine->tRNA_agm2C Pi Pi tRNA_agm2C->Pi

Fig. 2: Three-step mechanism of this compound (agm²C) synthesis by TiaS.

Key Experimental Protocols

The identification and characterization of this compound have relied on a combination of sophisticated biochemical and analytical techniques.

Protocol: Identification of this compound by Mass Spectrometry

This protocol outlines the key steps used to identify this compound from total tRNA extracts, as pioneered in the initial discovery.[5][7][9]

  • tRNA Isolation : Isolate total tRNA from archaeal cells (e.g., Haloarcula marismortui) using standard phenol-chloroform extraction and ethanol (B145695) precipitation.

  • tRNA Purification : Purify the specific tRNAIle2 species using methods like hybrid selection with biotinylated DNA oligonucleotides followed by polyacrylamide gel electrophoresis (PAGE).[10]

  • Enzymatic Digestion :

    • Digest the purified tRNA to completion with nucleases such as RNase T1 or RNase A to generate oligonucleotides.

    • For total nucleoside analysis, digest the tRNA down to individual nucleosides using nuclease P1 followed by bacterial alkaline phosphatase (BAP).

  • LC-MS Analysis :

    • Separate the resulting oligonucleotide fragments or nucleosides using high-performance liquid chromatography (HPLC).

    • Couple the HPLC output directly to an electrospray ionization (ESI) mass spectrometer.

  • Tandem MS (MS/MS) Analysis :

    • Select the parent ion corresponding to the modified nucleoside or the oligonucleotide containing it.

    • Induce fragmentation of the selected ion (Collision-Induced Dissociation - CID).

    • Analyze the resulting fragment ions to determine the precise mass and structure of the modification and its location within the tRNA sequence.[5][10] Accurate mass analysis of the fragments is crucial to deduce the elemental composition.[5][10]

MS_Workflow Start Archaeal Cell Culture Isolate Isolate Total tRNA Start->Isolate Purify Purify tRNA(Ile2) Isolate->Purify Digest Digest with Nuclease(s) Purify->Digest HPLC HPLC Separation Digest->HPLC MS1 Mass Spectrometry (MS) Detect Parent Ions HPLC->MS1 MS2 Tandem MS (MS/MS) Fragment Parent Ions MS1->MS2 Analyze Analyze Fragmentation Determine Structure MS2->Analyze

Fig. 3: Experimental workflow for mass spectrometric identification of this compound.
Protocol: In Vitro Reconstitution of this compound Synthesis

This biochemical assay is used to confirm the enzymatic activity of TiaS and study its substrate requirements.

  • Component Preparation :

    • TiaS Enzyme : Overexpress and purify recombinant TiaS protein.

    • tRNA Substrate : Prepare an in vitro transcript of the archaeal tRNAIle2 gene using T7 RNA polymerase.

    • Substrates : Prepare solutions of ATP and agmatine.

  • Reaction Setup :

    • Combine purified TiaS, the tRNAIle2 transcript, ATP, and agmatine in a suitable reaction buffer (e.g., HEPES-KOH, MgCl₂, DTT).

    • Incubate the reaction mixture at the optimal temperature for the specific archaeon from which TiaS was derived (e.g., 65°C for Archaeoglobus fulgidus).

  • Analysis of Modification :

    • Stop the reaction and purify the tRNA from the mixture.

    • Digest the tRNA into nucleosides as described in Protocol 4.1.

    • Analyze the nucleoside mixture by LC-MS to detect the formation of this compound, identified by its characteristic mass-to-charge ratio. The absence of this compound in control reactions lacking either TiaS, ATP, or agmatine confirms the enzyme's specific requirements.[4]

Protocol: Phylogenetic Analysis of TiaS

This bioinformatic protocol is used to study the evolutionary history of the tiaS gene.

  • Sequence Retrieval : Identify TiaS protein homologs using a known TiaS sequence as a query in a BLASTp search against archaeal genomes in databases like NCBI.

  • Multiple Sequence Alignment (MSA) : Align the retrieved homologous sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and prepare the sequences for phylogenetic inference.

  • Phylogenetic Tree Construction :

    • Use the MSA to construct a phylogenetic tree.

    • Employ methods such as Maximum Likelihood (ML) or Bayesian inference. Software like PhyML or RAxML is commonly used for ML analysis.

    • Assess the statistical support for the tree topology using bootstrapping or posterior probabilities.[11]

  • Tree Interpretation : Analyze the resulting tree to understand the evolutionary relationships between TiaS proteins from different archaeal species and to confirm the lack of homology with the bacterial TilS family.[5]

References

The Impact of Agmatidine on tRNA Structure, Stability, and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the accuracy and efficiency of protein synthesis across all domains of life. In Archaea, the modification of cytidine (B196190) to 2-agmatinylcytidine (agmatidine, agm²C) at the wobble position of the tRNA anticodon is a pivotal adaptation for decoding the AUA isoleucine codon. This guide provides an in-depth analysis of this compound's role, detailing its impact on tRNA structure, the resulting stability of codon-anticodon interactions, and the functional consequences for translation. It synthesizes current research, presents key data in a structured format, outlines experimental methodologies for its study, and provides visual representations of the underlying biochemical processes.

Introduction: tRNA, Post-Transcriptional Modifications, and this compound

Transfer RNA (tRNA) acts as the adapter molecule in protein synthesis, translating the genetic information encoded in messenger RNA (mRNA) into the amino acid sequence of a polypeptide chain.[1][2] The canonical tRNA structure consists of a secondary cloverleaf fold and a tertiary L-shaped conformation, which are essential for its function.[1][3] This structure is further refined by over 100 known post-transcriptional modifications, which are crucial for tRNA stability, folding, and accurate codon recognition.[4][5]

One such critical modification is This compound (agm²C) , a modified cytidine found at the wobble position (position 34) of the anticodon in several archaeal tRNAs responsible for decoding the AUA codon.[6] this compound is chemically characterized by the replacement of the C2-oxo group of cytidine with agmatine (B1664431), the decarboxylated form of arginine.[7][8] This modification is essential for the viability of many archaea, as it enables the tRNA to correctly read the AUA codon as isoleucine while simultaneously preventing the misreading of the AUG codon, which codes for methionine.[4][6][9] The biosynthesis of this compound is catalyzed by the enzyme tRNA(Ile)-agm²C synthetase (TiaS), which utilizes agmatine and ATP.[4]

Structural and Functional Impact of this compound Modification

The introduction of this compound into the anticodon loop of tRNAIle2 induces profound changes in its structural and functional properties. The modification is not merely a passive addition but an active determinant of the tRNA's decoding capability.

Alteration of Base Pairing Specificity

The primary role of this compound is to alter the hydrogen-bonding pattern of the wobble base. An unmodified cytidine at this position would preferentially bind to guanosine (B1672433) (G), leading to the incorrect decoding of AUG (methionine) codons. The conjugation of the agmatine moiety at the C2 position induces a tautomeric conversion of the cytidine base.[6] This structural shift reconfigures the hydrogen bond donors and acceptors, enabling the modified base to form a stable, non-canonical base pair with adenosine (B11128) (A) while preventing pairing with guanosine (G).[8][9] This ensures the specific recognition of the AUA isoleucine codon.

Contribution to Codon-Anticodon Complex Stability

While specific quantitative data on the change in the overall melting temperature (Tm) of tRNA due to this compound is not extensively documented, modifications in the anticodon loop are known to stabilize the codon-anticodon interaction within the ribosome.[3] Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution insights into this stabilization. The findings reveal that both this compound and the analogous bacterial modification, lysidine (B1675763), interact with the third adenine (B156593) of the AUA codon through a unique C-A geometry.[10]

Crucially, the long side chain of this compound extends toward the 3' direction of the mRNA, and its terminal polar group forms hydrogen bonds with the 2'-OH group of the fourth mRNA residue (the nucleotide immediately following the AUA codon).[10] This additional interaction acts as a structural anchor, enhancing the stability and fidelity of the decoding process.

Summary of this compound's Effects

The functional consequences of this compound modification are summarized in the table below, comparing the properties of an unmodified tRNAIle with its this compound-modified counterpart.

FeatureUnmodified tRNAIle (CAU)This compound-modified tRNAIle2 (agm²CAU)
Modification Standard Cytidine (C) at wobble position 34.2-agmatinylcytidine (agm²C) at wobble position 34.[6]
Chemical Structure Contains a C2-oxo group.C2-oxo group is replaced by an agmatine moiety via a secondary amine linkage.[7][8]
Codon Recognition Binds to AUG (Methionine), leading to mistranslation.Binds specifically to AUA (Isoleucine).[8][9]
Base Pairing at Wobble Position Forms a standard Watson-Crick pair with Guanine (G).Forms a unique, stable base pair with Adenine (A).[10]
Aminoacylation Not aminoacylated with isoleucine.[6]Modification is a prerequisite for aminoacylation with isoleucine.[6][11]
Interaction with mRNA Standard three-base codon-anticodon pairing.The this compound side chain forms additional hydrogen bonds with the 3'-adjacent mRNA residue, enhancing binding stability.[10]
Functional Role in Archaea Cannot correctly decode the AUA codon.Essential for accurate AUA decoding and discrimination against the AUG codon.[4][6]

Experimental Protocols for Studying this compound Modification

The identification and characterization of this compound have been made possible by a combination of biochemical and advanced analytical techniques.

Purification of this compound-Modified tRNA
  • Cell Lysis: Archaeal cells (e.g., Haloarcula marismortui) are harvested and lysed to release total RNA.

  • RNA Extraction: Total RNA is typically extracted using phenol-chloroform methods followed by ethanol (B145695) precipitation.

  • Chromatographic Separation: The specific tRNAIle2 is purified from the total tRNA pool using a series of column chromatography steps, which may include anion-exchange, reverse-phase, or affinity chromatography, to achieve high purity.

Analysis of Codon Reading Properties
  • Ribosome Binding Assay: This assay determines the specific mRNA codon that a tRNA recognizes.

    • Components: The assay mixture includes purified 70S ribosomes, the purified, aminoacylated tRNA (e.g., 3H-Ile-tRNAIle2), and short synthetic mRNA oligonucleotides containing specific codons (e.g., AUGAUA, AUGAUC, AUGAUG).[8][12]

    • Incubation: The components are incubated together to allow the tRNA to bind to the ribosome-mRNA complex.

    • Detection: The complexes are captured on a nitrocellulose filter, and the amount of bound radioactive tRNA is quantified by scintillation counting. A positive signal only in the presence of the AUA-containing oligonucleotide demonstrates the specificity of the this compound-modified tRNA.[12]

Structural Identification via Mass Spectrometry
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive method for identifying and sequencing RNA modifications.

    • Enzymatic Digestion: Purified tRNA is completely digested into its constituent nucleosides using enzymes like nuclease P1 and phosphodiesterase. Alternatively, for sequencing, partial digestion with RNase T1 or RNase A is performed to generate larger oligonucleotide fragments.[7]

    • LC Separation: The resulting mixture of nucleosides or oligonucleotides is separated using high-performance liquid chromatography (HPLC).

    • MS Analysis: The separated components are introduced into a mass spectrometer. A high-resolution MS scan determines the accurate mass of the parent ion, revealing the elemental composition (e.g., C₁₄H₂₆N₇O₄ for protonated this compound).[12]

    • Tandem MS (MS/MS): The parent ion corresponding to the modified nucleoside is isolated and fragmented. The resulting fragmentation pattern is analyzed to deduce the precise chemical structure, confirming the absence of the C2-oxo group and the attachment of an agmatine moiety.[7][12]

Visualizing this compound-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes related to this compound's biosynthesis and its functional mechanism.

Biosynthesis of this compound on tRNA

Agmatidine_Biosynthesis cluster_enzymes Arginine L-Arginine ADC Arginine Decarboxylase Agmatine Agmatine TiaS TiaS Enzyme + ATP tRNA_unmod tRNAIle2 (CAU) (unmodified) tRNA_mod tRNAIle2 (agm²CAU) (modified) ADC->Agmatine CO₂ release TiaS->tRNA_mod Agmatine conjugation

Caption: Biosynthesis pathway of this compound modification on tRNA.

Experimental Workflow for this compound Identification

Experimental_Workflow Start Archaeal Cell Culture Purify Purify tRNAIle2 Start->Purify Digest Enzymatic Digestion (e.g., with RNase T1/A) Purify->Digest LC HPLC Separation of Oligonucleotides Digest->LC MS1 LC-MS Analysis (Determine Mass of Fragments) LC->MS1 MS2 LC-MS/MS Analysis (Fragment Modified Nucleoside) MS1->MS2 Structure Deduce this compound Structure MS2->Structure

Caption: Workflow for the purification and structural identification of this compound.

Mechanism of AUA Codon Recognition

Codon_Recognition cluster_outcomes tRNA tRNAIle2 with agm²C at wobble position Success Correct Decoding: Isoleucine Incorporated tRNA->Success Specific H-bonding with Adenosine (A) Fail No Binding: Prevents Misreading tRNA->Fail Steric/Electronic repulsion with Guanosine (G) mRNA_AUA mRNA with AUA Codon mRNA_AUA->Success mRNA_AUG mRNA with AUG Codon mRNA_AUG->Fail

References

Part 1: Intracellular Localization of Agmatine Synthesis in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Intracellular Localization of Agmatidine and Agmatine (B1664431) Synthesis

Introduction

This technical guide provides a comprehensive overview of the intracellular localization of the synthesis of two distinct but related molecules: this compound and agmatine. It is crucial to differentiate between these two compounds at the outset. This compound is a modified cytidine (B196190) found in the anticodon of transfer RNA (tRNA) in archaea, playing a role in the accuracy of protein synthesis. Its synthesis is catalyzed by the enzyme tRNAIle2 2-agmatinylcytidine synthetase (TiaS)[1][2]. In contrast, agmatine is a neuromodulator and a precursor for polyamine synthesis in mammals. It is synthesized from arginine by arginine decarboxylase (ADC) and is catabolized by agmatinase[3][4]. Given the audience of researchers, scientists, and drug development professionals, this guide will first focus on the medically relevant mammalian agmatine metabolic pathway and then discuss the archaeal this compound synthesis.

The metabolism of agmatine in mammalian cells primarily involves its synthesis from arginine and its subsequent degradation to putrescine and urea. The key enzymes in this pathway are arginine decarboxylase (ADC) and agmatinase.

Arginine Decarboxylase (ADC)

The existence of a distinct mammalian arginine decarboxylase is a subject of ongoing debate[5]. While some studies have reported ADC activity and even cloned a human ADC gene, others suggest that the decarboxylation of arginine in mammals might be a function of ornithine decarboxylase (ODC) or that the evidence for a unique mammalian ADC is not conclusive[4]. Despite this controversy, studies that have investigated mammalian ADC activity have often pointed towards a mitochondrial localization[3]. This localization would place the synthesis of agmatine in close proximity to its degradative enzyme, agmatinase, which is also found in the mitochondria.

Agmatinase

In contrast to ADC, the localization of agmatinase is well-established. Subcellular fractionation studies have demonstrated that agmatinase is predominantly located in the mitochondrial matrix in the rat brain[3]. This localization is significant as it suggests that agmatine degradation occurs within the mitochondria.

Data Presentation: Subcellular Distribution of Agmatinase Activity

The following table summarizes the quantitative data on the distribution of agmatinase activity in rat brain homogenates versus isolated mitochondrial matrix, highlighting the enrichment of the enzyme in this compartment.

Cellular FractionAgmatinase Activity (nmol/mg of protein/h)Reference
Whole-Brain Homogenate7.6 - 11.8[3]
Mitochondrial Matrix333 ± 5[3]
Experimental Protocols

The determination of the subcellular localization of enzymes like ADC and agmatinase relies on techniques such as subcellular fractionation and immunocytochemistry.

This protocol is a generalized procedure for the isolation of mitochondria from brain tissue, adapted from several sources[6][7][8][9][10].

  • Homogenization: Fresh brain tissue is homogenized in a cold isotonic sucrose (B13894) buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation:

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells (P1). The supernatant (S1) is collected.

    • The S1 supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude mitochondrial fraction (P2). The resulting supernatant is the cytosolic fraction.

  • Mitochondrial Purification:

    • The P2 pellet is resuspended in the homogenization buffer and layered onto a density gradient (e.g., Percoll or sucrose) and ultracentrifuged.

    • The mitochondrial fraction is collected from the gradient.

  • Submitochondrial Fractionation (to isolate the matrix):

    • The purified mitochondria are subjected to osmotic shock or mild detergent treatment to rupture the outer membrane, forming mitoplasts.

    • The mitoplasts are then sonicated or treated with a stronger detergent to release the matrix contents.

    • Centrifugation at high speed separates the insoluble membrane fraction from the soluble matrix fraction.

  • Enzyme Activity Assays and Western Blotting: Each fraction is assayed for agmatinase or ADC activity and analyzed by Western blotting with specific antibodies to determine the enrichment of the enzyme in each compartment.

This is a generalized protocol for the fluorescent labeling of mitochondrial proteins in cultured cells or tissue sections[1][11][12].

  • Fixation: Cells or tissue sections are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: The samples are permeabilized with a detergent such as 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Non-specific antibody binding sites are blocked by incubating the samples in a blocking solution (e.g., 1% bovine serum albumin in PBST) for 30-60 minutes.

  • Primary Antibody Incubation: The samples are incubated with a primary antibody specific to agmatinase or ADC, diluted in the blocking solution, overnight at 4°C. A primary antibody against a known mitochondrial marker (e.g., COX IV or Tom20) is used as a positive control for mitochondrial localization.

  • Secondary Antibody Incubation: After washing with PBS, the samples are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: The nuclei can be counterstained with DAPI. The samples are then mounted on microscope slides with an anti-fade mounting medium.

  • Imaging: The localization of the protein of interest is visualized using a fluorescence microscope. Co-localization with the mitochondrial marker confirms its mitochondrial residence.

Visualization of Mammalian Agmatine Metabolism

Agmatine_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix arginine_cyto Arginine arginine_mito Arginine arginine_cyto->arginine_mito Transport ADC Arginine Decarboxylase (ADC) (Disputed) arginine_mito->ADC agmatine Agmatine Agmatinase Agmatinase agmatine->Agmatinase putrescine Putrescine urea Urea ADC->agmatine Agmatinase->putrescine Agmatinase->urea

Caption: Intracellular pathway of agmatine synthesis and degradation in mammals.

Part 2: Intracellular Localization of this compound Synthesis in Archaea

This compound is a modification of a cytidine base in the anticodon of tRNAIle in archaea, which is essential for the correct decoding of the AUA codon[1][2].

tRNAIle2 2-agmatinylcytidine synthetase (TiaS)

The synthesis of this compound is a post-transcriptional modification of tRNA, catalyzed by the enzyme tRNAIle2 2-agmatinylcytidine synthetase (TiaS)[2]. This process involves the attachment of agmatine to a specific cytidine residue in the tRNA molecule. As tRNA modification is a part of the overall process of protein synthesis, which occurs in the cytoplasm, TiaS is presumed to be a cytoplasmic enzyme. However, specific studies detailing its precise subcellular localization within archaea are not extensively available in the reviewed literature. In prokaryotic cells, which lack membrane-bound organelles, the cytoplasm is the primary site for most metabolic processes, including protein synthesis and tRNA modification.

Experimental Protocols

A general approach to confirm the cytoplasmic localization of TiaS in archaea would involve cell fractionation and immunoblotting.

  • Cell Lysis: Archaeal cells are harvested and lysed using methods appropriate for the specific species, which may include sonication, French press, or enzymatic digestion (e.g., with lysozyme, if the cell wall is susceptible).

  • Fractionation by Ultracentrifugation:

    • The cell lysate is centrifuged at a low speed to remove unbroken cells and large debris.

    • The resulting supernatant is then ultracentrifuged at a high speed (e.g., 100,000 x g) to separate the soluble cytoplasmic fraction (supernatant) from the membrane fraction (pellet).

  • Western Blotting: The cytoplasmic and membrane fractions are analyzed by SDS-PAGE and Western blotting using an antibody specific to TiaS. The presence of a strong signal in the cytoplasmic fraction and its absence in the membrane fraction would confirm a cytoplasmic localization.

Visualization of Archaeal this compound Synthesis

Agmatidine_Synthesis cluster_archaeal_cell Archaeal Cytoplasm arginine Arginine ADC Arginine Decarboxylase arginine->ADC agmatine Agmatine TiaS TiaS agmatine->TiaS tRNA_unmodified tRNA(Ile) with Cytidine tRNA_unmodified->TiaS tRNA_modified tRNA(Ile) with this compound ADC->agmatine TiaS->tRNA_modified

Caption: Pathway of this compound synthesis in the cytoplasm of an archaeal cell.

References

The Regulation of an Ancient Architect: A Technical Guide to the Archaeal KEOPS Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N6-threonylcarbamoyladenosine (t6A) modification of transfer RNA (tRNA) is a universally conserved and essential modification that ensures translational fidelity. In Archaea, this intricate modification is orchestrated by the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) complex, a multi-subunit enzymatic machinery with striking similarities to its eukaryotic counterpart. Recent research has not only elucidated the core components and the catalytic mechanism of the archaeal KEOPS complex but has also unveiled a fascinating dual functionality, implicating it in DNA repair pathways. This technical guide provides an in-depth exploration of the regulation of the archaeal KEOPS complex, formerly sometimes referred to by the name of its bacterial catalytic subunit homolog, TsaD, or potentially misnomered as "TiaS". We delve into the complex's composition, its catalytic cycle, the emerging regulatory paradigms, and its dual role in maintaining both translational accuracy and genomic integrity. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the known pathways to serve as a comprehensive resource for researchers in the field.

The Archaeal KEOPS Complex: Core Components and Assembly

The archaeal KEOPS complex is a sophisticated molecular machine responsible for the second step in t6A biosynthesis: the transfer of the threonylcarbamoyl moiety from threonylcarbamoyl-adenylate (TC-AMP) to the A37 residue of specific tRNAs.[1][2] The core complex is comprised of four main subunits:

  • Kae1 (Kinase-associated endopeptidase 1): The catalytic heart of the complex, Kae1, is a universal protein belonging to the ASKHA (acetate and sugar kinases, Hsp70, and actin) superfamily of ATPases.[3] It is responsible for binding the TC-AMP intermediate and catalyzing the transfer of the threonylcarbamoyl group to the tRNA substrate.[3]

  • Bud32 (Budding uninhibited by benzimidazoles 32): An atypical protein kinase that functions as a P-loop ATPase.[3] Bud32's ATPase activity is thought to be involved in the regulation of the complex, possibly in tRNA dissociation after modification.[3]

  • Cgi121 (Conserved gene of unknown function 121): This subunit acts as a tRNA recruitment factor, specifically binding to the 3' CCA tail of the tRNA substrate.[4] This interaction is crucial for positioning the tRNA correctly within the complex for modification.

  • Pcc1 (Partner of Cgi121 1): Pcc1 plays a structural role, facilitating the dimerization of the KEOPS complex.[5][6]

In many archaeal species, the genes for Kae1 and Bud32 are fused into a single open reading frame.[7]

The Fifth Subunit: A Key Regulator of Oligomeric State

A significant recent discovery in archaeal KEOPS biology is the identification of a fifth core subunit, designated as Pcc2 or Pcc1-like .[5][8] This protein is a paralog of Pcc1 and functions as a structural and functional homolog of the eukaryotic Gon7 subunit.[5][8] Pcc2 forms a heterodimer with Pcc1 and, in doing so, prevents the homodimerization of Pcc1, thereby regulating the oligomeric state of the entire KEOPS complex.[5] While the four-subunit complex can form a dimer, the five-subunit complex exists as a monomer.[5] Interestingly, while the five-subunit complex retains robust tRNA binding and t6A synthetic activity, a KEOPS complex where Pcc2 substitutes Pcc1 is inactive, suggesting distinct functional roles for these two paralogs.[5]

The t6A Biosynthesis Pathway in Archaea

The synthesis of t6A in Archaea is a two-step process involving the Sua5 enzyme and the KEOPS complex.

  • TC-AMP Synthesis by Sua5: The universally conserved Sua5 protein catalyzes the initial step, synthesizing the threonylcarbamoyl-adenylate (TC-AMP) intermediate from L-threonine, bicarbonate, and ATP.[1]

  • Threonylcarbamoyl Transfer by KEOPS: The KEOPS complex then utilizes the TC-AMP intermediate to transfer the threonylcarbamoyl moiety to the N6 position of adenosine (B11128) at position 37 of tRNAs that decode ANN codons.[1][2]

The following diagram illustrates the t6A biosynthesis pathway in Archaea:

t6A_Biosynthesis_Archaea Substrates L-Threonine + HCO₃⁻ + ATP Sua5 Sua5 Substrates->Sua5 TC_AMP Threonylcarbamoyl-AMP (TC-AMP) + PPi Sua5->TC_AMP Step 1 KEOPS KEOPS Complex (Kae1, Bud32, Cgi121, Pcc1, Pcc2) TC_AMP->KEOPS tRNA_modified tRNA (t⁶A37) KEOPS->tRNA_modified Step 2 tRNA_unmodified tRNA (A37) tRNA_unmodified->KEOPS

Figure 1: The two-step t6A biosynthesis pathway in Archaea.

Regulation of the Archaeal KEOPS Complex

The regulation of the KEOPS complex in archaea is multifaceted, involving subunit essentiality, oligomeric state control, and a fascinating link to DNA damage response.

Subunit Essentiality and Functional Importance

Genetic studies in the halophilic archaeon Haloferax volcanii have revealed that the fused kae1-bud32 gene and the cgi121 gene are essential for viability.[7] In contrast, the pcc1 gene is not essential, but its deletion leads to a number of pleiotropic phenotypes, including a decreased growth rate and a 15-20% reduction in t6A levels.[7] In the hyperthermophilic archaeon Saccharolobus islandicus, all genes encoding the KEOPS subunits, including the Pcc1-like fifth subunit, were found to be essential.[8][9] This suggests that the KEOPS complex has an essential function beyond t6A modification in this organism.

Overexpression of Kae1 or Bud32 in S. islandicus has been shown to inhibit cell growth, indicating that the stoichiometry of the KEOPS subunits is tightly regulated.[9]

A Dual Role in tRNA Modification and DNA Repair

Emerging evidence strongly suggests that the archaeal KEOPS complex plays a crucial role in DNA repair, in addition to its function in tRNA modification.[8][9] Studies in S. islandicus have shown that the KEOPS complex is involved in homologous recombination (HR), a key pathway for repairing double-strand breaks.[8][9] The Cgi121 subunit has been shown to possess dsDNA-binding activity, which relies on the same domain used for binding the tRNA 3' CCA tail.[9] This suggests a potential mechanism for how the complex might be recruited to sites of DNA damage.

The essentiality of the KEOPS complex in S. islandicus even when t6A modification is complemented by a bacterial system further supports an independent and vital role in another cellular process, likely DNA repair.[8][9]

The following diagram illustrates the proposed dual function of the archaeal KEOPS complex:

KEOPS_Dual_Function KEOPS Archaeal KEOPS Complex tRNA_mod tRNA Modification (t⁶A Biosynthesis) KEOPS->tRNA_mod DNA_repair DNA Damage Repair (Homologous Recombination) KEOPS->DNA_repair Translational_Fidelity Translational Fidelity tRNA_mod->Translational_Fidelity Genome_Integrity Genome Integrity DNA_repair->Genome_Integrity Sua5 Sua5 TC_AMP TC-AMP Sua5->TC_AMP TC_AMP->KEOPS tRNA tRNA tRNA->KEOPS DSB DNA Double-Strand Breaks DSB->KEOPS Recruitment?

Figure 2: The dual functions of the archaeal KEOPS complex.

Quantitative Data on the Archaeal KEOPS Complex

While comprehensive kinetic data for the entire archaeal KEOPS complex is still being actively researched, several studies have provided valuable quantitative insights into its function.

ParameterOrganism/ComplexValueReference
t6A Reduction upon pcc1 Deletion Haloferax volcanii~15-20% decrease[7]
Binding Affinity (Kd) of mjCgi121 to 5'-CGCCA-3' Methanocaldococcus jannaschii730 nM[4]
Binding Affinity (Kd) of KEOPS complex to 5'-CGCCA-3' Methanocaldococcus jannaschii~4-fold tighter than Cgi121 alone[4]

Experimental Protocols

Detailed experimental protocols are critical for the study of the archaeal KEOPS complex. Below are outlines of key methodologies. Researchers should consult the cited literature for complete, step-by-step instructions.

In Vitro Reconstitution of the Archaeal KEOPS Complex

This protocol allows for the assembly of the functional KEOPS complex from individually purified recombinant proteins.

Workflow:

In_Vitro_Reconstitution Cloning Clone individual KEOPS subunit genes (kae1, bud32, cgi121, pcc1, pcc2) into expression vectors Expression Overexpress proteins in a suitable host (e.g., E. coli) Cloning->Expression Purification Purify each subunit individually (e.g., affinity chromatography, size-exclusion chromatography) Expression->Purification Assembly Mix purified subunits in equimolar ratios and incubate to allow complex formation Purification->Assembly Verification Verify complex formation and stoichiometry (e.g., size-exclusion chromatography with multi-angle light scattering (SEC-MALS)) Assembly->Verification

Figure 3: Workflow for in vitro reconstitution of the KEOPS complex.
In Vitro t6A Modification Assay

This assay measures the enzymatic activity of the reconstituted KEOPS complex.

Key Steps:

  • Reaction Setup: Combine the reconstituted archaeal KEOPS complex, purified Sua5, a tRNA substrate (e.g., in vitro transcribed tRNA), ATP, L-threonine, and bicarbonate in a suitable reaction buffer.[10] For quantitative analysis, radiolabeled L-threonine ([¹⁴C]-L-threonine) is often used.[10]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the archaeal enzymes being studied.

  • tRNA Isolation: Isolate the tRNA from the reaction mixture.

  • Detection of t6A:

    • Radiolabeling: If radiolabeled threonine was used, the incorporation of radioactivity into the tRNA can be measured by scintillation counting.[10]

    • HPLC Analysis: The tRNA can be digested into nucleosides and analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify the t6A nucleoside.[11][12]

HPLC Analysis of tRNA Modifications

This method allows for the separation and quantification of various modified nucleosides from a total tRNA sample.

Workflow:

HPLC_Analysis Isolation Isolate total tRNA from archaeal cells Digestion Digest purified tRNA to single nucleosides (e.g., using nuclease P1 and alkaline phosphatase) Isolation->Digestion Separation Separate nucleosides by reverse-phase HPLC Digestion->Separation Detection Detect nucleosides using a UV detector Separation->Detection Quantification Quantify peak areas corresponding to known modified nucleoside standards (including t⁶A) Detection->Quantification

References

The Crucial Role of Agmatidine in the Survival of Extremophile Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the harsh and unforgiving environments inhabited by extremophile archaea, the fidelity of protein synthesis is paramount for survival. A key player in maintaining this fidelity is agmatidine, a modified nucleoside found in the anticodon loop of transfer RNA (tRNA) that is responsible for decoding the isoleucine codon AUA. This technical guide provides an in-depth exploration of this compound's vital role in these remarkable organisms. Through a comprehensive review of current scientific literature, this document details the biosynthesis of this compound, its critical function in ensuring accurate translation, and the experimental methodologies used to study this unique modification. The information is presented to be a valuable resource for researchers in the fields of molecular biology, extremophile biology, and for professionals in drug development seeking to understand and potentially exploit the unique biochemical pathways of archaea.

Introduction: The Challenge of the AUA Codon and the Archaeal Solution

The universal genetic code, while elegant in its near-universality, presents a specific challenge in the decoding of the AUA codon for isoleucine. Standard Watson-Crick base pairing would allow a tRNA with a CAU anticodon to recognize the AUG methionine codon, leading to translational errors. Bacteria and eukaryotes have evolved distinct strategies to overcome this, utilizing modified nucleosides lysidine (B1675763) and inosine, respectively. Archaea, in a remarkable instance of convergent evolution, have developed their own unique solution: this compound.[1][2]

This compound (2-agmatinylcytidine, agm²C) is a complex modification of cytidine (B196190) at the wobble position (position 34) of the tRNAIle anticodon.[2] This modification is essential for the correct recognition of the AUA codon and for preventing the misincorporation of methionine.[2][3] Its presence is widespread among Euryarchaeota and Crenarchaeota, highlighting its fundamental importance in archaeal protein synthesis.[4][5] The essentiality of agmatine (B1664431), the precursor to this compound, for the viability of the hyperthermophile Thermococcus kodakaraensis underscores the critical nature of this modification in extreme environments.[3][6]

The Biosynthesis of this compound: A Unique Enzymatic Pathway

The synthesis of this compound is a multi-step enzymatic process catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS). This process is distinct from the synthesis of lysidine in bacteria, which is carried out by a different class of enzymes.[1]

The biosynthesis of this compound proceeds as follows:

  • Arginine Decarboxylation: The precursor molecule, agmatine, is synthesized from L-arginine through decarboxylation, a reaction catalyzed by arginine decarboxylase.

  • tRNA Modification by TiaS: The TiaS enzyme then catalyzes the attachment of agmatine to the C2 position of cytidine at the wobble position of tRNAIle. This reaction is ATP-dependent and proceeds through a distinct mechanism involving the phosphorylation of the C2-oxo group of cytidine.[2][3]

The following diagram illustrates the biosynthetic pathway of this compound:

Agmatidine_Biosynthesis cluster_0 Agmatine Synthesis cluster_1 tRNA Modification Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine CO₂ ADC Arginine Decarboxylase TiaS tRNA(Ile)-agm²C synthetase (TiaS) Agmatine->TiaS Cytidine Cytidine (in tRNAIle) Cytidine->TiaS This compound This compound (agm²C) TiaS->this compound ADP_Pi ADP + Pi TiaS->ADP_Pi ATP ATP ATP->TiaS

This compound Biosynthesis Pathway

This compound's Role in Translational Fidelity and Extremophile Adaptation

The primary and most well-understood function of this compound is to ensure the accurate decoding of the AUA codon. By modifying the cytidine at the wobble position, this compound alters the hydrogen bonding properties of the base, allowing it to pair specifically with adenosine (B11128) (A) in the mRNA codon, while preventing pairing with guanosine (B1672433) (G).[4][7] This precise decoding is critical for maintaining the integrity of the proteome, which is especially important for organisms living in extreme environments where cellular stress is constant.

While direct quantitative data on this compound concentrations in response to specific stressors is still an emerging area of research, the prevalence of this modification in thermophilic and hyperthermophilic archaea strongly suggests a role in thermal adaptation. Maintaining translational fidelity at high temperatures is a significant challenge, as the increased kinetic energy can lead to higher rates of misincorporation. This compound, by enforcing correct codon-anticodon pairing, likely contributes to the synthesis of functional proteins that can withstand extreme temperatures.

The following table summarizes the known distribution and functional implications of this compound in selected extremophile archaea.

Archaeal SpeciesEnvironmentThis compound Presence in tRNAIleFunctional SignificanceReference(s)
Haloarcula marismortuiHypersalineConfirmedEssential for AUA decoding.[4][7]
Sulfolobus solfataricusThermoacidophilicConfirmedContributes to translational fidelity at high temperatures.[4][5]
Methanococcus maripaludisMesophilicConfirmedIndicates a fundamental role in archaeal translation beyond extremophily.[8][9]
Pyrococcus furiosusHyperthermophilicConfirmedEssential for accurate protein synthesis at extreme temperatures.[8]
Thermococcus kodakaraensisHyperthermophilicInferred (Agmatine is essential)Agmatine, the precursor, is essential for viability, highlighting the critical nature of this compound.[3][6]

Experimental Protocols for the Study of this compound

The study of this compound and its role in archaeal tRNA requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Purification of Native tRNA from Archaea

This protocol describes the isolation of total tRNA from archaeal cells, which can then be used for downstream analysis.

Materials:

  • Archaeal cell pellet

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 M NaCl)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol (B130326)

  • Ethanol (70% and 100%)

  • DEPC-treated water

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Perform cell lysis by sonication or French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Extract the supernatant with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Separate the phases by centrifugation and collect the aqueous phase.

  • Precipitate the RNA from the aqueous phase by adding 0.7 volumes of isopropanol and incubating at -20°C.

  • Pellet the RNA by centrifugation and wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend it in DEPC-treated water.

  • To enrich for tRNA, precipitate high molecular weight RNA by adding NaCl to a final concentration of 1 M and incubating on ice.

  • Centrifuge to pellet the high molecular weight RNA and precipitate the tRNA from the supernatant with isopropanol.

Quantification of this compound by LC-MS/MS

This protocol outlines the method for digesting tRNA to nucleosides and analyzing the this compound content using liquid chromatography-tandem mass spectrometry.[10][11]

Materials:

  • Purified total tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Digest the purified tRNA to nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.

  • Filter the digested sample to remove enzymes.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the nucleosides using a gradient of an appropriate mobile phase (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of this compound.

In Vitro Aminoacylation Assay

This assay determines the ability of a specific tRNA to be charged with its cognate amino acid, a function that can be dependent on modifications like this compound.

Materials:

  • Purified native or in vitro transcribed tRNA

  • Cognate aminoacyl-tRNA synthetase (aaRS)

  • Radiolabeled amino acid (e.g., ³H-Isoleucine)

  • Aminoacylation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 20 mM KCl, 10 mM MgCl₂, 4 mM ATP, 2 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Set up the aminoacylation reaction by mixing the tRNA, aaRS, and radiolabeled amino acid in the aminoacylation buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At various time points, quench aliquots of the reaction by spotting them onto glass fiber filters soaked in cold TCA.

  • Wash the filters with cold TCA to remove unincorporated radiolabeled amino acid.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the amount of aminoacylated tRNA based on the incorporated radioactivity.

Ribosome Binding Assay (Filter Binding)

This assay measures the ability of a tRNA to bind to the ribosome in the presence of its cognate mRNA codon.[12][13][14]

Materials:

  • Purified ribosomes

  • Radiolabeled aminoacylated tRNA

  • mRNA fragment containing the codon of interest (e.g., AUA)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate the ribosomes, mRNA fragment, and radiolabeled aminoacylated tRNA in the binding buffer.

  • Filter the binding reaction through a stacked nitrocellulose and nylon membrane assembly under vacuum. Ribosomes and bound tRNA will be retained on the nitrocellulose membrane, while free tRNA will pass through to the nylon membrane.

  • Wash the membranes with cold binding buffer.

  • Dry the membranes and measure the radioactivity on each membrane using a scintillation counter.

  • The amount of tRNA bound to the ribosome is determined by the radioactivity on the nitrocellulose membrane.

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships discussed in this guide.

tRNA_Analysis_Workflow start Archaeal Cell Culture lysis Cell Lysis start->lysis tRNA_purification Total tRNA Purification lysis->tRNA_purification lcms LC-MS/MS Analysis (this compound Quantification) tRNA_purification->lcms aminoacylation In Vitro Aminoacylation Assay tRNA_purification->aminoacylation ribosome_binding Ribosome Binding Assay aminoacylation->ribosome_binding end Functional Characterization ribosome_binding->end

Experimental Workflow for tRNA Analysis

Agmatidine_Function_Logic This compound This compound (agm²C) in tRNAIle AUA_Codon AUA Codon Recognition This compound->AUA_Codon AUG_Discrimination AUG Codon Discrimination This compound->AUG_Discrimination Translational_Fidelity Increased Translational Fidelity AUA_Codon->Translational_Fidelity AUG_Discrimination->Translational_Fidelity Functional_Proteins Synthesis of Functional Proteins Translational_Fidelity->Functional_Proteins Extremophile_Survival Survival in Extreme Environments Functional_Proteins->Extremophile_Survival

Logical Relationship of this compound's Function

Conclusion and Future Directions

This compound stands as a testament to the remarkable molecular adaptations that enable life to thrive in extreme environments. Its role in ensuring the fidelity of protein synthesis in extremophile archaea is undeniable and of fundamental importance. This technical guide has provided a comprehensive overview of our current understanding of this compound, from its biosynthesis to its critical function in translation.

While significant progress has been made, several avenues for future research remain. A key area for investigation is the quantitative analysis of this compound levels in various extremophiles under different stress conditions. Such studies would provide direct evidence for the role of this modification in stress adaptation. Furthermore, a deeper understanding of the regulation of the TiaS enzyme and the agmatine biosynthetic pathway in response to environmental cues is needed.

The unique biochemistry of this compound synthesis and its essentiality in many archaea also present potential opportunities for the development of novel antimicrobial agents targeting these pathways. Continued research into the fascinating world of tRNA modifications in extremophiles will undoubtedly uncover further insights into the fundamental principles of molecular biology and the incredible adaptability of life.

References

The Untapped Potential: A Technical Guide to Investigating Agmatine Uptake and Transport in Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatine (B1664431), a cationic amine derived from arginine, plays a pivotal role in the physiology of most archaea, primarily through its essential incorporation into tRNA and the modification of translation initiation factor aIF5A.[1][2] Despite its intracellular importance, the mechanisms governing agmatine uptake and transport across the archaeal cell membrane remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of putative agmatine transport systems in archaea, drawing parallels from well-studied bacterial models. Crucially, this document outlines a detailed experimental roadmap for the identification, characterization, and validation of novel archaeal agmatine transporters. This includes bioinformatic approaches, heterologous expression strategies, and robust functional assays. The provided methodologies and workflows are intended to empower researchers to elucidate the molecular machinery responsible for agmatine homeostasis in this unique domain of life, paving the way for a deeper understanding of archaeal biology and potential biotechnological applications.

The Central Role of Agmatine in Archaeal Metabolism

In most archaeal lineages, agmatine is not merely a metabolic intermediate but a crucial component for survival. Its primary functions include:

  • tRNA Modification: Agmatine is covalently attached to the anticodon of tRNAIle, forming agmatidine. This modification is critical for the accurate discrimination between isoleucine and methionine codons during protein synthesis.[1]

  • Translation Initiation Factor Modification: The aminobutyl moiety of spermidine (B129725), which can be derived from agmatine, is essential for the hypusination of the archaeal translation initiation factor 5A (aIF5A). This post-translational modification is vital for the translation of proteins containing polyproline tracts.[1]

An interesting exception is found in halophilic archaea. These organisms accumulate agmatine but often lack other common polyamines like spermidine and putrescine.[3] While they can synthesize agmatine from arginine, their ability to import other polyamines appears limited, highlighting a potentially unique reliance on endogenous agmatine synthesis and possibly specialized transport mechanisms.

The metabolic significance of agmatine is underscored by the fact that in some archaea, such as Sulfolobus islandicus, the deletion of the arginine decarboxylase gene (argD), which is responsible for agmatine synthesis, leads to agmatine auxotrophy.[4]

Metabolic Pathway of Agmatine in Archaea

The synthesis of agmatine from arginine is a key metabolic step. The subsequent utilization of agmatine for tRNA and aIF5A modification is critical for cellular function.

Agmatine_Metabolism Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ArgD) Agmatidinylated_tRNA Agmatidinylated tRNA-Ile Agmatine->Agmatidinylated_tRNA Spermidine Spermidine Agmatine->Spermidine Multiple Steps tRNA_Ile tRNA-Ile tRNA_Ile->Agmatidinylated_tRNA Protein_Synthesis Correct Protein Synthesis Agmatidinylated_tRNA->Protein_Synthesis aIF5A_precursor aIF5A Precursor Hypusinated_aIF5A Hypusinated aIF5A aIF5A_precursor->Hypusinated_aIF5A Spermidine->Hypusinated_aIF5A Hypusinated_aIF5A->Protein_Synthesis

Fig. 1: Simplified metabolic pathway of agmatine in most archaea.

Putative Agmatine Transport Systems in Archaea: A Black Box

Direct experimental evidence for agmatine transporters in archaea is currently absent from the scientific literature. However, based on the presence of homologous genes and the well-characterized polyamine transport systems in bacteria, we can infer the existence of similar mechanisms in archaea.

Bacterial polyamine transport is primarily mediated by ATP-binding cassette (ABC) transporters, such as the spermidine-preferential PotABCD system and the putrescine-specific PotFGHI system.[5][6] These systems typically consist of a periplasmic substrate-binding protein, transmembrane domains, and a cytosolic ATPase.

Genomic and metagenomic analyses of archaea have revealed the presence of genes encoding putative ABC transporter components with homology to bacterial polyamine transporters.[7] A comparative genomics study of the DPANN superphylum, for instance, suggested that many of these archaea have the genetic capacity to produce spermidine and spermine (B22157) from agmatine, with some of the key enzymes likely acquired through lateral gene transfer.[8] This implies a co-evolution or acquisition of transport systems to handle these polyamines.

Table 1: Characteristics of Bacterial Polyamine ABC Transporters (Reference for Archaeal Studies)

Transporter SystemSubstrate PreferenceSubstrate Binding ProteinRepresentative OrganismKm (µM)Vmax (nmol/min/mg protein)
PotABCD Spermidine > PutrescinePotDEscherichia coli0.3 - 15 - 10
PotFGHI Putrescine > SpermidinePotFEscherichia coli0.2 - 0.83 - 8

Note: The kinetic values are approximate and can vary based on experimental conditions. This table serves as a benchmark for what needs to be determined for archaeal agmatine transporters.

Experimental Roadmap for Identification and Characterization of Archaeal Agmatine Transporters

The following section provides a detailed, step-by-step workflow for the identification and functional characterization of a novel archaeal agmatine transporter. This workflow is based on established methodologies for studying other archaeal membrane proteins.[9][10]

Phase 1: Bioinformatic Identification of Candidate Transporter Genes

The initial step involves a thorough bioinformatic search of the target archaeal genome(s) for genes encoding putative agmatine or polyamine transporters.

Experimental Protocol: Bioinformatic Screen

  • Homology Searches:

    • Utilize BLASTp and PSI-BLAST to search the archaeal genome of interest for protein sequences homologous to known bacterial polyamine-binding proteins (e.g., PotD, PotF) and ABC transporter components (permeases and ATPases).

    • Perform searches against curated transporter databases like the Transporter Classification Database (TCDB) to identify potential candidates within families known to transport amino acids and polyamines.

  • Domain and Topology Prediction:

    • Analyze candidate protein sequences for conserved domains characteristic of ABC transporters (e.g., Walker A and B motifs in the ATPase subunit) and substrate-binding proteins using tools like Pfam and InterProScan.

    • Predict transmembrane helices and protein topology using algorithms such as TMHMM and Phobius to confirm their identity as membrane proteins.

  • Genomic Context Analysis:

    • Examine the genomic neighborhood of candidate genes. Genes encoding components of a single transport system are often organized in operons. The presence of genes encoding a substrate-binding protein, permease, and ATPase in a cluster strengthens the prediction.

Phase 2: Heterologous Expression and Functional Complementation

Once candidate genes are identified, the next step is to clone and express them in a suitable heterologous host, typically Escherichia coli, to verify their function.

Experimental Protocol: Heterologous Expression and Complementation Assay

  • Vector Construction:

    • Synthesize codon-optimized versions of the candidate archaeal transporter genes for optimal expression in E. coli.

    • Clone the genes (individually or as an operon) into an inducible expression vector (e.g., a pET or pBAD vector).

  • Host Strain Selection:

    • Utilize an E. coli mutant strain deficient in its native polyamine transport systems (e.g., a ΔpotABCD ΔpotFGHI strain). Such a strain would be unable to grow in a minimal medium with a polyamine as the sole nitrogen or carbon source.

  • Complementation Assay:

    • Transform the E. coli mutant with the expression vector containing the archaeal transporter genes.

    • Culture the transformed cells in a minimal medium lacking a readily available nitrogen source but supplemented with agmatine.

    • Induce the expression of the archaeal genes.

    • Monitor cell growth (OD600) over time. Growth of the mutant strain only upon induction of the archaeal genes would indicate that the expressed proteins form a functional agmatine transporter.

Phase 3: In Vitro and In Vivo Transport Assays

To quantitatively characterize the transport activity, direct uptake assays using radiolabeled agmatine are required. These can be performed in the heterologous host or, if a genetic system is available, in the native archaeal organism.

Experimental Protocol: Radiolabeled Agmatine Uptake Assay

  • Cell Preparation:

    • Grow the E. coli strain expressing the archaeal transporter (or the wild-type/mutant archaeon) to mid-log phase.

    • Induce gene expression (for the heterologous system).

    • Harvest the cells by centrifugation, wash, and resuspend them in a suitable transport buffer (e.g., MES or HEPES buffer with appropriate salts).

  • Uptake Assay:

    • Pre-energize the cells with a carbon source (e.g., glucose).

    • Initiate the transport reaction by adding radiolabeled [14C]- or [3H]-agmatine.

    • At specific time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm nitrocellulose) to separate the cells from the medium.

    • Wash the filters rapidly with ice-cold buffer to remove non-transported substrate.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the intracellular concentration of radiolabeled agmatine over time to determine the initial rate of uptake.

    • Perform kinetic analysis by measuring the initial uptake rates at varying substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Phase 4: Substrate Specificity and Inhibition Assays

To determine the specificity of the transporter, competition assays are performed.

Experimental Protocol: Competitive Inhibition Assay

  • Assay Setup:

    • Perform the radiolabeled agmatine uptake assay as described above, but in the presence of a fixed concentration of labeled agmatine and varying concentrations of unlabeled potential competitors (e.g., putrescine, spermidine, spermine, arginine, lysine).

  • Data Analysis:

    • Measure the inhibition of radiolabeled agmatine uptake by each competitor.

    • Calculate the IC50 (the concentration of inhibitor that reduces uptake by 50%) for each compound. A lower IC50 value indicates a higher affinity of the transporter for that compound.

Proposed Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Bioinformatic Identification cluster_Phase2 Phase 2: Functional Complementation cluster_Phase3 Phase 3: Kinetic Characterization cluster_Phase4 Phase 4: Specificity Determination Bioinformatics Homology Search (BLAST) Domain/Topology Prediction Genomic Context Analysis Candidate_Genes Candidate Agmatine Transporter Genes Bioinformatics->Candidate_Genes Cloning Gene Cloning & Vector Construction Candidate_Genes->Cloning Transformation Transformation into E. coli Mutant Cloning->Transformation Complementation Growth Complementation Assay Transformation->Complementation Functional_Confirmation Confirmation of Transport Function Complementation->Functional_Confirmation Uptake_Assay Radiolabeled Agmatine Uptake Assay Functional_Confirmation->Uptake_Assay Competition_Assay Competitive Inhibition Assay Functional_Confirmation->Competition_Assay Kinetic_Analysis Determine Km and Vmax Uptake_Assay->Kinetic_Analysis Specificity_Profile Substrate Specificity Profile Competition_Assay->Specificity_Profile

Fig. 2: Proposed experimental workflow for the identification and characterization of an archaeal agmatine transporter.

Regulation of Agmatine Transport: A Frontier of Research

The regulation of nutrient uptake is critical for microbial survival. In bacteria and archaea, this is often controlled by transcription factors that sense the availability of specific nutrients. For instance, the regulation of nitrogen metabolism in archaea is a complex process involving various sensor proteins.[11][12] It is plausible that agmatine transport in archaea is regulated at the transcriptional level in response to intracellular or extracellular agmatine concentrations, or the overall nitrogen status of the cell.

Future research should focus on identifying regulatory elements in the promoter regions of putative agmatine transporter genes and characterizing the transcription factors that bind to these elements.

Challenges and Future Directions

The study of archaeal membrane proteins, including transporters, presents several challenges:

  • Genetic Tools: While genetic systems are available for some model archaea like Haloferax volcanii and Sulfolobus solfataricus, many archaeal species remain genetically intractable.[13]

  • Expression and Purification: Overexpression of archaeal membrane proteins in a functional form can be difficult due to differences in codon usage, membrane lipid composition, and post-translational modifications between archaea and heterologous hosts like E. coli.

  • Structural Biology: Obtaining high-resolution structures of archaeal transporters is crucial for a detailed mechanistic understanding but is often hampered by the challenges in producing sufficient quantities of stable, properly folded protein.

Despite these challenges, the field is poised for significant advances. The increasing number of sequenced archaeal genomes provides a vast dataset for bioinformatic mining of novel transporters. Advances in synthetic biology and the development of new genetic tools for a wider range of archaea will facilitate in vivo studies. Furthermore, cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for determining the structures of membrane proteins that are difficult to crystallize.

Conclusion

The study of agmatine uptake and transport in archaea is a nascent field with immense potential for discovery. While direct experimental data is currently lacking, the combination of bioinformatic prediction, heterologous expression, and robust functional assays, as outlined in this guide, provides a clear path forward. Elucidating the mechanisms of agmatine transport will not only fill a significant gap in our understanding of archaeal physiology but may also reveal novel protein families and transport mechanisms with potential applications in biotechnology and drug development. The unique biochemistry of archaea promises that the transporters responsible for agmatine uptake will have novel features, making their discovery and characterization a scientifically exciting endeavor.

References

Methodological & Application

Application Notes and Protocols for In Vitro Synthesis of Agmatidine-Modified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatidine (agm²C), a modified cytidine (B196190) found at the wobble position (C34) of the anticodon in archaeal isoleucine tRNA (tRNAIle2), is essential for the accurate decoding of the AUA codon.[1] This modification, catalyzed by the enzyme tRNAIle2-agmatinylcytidine synthetase (TiaS), prevents the misreading of the AUG methionine codon and ensures translational fidelity. The ability to synthesize this compound-modified tRNA in vitro is a critical tool for structural biology, codon decoding studies, and the development of novel therapeutic strategies that may target or utilize modified tRNAs.

This document provides a comprehensive protocol for the in vitro synthesis of this compound-modified tRNA, beginning with the preparation of the unmodified tRNA substrate and the recombinant TiaS enzyme, followed by the enzymatic modification reaction and analysis of the final product.

Biochemical Pathway of this compound Synthesis

The synthesis of this compound is an ATP-dependent enzymatic process. The enzyme TiaS catalyzes the transfer of an agmatine (B1664431) moiety to cytidine at position 34 of the tRNA anticodon loop. The reaction proceeds through a multi-step mechanism involving the phosphorylation of the C2 position of C34, followed by a nucleophilic attack by the primary amino group of agmatine.[1]

Agmatidine_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products tRNA(C34) tRNA(Ile2) with Cytidine-34 TiaS TiaS (tRNA-agmatidine synthetase) tRNA(C34)->TiaS Agmatine Agmatine Agmatine->TiaS ATP ATP ATP->TiaS tRNA(agm2C) tRNA(Ile2) with this compound-34 TiaS->tRNA(agm2C) Catalyzes modification AMP_PPi AMP + PPi TiaS->AMP_PPi

Caption: Biochemical pathway for the TiaS-catalyzed synthesis of this compound.

Experimental Workflow Overview

The overall process for generating this compound-modified tRNA in vitro can be broken down into three main stages: 1) Preparation of Reagents, which includes the synthesis of unmodified tRNA and the expression and purification of the TiaS enzyme; 2) The Enzymatic Modification Reaction; and 3) Analysis and Purification of the final product.

Experimental_Workflow cluster_stage1 Stage 1: Preparation of Reagents cluster_stage2 Stage 2: Enzymatic Modification cluster_stage3 Stage 3: Analysis and Purification A Design ssDNA Template for tRNA(Ile2) B In Vitro Transcription (T7 RNA Polymerase) A->B C Purify Unmodified tRNA Transcript B->C G Setup In Vitro Reaction: - Unmodified tRNA - Purified TiaS - ATP - Agmatine C->G D Clone TiaS Gene into Expression Vector E Express Recombinant TiaS in E. coli D->E F Purify TiaS Enzyme (e.g., His-tag Affinity) E->F F->G H Incubate at Optimal Temperature G->H I Stop Reaction & Purify Modified tRNA H->I J Verify Modification (LC-MS/MS Analysis) I->J K Assess Purity (Urea-PAGE) I->K

Caption: Overall experimental workflow for in vitro synthesis of agm²C-tRNA.

Experimental Protocols

Protocol 1: Preparation of Unmodified tRNA(Ile2) Substrate

This protocol describes the synthesis of the unmodified tRNA precursor using in vitro transcription with T7 RNA polymerase from a single-stranded DNA oligonucleotide template. This method avoids the need for gene cloning and plasmid preparation.[2]

1.1. Materials

  • Long ssDNA Oligonucleotide Template (containing T7 promoter sequence followed by the tRNAIle2 gene from Archaeoglobus fulgidus)

  • Short ssDNA Oligonucleotide (complementary to the T7 promoter sequence)

  • Nuclease-free water

  • Annealing Buffer (e.g., 100 mM NaCl, 50 mM HEPES-K, pH 7.5)

  • T7 RNA Polymerase

  • In Vitro Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • DNase I (RNase-free)

  • Urea-PAGE supplies

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

1.2. Procedure

  • Template Annealing: Mix the long and short ssDNA oligonucleotides in annealing buffer to a final concentration of 10 µM each. Heat at 95°C for 3 minutes and allow to cool slowly to room temperature to form the partially double-stranded transcription template.

  • In Vitro Transcription: Set up the transcription reaction as described in the table below. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mix to a final concentration of 1 U/µg of DNA template and incubate at 37°C for 30 minutes to digest the DNA template.

  • Purification:

    • Extract the reaction mixture with an equal volume of phenol:chloroform:isoamyl alcohol.

    • Precipitate the RNA from the aqueous phase with ethanol (B145695).

    • Resuspend the RNA pellet in nuclease-free water.

    • Purify the full-length tRNA transcript using denaturing polyacrylamide gel electrophoresis (12% Urea-PAGE).

    • Excise the corresponding band and elute the tRNA from the gel slice overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

    • Precipitate the eluted tRNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Quantification: Determine the concentration and purity of the tRNA transcript using a spectrophotometer (A260/A280 ratio).

Component Final Concentration Volume (for 50 µL reaction)
Annealed DNA Template1 µM5 µL
10x Transcription Buffer1x5 µL
rNTPs (10 mM each)2 mM each10 µL
T7 RNA PolymeraseVaries by supplier2 µL
Nuclease-free water-To 50 µL
Protocol 2: Expression and Purification of Recombinant TiaS Enzyme

This protocol describes a general method for expressing and purifying N-terminally His-tagged TiaS from Archaeoglobus fulgidus in E. coli.

2.1. Materials

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with N-terminal His6-tag (e.g., pET series) containing the A. fulgidus tiaS gene

  • LB Broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity resin

  • Dialysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol)

2.2. Procedure

  • Expression:

    • Transform the TiaS expression vector into E. coli BL21(DE3) cells.

    • Grow a 1 L culture in LB broth with antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for 4-6 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer.

    • Elute the His-tagged TiaS protein with Elution Buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for storage.

    • Determine protein concentration (e.g., Bradford assay) and assess purity by SDS-PAGE.

    • Store the purified enzyme at -80°C.

Protocol 3: In Vitro Synthesis of this compound-Modified tRNA

This protocol outlines the enzymatic reaction for the synthesis of this compound on the purified, unmodified tRNA transcript using the purified recombinant TiaS enzyme. Reaction conditions are based on those optimized for biochemical characterization of TiaS.[1]

3.1. Materials

  • Purified unmodified tRNAIle2 transcript (from Protocol 1)

  • Purified recombinant TiaS enzyme (from Protocol 2)

  • 10x TiaS Reaction Buffer (1 M HEPES-K pH 7.5, 100 mM MgCl₂, 1 M KCl, 10 mM DTT)

  • ATP solution (100 mM)

  • Agmatine sulfate (B86663) solution (100 mM)

  • Nuclease-free water

3.2. Procedure

  • Reaction Setup: Assemble the reaction components on ice in the order listed in the table below.

  • Incubation: Incubate the reaction mixture at 65°C for 1 hour. Note: A. fulgidus is a hyperthermophile, and its enzymes exhibit high optimal temperatures.

  • Reaction Quenching: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.

  • Purification of Modified tRNA:

    • Purify the this compound-modified tRNA from the reaction mixture using the same phenol:chloroform extraction and ethanol precipitation method described in Protocol 1.4.

    • For high purity, a final gel purification step (Urea-PAGE) is recommended.

Reaction Component Concentrations

Component Stock Concentration Final Concentration Volume (for 20 µL reaction)
10x TiaS Reaction Buffer10x1x2 µL
Purified tRNAIle2100 µM5 µM1 µL
Purified TiaS Enzyme50 µM2.5 µM1 µL
ATP100 mM2 mM0.4 µL
Agmatine100 mM2 mM0.4 µL
Nuclease-free water--15.2 µL
Protocol 4: Analysis of tRNA Modification by Mass Spectrometry

To confirm the successful synthesis of this compound, the modified tRNA should be analyzed by liquid chromatography-mass spectrometry (LC-MS).

4.1. Procedure Outline

  • Enzymatic Digestion: The purified, modified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases (e.g., Nuclease P1 followed by bacterial alkaline phosphatase).

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reverse-phase HPLC and analyzed by a mass spectrometer.

  • Verification: The presence of this compound (agm²C) is confirmed by detecting its specific mass-to-charge (m/z) ratio and fragmentation pattern, comparing it to a known standard or previously published data. The molecular mass of this compound is approximately 355.4 g/mol .

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Agmatidine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Agmatidine and its Significance

This compound (2-agmatinylcytidine, agm²C) is a complex modified nucleoside found at the wobble position (position 34) of the anticodon in specific archaeal transfer RNAs (tRNAs) that decode the AUA codon for isoleucine.[1][2] This modification is crucial for the correct functioning of the translational machinery in many archaea. The presence of this compound ensures the accurate recognition of the AUA codon and prevents the misincorporation of methionine, which is coded by the nearby AUG codon.[2][3] The biosynthesis of this compound involves the enzymatic transfer of an agmatine (B1664431) moiety, derived from arginine, to cytidine (B196190) by the enzyme tRNA-agmatinylcytidine synthetase (TiaS).[1][4]

The unique structure and critical biological role of this compound make its detection and quantification a key aspect of studying archaeal genetics, protein synthesis, and the evolution of the genetic code.[5][6][7][8] Furthermore, as researchers explore archaea for novel biotechnological and pharmaceutical applications, understanding the intricacies of their translational mechanisms, including tRNA modifications, becomes increasingly important. Mass spectrometry stands as a powerful analytical technique for the characterization and quantification of such complex biomolecules.

Data Presentation: Mass Spectrometric Properties and Occurrence of this compound

Table 1: Mass Spectrometric Data for this compound

ParameterValueReference
Chemical Formula C14H25N7O4[9]
Monoisotopic Mass 355.1968 u[9]
Protonated Molecular Ion ([M+H]+) 356.2040 m/z[9]
Mass Increase in tRNA 112 u[9]
Protonated Base Ion ([B+H]+) 224.1618 m/z[9]
Characteristic MS/MS Fragments Loss of NH3 and CH5N3[9]

Table 2: Documented Presence of this compound in Archaeal tRNAIle

Archaeal SpeciesEvidence of this compoundReference
Haloarcula marismortuiIdentified and characterized by LC-MS/MS[9]
Sulfolobus solfataricusPresence confirmed by LC-MS[9]
Methanococcus maripaludisPresence confirmed by LC-MS[9]
Thermococcus kodakarensisEssential for viability, indicating its presence[1]

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound in archaeal tRNA, from cell culture to mass spectrometry analysis.

Protocol 1: Isolation of Total tRNA from Archaeal Cells

This protocol outlines a general method for the extraction of total tRNA from archaeal cultures.

Materials:

Procedure:

  • Cell Lysis: Resuspend the archaeal cell pellet in 1 mL of TRIzol reagent per 50-100 mg of cell pellet. Pipette up and down to lyse the cells.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used in the initial step. Mix gently by inversion and incubate at room temperature for 10 minutes.

  • Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Washing: Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to dissolve. Resuspend the tRNA pellet in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). The quality can be further assessed by gel electrophoresis.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

This protocol describes the complete enzymatic hydrolysis of tRNA into its constituent nucleosides for subsequent LC-MS analysis.

Materials:

  • Purified total tRNA (from Protocol 1)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 reaction buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3)

  • BAP reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • RNase-free water

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:

    • Total tRNA (5-10 µg)

    • Nuclease P1 (2-5 units)

    • Nuclease P1 reaction buffer to a final volume of 20 µL.

  • Nuclease P1 Digestion: Incubate the reaction mixture at 37°C for 2 hours.

  • Dephosphorylation: To the same tube, add:

    • Bacterial Alkaline Phosphatase (1-2 units)

    • BAP reaction buffer to a final volume of 25 µL.

  • BAP Digestion: Incubate at 37°C for an additional 1 hour.

  • Sample Preparation for MS: After digestion, the sample can be directly diluted with the initial LC mobile phase for analysis. If necessary, the sample can be filtered through a 0.22 µm spin filter to remove enzymes.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the digested tRNA nucleosides to identify and quantify this compound.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • A C18 reversed-phase column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).

LC Parameters (Example):

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% B to 40% B over 20 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Parameters (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: 356.2 → 224.2 (Quantifier), 356.2 → 114.1 (Qualifier)

    • Canonical Nucleosides (for reference):

      • Adenosine: 268.1 → 136.1

      • Guanosine: 284.1 → 152.1

      • Cytidine: 244.1 → 112.1

      • Uridine: 245.1 → 113.1

  • Collision Energy: Optimize for each transition, typically in the range of 10-30 eV.

  • Source Parameters: Optimize source temperature, gas flows, and spray voltage according to the instrument manufacturer's recommendations.

Data Analysis:

  • Identification: Identify this compound by its specific retention time and the presence of the defined MRM transitions.

  • Quantification: For relative quantification, calculate the peak area of the this compound MRM transition and normalize it to the sum of the peak areas of the canonical nucleosides. For absolute quantification, a standard curve generated from a synthesized this compound standard is required.

Visualizations

The following diagrams illustrate the key processes and pathways related to the analysis of this compound in tRNA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis archaea Archaeal Cell Culture tRNA_iso Total tRNA Isolation archaea->tRNA_iso Lysis & Extraction enz_dig Enzymatic Digestion (Nuclease P1, BAP) tRNA_iso->enz_dig Purified tRNA lcms LC-MS/MS Analysis enz_dig->lcms Nucleoside Mixture data_proc Data Processing and Quantification lcms->data_proc Raw Data

Caption: Experimental workflow for this compound analysis in tRNA.

agmatidine_biosynthesis arginine Arginine agmatine Agmatine arginine->agmatine Decarboxylation tias TiaS Enzyme (tRNA-agmatinylcytidine synthetase) agmatine->tias cytidine Cytidine in tRNA cytidine->tias This compound This compound in tRNA tias->this compound ATP-dependent reaction

Caption: Biosynthesis pathway of this compound in archaea.

signaling_pathway cluster_translation Translation Process mrna mRNA with AUA codon ribosome Ribosome mrna->ribosome protein Growing Polypeptide Chain ribosome->protein Peptide Bond Formation trna_ile tRNA-Ile (anticodon: CAU) agm_trna This compound-modified tRNA-Ile (agm²C34) trna_ile->agm_trna this compound Modification agm_trna->ribosome isoleucine Isoleucine isoleucine->agm_trna Aminoacylation

References

Application Notes and Protocols: TiaS Enzyme Assay for Agmatidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TiaS (tRNAIle2 2-agmatinylcytidine synthetase) is an essential enzyme found in many archaea responsible for the synthesis of agmatidine (agm2C), a modified nucleoside, at the wobble position of the anticodon of tRNAIle.[1][2] This modification is crucial for the correct decoding of the AUA codon, preventing its misreading as the methionine codon AUG.[1][2] The TiaS enzyme utilizes agmatine (B1664431) and ATP to convert a cytidine (B196190) residue on the tRNA to this compound.[1][2] Understanding the activity of TiaS is critical for research into archaeal genetics, the evolution of the genetic code, and as a potential target for novel antimicrobial agents. This document provides a detailed protocol for an in vitro enzyme assay to determine the activity of TiaS by quantifying the synthesis of this compound.

This compound Biosynthesis Pathway

The synthesis of this compound by TiaS is a key step in the modification of tRNAIle. The overall pathway begins with the synthesis of agmatine from arginine, which is then utilized by TiaS to modify the tRNA.

Agmatidine_Biosynthesis Arginine Arginine ADC Arginine Decarboxylase Arginine->ADC Agmatine Agmatine TiaS TiaS Enzyme Agmatine->TiaS tRNA_Ile_C34 tRNA(Ile) with Cytidine at C34 tRNA_Ile_C34->TiaS Agmatidine_tRNA tRNA(Ile) with this compound at C34 ADC->Agmatine TiaS->Agmatidine_tRNA AMP_PPi AMP + PPi TiaS->AMP_PPi ATP ATP ATP->TiaS TiaS_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Purified_TiaS Purified TiaS Enzyme Reaction_Setup Set up Reaction Mixture Purified_TiaS->Reaction_Setup tRNA_substrate tRNA(Ile) Substrate tRNA_substrate->Reaction_Setup Reagents Agmatine, ATP, Buffer Reagents->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination tRNA_Digestion Digest tRNA to Nucleosides Termination->tRNA_Digestion HPLC_MSMS HPLC-MS/MS Analysis tRNA_Digestion->HPLC_MSMS Quantification Quantify This compound HPLC_MSMS->Quantification TiaS_Reaction_Logic TiaS TiaS Enzyme Products Products: tRNA(Ile)-agm2C AMP + PPi TiaS->Products Substrates Substrates: tRNA(Ile)-C34 Agmatine ATP Substrates->TiaS

References

Application Notes & Protocols for the Purification of Agmatidine-Containing tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatidine (C+ or agm²C) is a crucial modified nucleoside found at the wobble position (position 34) of the anticodon in many archaeal isoleucine tRNAs (tRNAIle).[1][2] This modification, where agmatine (B1664431) (decarboxylated arginine) replaces the C2-oxo group of cytidine (B196190), is essential for the correct decoding of the AUA isoleucine codon while preventing the misreading of the AUG methionine codon.[3][4] The unique chemical structure and functional significance of this compound make the purification of this compound-containing tRNA a critical step for structural biology, enzymology, and drug development studies targeting archaeal translation.

These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of a specific this compound-containing tRNA, tRNAIle, from archaeal sources. The primary method described is a robust two-step purification process involving sequence-specific affinity capture followed by native polyacrylamide gel electrophoresis (PAGE), which has been successfully used to isolate tRNAIle from Haloarcula marismortui.[3][5]

Overall Purification Strategy

The purification of a specific tRNA from the total cellular tRNA pool is challenging due to the high sequence similarity among different tRNA species. The strategy outlined here achieves high purity by combining two orthogonal separation principles: nucleic acid hybridization and electrophoretic mobility.

  • Total tRNA Extraction : The process begins with the isolation of the bulk tRNA pool from archaeal cell culture.

  • Affinity Capture : A biotinylated DNA oligonucleotide, designed to be complementary to a unique sequence in the target tRNA (e.g., the T-loop), is used to specifically capture the this compound-containing tRNAIle.[6][7][8] The probe-tRNA complex is then immobilized on streptavidin-coated beads.

  • Native PAGE Fractionation : The enriched tRNA from the affinity step is further purified to homogeneity using native polyacrylamide gel electrophoresis, which separates tRNA molecules based on their unique size, shape, and charge.[3]

Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Steps cluster_2 Downstream Analysis start Archaeal Cell Culture (e.g., H. marismortui) lysis Cell Lysis & Total RNA Extraction start->lysis Harvest Cells affinity Affinity Purification (Hybrid Selection) lysis->affinity Total tRNA page Native PAGE Fractionation affinity->page Enriched tRNAIle qc Purity Check (Urea-PAGE, Northern Blot) page->qc Purified tRNAIle analysis Structural/Functional Analysis (LC-MS, Ribosome Binding) qc->analysis Confirmed Pure tRNAIle

Caption: Overall workflow for purifying this compound-containing tRNA.

Experimental Protocols

Protocol 1: Total tRNA Isolation from Haloarcula marismortui

This protocol describes the initial extraction of the total tRNA pool from archaeal cells.

Materials:

  • Archaeal cell pellet

  • Extraction Buffer: 50 mM Sodium Acetate, 10 mM Mg(OAc)₂, pH 5.0[6]

  • Acid Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 4.5

  • Isopropanol (B130326)

  • Ethanol (70% and 100%)

  • DE52 cellulose (B213188)

  • DE52 Binding Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.2 M NaCl

  • DE52 Elution Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 M NaCl

  • Nuclease-free water

Procedure:

  • Resuspend the cell pellet in ice-cold Extraction Buffer.[6]

  • Add an equal volume of acid phenol:chloroform:isoamyl alcohol, and vortex vigorously for 30 minutes at room temperature.[6]

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to separate the phases.[9]

  • Carefully transfer the upper aqueous phase to a new tube.

  • Re-extract the aqueous phase with another volume of acid phenol:chloroform.

  • Transfer the final aqueous phase to a new tube and add 1 volume of isopropanol to precipitate the nucleic acids. Incubate at -20°C overnight.[10]

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the nucleic acids.

  • Wash the pellet with 70% ethanol, air dry briefly, and dissolve in DE52 Binding Buffer.[9]

  • Load the sample onto a DE52 cellulose column pre-equilibrated with Binding Buffer. This step separates tRNA from larger RNA species.

  • Wash the column with Binding Buffer.

  • Elute the total tRNA with DE52 Elution Buffer.

  • Precipitate the eluted tRNA by adding 2.5 volumes of 100% ethanol. Incubate at -80°C for at least 3 hours.[9]

  • Centrifuge to pellet the tRNA, wash with 70% ethanol, and dissolve the final pellet in nuclease-free water.

  • Quantify the tRNA concentration using a spectrophotometer (A₂₆₀). The A₂₆₀/A₂₈₀ ratio should be ~2.0.

Protocol 2: Affinity Purification via Hybrid Selection

This protocol uses a biotinylated DNA probe to specifically capture the tRNAIle.[3]

Materials:

  • Total tRNA from Protocol 1

  • 3'-Biotinylated DNA Oligonucleotide Probe (complementary to nucleotides 54-73 of the target tRNAIle)[3]

  • Streptavidin Sepharose beads

  • tRNA Binding Buffer: 0.9 M Tetramethylammonium-HCl, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.4[6]

  • Wash Buffer: Same as Binding Buffer

  • Elution Buffer: 20 mM Tris-HCl pH 7.5, 1 mM EDTA, no salt

  • Nuclease-free water

Procedure:

  • Probe Immobilization : Wash Streptavidin Sepharose beads with Binding Buffer. Incubate the beads with an excess of the biotinylated DNA probe for 1 hour at room temperature with gentle rotation to allow binding.

  • Wash the beads thoroughly with Binding Buffer to remove any unbound probe.

  • Hybridization : Dilute the total tRNA sample in ice-cold tRNA Binding Buffer.

  • Add the tRNA solution to the probe-coupled beads. Incubate for 1-2 hours on ice or at 4°C with gentle mixing to allow the target tRNA to hybridize to the probe.[6]

  • Washing : Pellet the beads by gentle centrifugation. Remove the supernatant containing unbound tRNA.

  • Wash the beads 3-4 times with cold Wash Buffer to remove non-specifically bound tRNAs.

  • Elution : Resuspend the beads in pre-warmed Elution Buffer (typically 65-70°C). Incubate for 5 minutes at this temperature to denature the DNA-RNA hybrid and release the target tRNA.[6]

  • Pellet the beads and carefully collect the supernatant containing the enriched tRNAIle.

  • Repeat the elution step once more and pool the supernatants.

  • Precipitate the eluted tRNA with ethanol, wash, and resuspend in a small volume of nuclease-free water.

Caption: Mechanism of affinity capture for tRNA purification.

Protocol 3: Native Polyacrylamide Gel Electrophoresis (PAGE)

This final step purifies the tRNAIle to homogeneity.

Materials:

  • Enriched tRNAIle from Protocol 2

  • Acrylamide/Bis-acrylamide solution

  • 10x TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS)

  • TEMED

  • Native Gel Loading Dye

  • Ethidium Bromide or SYBR Gold solution

  • Crush and Soak Buffer: 50 mM KOAc, 200 mM KCl, pH 7.5[10]

  • Ethanol (100%)

Procedure:

  • Cast a native polyacrylamide gel (typically 10-12%) in 1x TBE buffer.

  • Mix the enriched tRNA sample with native gel loading dye.

  • Load the sample onto the gel and run the electrophoresis at 4°C until the dye front reaches the bottom.

  • Stain the gel with Ethidium Bromide or SYBR Gold for 15-30 minutes.

  • Visualize the RNA bands under UV light. The purified tRNAIle should appear as a distinct band.[3]

  • Excise the corresponding gel slice carefully.

  • Place the gel slice into a microcentrifuge tube and crush it.

  • Add Crush and Soak Buffer and incubate overnight at 4°C on a rotator to elute the tRNA from the gel matrix.[10]

  • Separate the buffer containing the tRNA from the gel pieces using a syringe filter.[10]

  • Precipitate the tRNA from the buffer with 2.7 volumes of 100% ethanol.

  • Pellet the pure tRNA by centrifugation, wash the pellet with 70% ethanol, and dissolve in nuclease-free water.

  • Store the purified this compound-containing tRNA at -80°C.

Data Presentation

Quantitative data for tRNA purification can vary based on the expression level of the specific tRNA and the efficiency of each step. The two-step procedure has been shown to yield highly pure tRNA.[3]

Purification StepParameterValue/ResultSource
Total tRNA Isolation Yield~200 µg from 100 units of yeast cells (example)[9]
Purity (A₂₆₀/A₂₈₀)≥ 2.0[10]
Affinity Purification Enrichment Factor~500-fold for tRNAIle[3]
PurityEnriched, but not yet homogeneous[3]
Native PAGE Final PurityEssentially homogeneous (single band on gel)[3]
ConfirmationHybridizes to a complementary oligonucleotide probe in Northern blots[3]

Analysis and Quality Control

  • Purity Assessment : The purity of the final sample should be assessed by running an aliquot on a denaturing urea-PAGE gel. A single, sharp band indicates high purity.

  • Identity Confirmation : The identity of the purified tRNA can be confirmed by Northern blotting with a specific probe.

  • Modification Analysis : To confirm the presence of this compound, the purified tRNA is digested into nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[11] The resulting nucleoside mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][12][13] this compound (C+) can be identified by its characteristic mass and fragmentation pattern.[5][11]

Agmatidine_Formation cluster_pathway Biosynthesis Pathway cluster_tRNA Arg Arginine Agm Agmatine Arg->Agm Decarboxylation AgmC34 This compound-34 (on mature tRNAIle) Agm->AgmC34 TiaS Enzyme + ATP C34 Cytidine-34 (on pre-tRNAIle) C34->AgmC34 TiaS Enzyme + ATP

Caption: Simplified biosynthesis of this compound on tRNA.

References

Application Notes: Quantitative Analysis of Agmatidine in Biological Matrices using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Agmatidine (2-agmatinylcytidine, C⁺) is a modified nucleoside found at the wobble position of the anticodon in certain archaeal transfer RNAs (tRNAs). This modification is crucial for the accurate decoding of the AUA isoleucine codon, preventing misreading as methionine.[1][2][3] Structurally, the C2-oxo group of cytidine (B196190) is replaced by agmatine (B1664431), a decarboxylated derivative of arginine.[4][5] The precursor molecule, agmatine, is an important neuromodulator and signaling molecule in its own right, implicated in various cellular processes, including the PI3K/AKT signaling pathway which is critical for cell survival and apoptosis.[6][7] Given the biological significance of agmatine and the essential role of this compound in archaeal protein synthesis, sensitive and specific analytical methods are required for its detection and quantification in complex biological samples. This application note details a robust protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.

Principle of the Method

This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation of the highly polar this compound molecule, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. HILIC is an effective alternative to traditional reversed-phase chromatography for polar analytes, providing sufficient retention without the need for chemical derivatization.[8] Sample preparation involves a straightforward protein precipitation step to remove the bulk of the proteinaceous matrix from biological samples such as plasma, serum, or cell lysates, ensuring a clean extract for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, and cell lysate samples.

  • Thawing: Thaw frozen samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard (IS) solution (e.g., ¹³C₅,¹⁵N₄-Agmatine or a structurally similar stable isotope-labeled compound). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[1]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample. The formic acid helps to maintain the analyte in its protonated state.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): For concentrating the sample, the supernatant can be dried under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an LC-MS autosampler vial for analysis.

Liquid Chromatography (LC) Conditions
  • LC System: UPLC/UHPLC system

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 5 95
    1.0 5 95
    6.0 50 50
    7.0 95 5
    8.0 95 5
    8.1 5 95

    | 10.0 | 5 | 95 |

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Nebulizer Gas Pressure: 7 bar

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)356.2224.25020
This compound (Qualifier)356.2112.15025
Internal Standard----

Note: Collision energies should be optimized for the specific instrument being used. The precursor ion (356.2) corresponds to the protonated this compound molecule [M+H]⁺. The product ion 224.2 corresponds to the protonated this compound base [Base+H]⁺, resulting from the cleavage of the glycosidic bond. The product ion 112.1 is a characteristic fragment of the agmatine moiety.

Quantitative Data Summary

The following table presents typical performance characteristics expected from a validated LC-MS/MS method for a similar analyte (NBD-derivatized agmatine), which can be used as a benchmark for method development for this compound.[9]

ParameterExpected Performance
Linearity Range5 nM - 10 µM
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~1.5 nM
Limit of Quantification (LOQ)~5.0 nM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow

Agmatidine_Detection_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Cell Lysate) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Ice-cold Acetonitrile) s2->s3 s4 Centrifuge (14,000 x g) s3->s4 s5 Collect Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 lc HILIC UPLC Separation s6->lc ms Triple Quadrupole MS (ESI+, MRM Mode) lc->ms data Quantification using Analyte/IS Peak Area Ratio ms->data

Caption: Workflow for this compound Quantification by LC-MS/MS.

Agmatine-Modulated Signaling Pathway

PI3K_AKT_Pathway Agmatine Agmatine PI3K PI3K Agmatine->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Upregulates Bax Bax (Pro-apoptotic) AKT->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Agmatine activates PI3K/AKT signaling to inhibit apoptosis.[6]

References

In Vivo Labeling of Agmatidine: Proposed Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Agmatidine (agm²C) is a modified nucleoside found at the wobble position of the anticodon in certain archaeal transfer RNAs (tRNAs). It plays a crucial role in ensuring the accurate decoding of the AUA codon for isoleucine. This compound is synthesized in a post-transcriptional modification process where agmatine (B1664431), a decarboxylated form of arginine, is attached to a cytidine (B196190) residue in the tRNA molecule.

Direct in vivo labeling of this compound presents a significant challenge due to its presence as a modification on a larger tRNA molecule within the complex cellular environment. To date, specific methods for the direct in vivo labeling of this compound have not been established in the scientific literature. Therefore, this document outlines proposed strategies to study this compound in vivo by targeting its direct precursor, agmatine. By introducing labeled agmatine or its precursors into a biological system, it is possible to trace its incorporation into tRNA, thereby indirectly studying the biosynthesis and dynamics of this compound.

These application notes provide two primary methodologies adapted for this purpose: Isotopic Labeling via radiolabeled arginine and Bio-orthogonal Labeling using click chemistry-compatible arginine analogs.

Application Notes

Isotopic Labeling via Radiolabeled Precursors

Principle: This traditional and robust method involves introducing a precursor molecule containing a radioactive isotope (e.g., ³H or ¹⁴C) into an organism. The organism's metabolic machinery then incorporates this isotope into the target molecule. For this compound, the most logical approach is to administer radiolabeled L-arginine, the metabolic precursor to agmatine. The labeled arginine will be converted by arginine decarboxylase (ADC) into labeled agmatine, which can then be incorporated into tRNA as labeled this compound. Detection is typically achieved through techniques that measure radioactivity, such as liquid scintillation counting or autoradiography.

Advantages:

  • High Sensitivity: Radiotracers can be detected at very low concentrations.

  • Minimal Perturbation: The labeled molecule is chemically identical to the endogenous version, minimizing interference with biological processes.

  • Quantitative: Allows for the precise measurement of the amount of labeled molecule in a given sample.

Disadvantages:

  • Safety Concerns: Requires specialized facilities and handling procedures for radioactive materials.

  • Limited Spatial Resolution: Techniques like autoradiography have lower resolution compared to fluorescence microscopy.

  • Complex Detection: Requires specialized equipment for detecting radioactivity.

Bio-orthogonal Labeling via Click Chemistry

Principle: This modern approach utilizes bio-orthogonal chemistry, where chemical reactions can occur in a living system without interfering with native biochemical processes. The strategy involves two steps. First, a modified precursor (an analog of arginine) containing a "clickable" functional group (like an azide (B81097) or an alkyne) is introduced into the organism. This analog is metabolized and incorporated into the target molecule (tRNA-agmatidine). Second, a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) also containing a complementary clickable handle is introduced. The two handles then react specifically and efficiently in a "click" reaction, covalently attaching the reporter to the target molecule for detection or purification.

Advantages:

  • High Specificity: The azide-alkyne cycloaddition is highly specific and does not react with other functional groups in the cell.

  • Versatility: A wide range of reporter tags (fluorophores, biotin, etc.) can be used.

  • Safety: Avoids the use of radioactivity.

  • Advanced Imaging: Enables high-resolution fluorescence microscopy techniques.

Disadvantages:

  • Potential for Perturbation: The modified analog is not identical to the native molecule and could potentially alter biological processes, although these effects are often minimal.

  • Multi-step Process: Requires both the administration of the analog and the subsequent click reaction with the reporter probe.

  • Synthesis of Analogs: Requires the chemical synthesis of the clickable precursor analog, which may not be commercially available.

Data Presentation: Agmatine Distribution and Pharmacokinetics

Understanding the distribution and pharmacokinetics of agmatine is critical for designing effective in vivo labeling experiments. The following tables summarize key quantitative data from studies in rats. This information can guide researchers in selecting appropriate time points for tissue harvesting and in understanding the potential sites of this compound synthesis.

Table 1: Endogenous Agmatine Concentrations in Various Rat Tissues

TissueAgmatine Concentration (ng/g wet weight)
Stomach~71
AortaHigh
Small IntestineHigh
Large IntestineHigh
SpleenModerate
Adrenal GlandLow
Skeletal MuscleLow
BrainLow (<10)
TestesLow
LiverLow
HeartLow
KidneysLow
LungsLow

Source: Data compiled from Raasch et al., 1995a, as cited in Molderings & Göthert, 2000.[1]

Table 2: Pharmacokinetic Parameters of Agmatine in Rats

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationIntrathecal (IT) Administration
Plasma Half-life 14.9 - 18.9 minutes[2]74.4 - 117 minutes (suggests flip-flop kinetics)[2]< 10 minutes[3]
Spinal Cord Half-life Substantially longer than plasma[2]Not Reported~12 hours[3]
Brain Half-life Substantially longer than plasma[2]Not ReportedNot Reported
Oral Bioavailability N/A29% - 35%[2][4]N/A
Time to Max Concentration (t_max) in Brain (IV) 15 minutes[5]Not ReportedN/A
Time to Max Concentration (t_max) in Spinal Cord (IV) 120 minutes[5]Not ReportedN/A

Note: These data are for agmatine, not this compound. They are crucial for planning the administration and timing of precursor labeling for studying this compound biosynthesis.

Signaling Pathways and Experimental Workflows

Biosynthesis and Signaling Pathways

Agmatidine_Biosynthesis Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) This compound This compound (agm²C) on tRNA Agmatine->this compound tRNA_C34 Cytidine at tRNA wobble position (C34) tRNA_C34->this compound tRNA-agm²C Synthetase (TiaS)

Agmatine_Signaling cluster_0 NMDA Receptor Modulation cluster_1 Imidazoline (B1206853) Receptor Signaling Agmatine1 Agmatine NMDAR NMDA Receptor (GluN2B subunit) Ca_Influx Ca²⁺ Influx Excitotoxicity Neuronal Excitotoxicity Agmatine2 Agmatine I2_Receptor Imidazoline I₂ Receptor RSK2 RSK2 NFkB NF-κB Pathway Inflammation Inflammatory Response

Experimental Workflow Diagrams

Radiolabeling_Workflow start Step 1: Administration Administer ¹⁴C- or ³H-L-Arginine to the animal model (e.g., via IP injection). wait Step 2: Incubation Allow time for metabolic conversion and incorporation into tRNA (hours to days). start->wait harvest Step 3: Tissue Collection Harvest tissues of interest (e.g., brain, liver) at selected time points. wait->harvest extract Step 4: tRNA Isolation Isolate total tRNA from tissue homogenates. harvest->extract detect Step 5: Detection & Analysis - Hydrolyze tRNA to nucleosides. - Separate via HPLC. - Quantify radioactivity in the this compound fraction using a scintillation counter. extract->detect

Click_Chemistry_Workflow cluster_0 Phase 1: Metabolic Labeling cluster_1 Phase 2: Detection start Step 1: Administration Administer clickable Arginine analog (e.g., Azido-Arginine) to the animal. wait Step 2: Incubation Allow time for metabolic conversion and incorporation into tRNA. start->wait harvest Step 3: Tissue Processing Harvest tissues and prepare for labeling (homogenization or tissue sections). wait->harvest click Step 4: Click Reaction Incubate sample with a complementary alkyne-reporter (e.g., Alkyne-Fluorophore). harvest->click wash Step 5: Wash & Visualize Remove excess reporter and visualize the labeled tRNA-agmatidine via microscopy or quantify via flow cytometry/blotting. click->wash

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on established techniques for in vivo labeling. They have not been specifically validated for this compound and should be optimized for the specific experimental model and research question.

Protocol 1: In Vivo Isotopic Labeling of this compound using [¹⁴C]-L-Arginine

Objective: To trace the incorporation of arginine into tRNA-agmatidine in a mammalian model in vivo.

Materials:

  • [U-¹⁴C]-L-Arginine (or guanido-¹⁴C-Arginine)[6]

  • Animal model (e.g., Sprague-Dawley rats)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer (e.g., TRIzol or similar RNA extraction reagent)

  • tRNA isolation kit

  • Nuclease P1, bacterial alkaline phosphatase

  • HPLC system with a C18 column and UV detector

  • Liquid scintillation counter and scintillation fluid

  • Standard this compound (for HPLC calibration)

Procedure:

  • Preparation of Radiolabel: Prepare a sterile solution of [¹⁴C]-L-Arginine in saline at the desired concentration. The specific activity and dose will need to be optimized based on the animal model and expected incorporation rate. A previously used dose for [¹⁴C]-arginine in rats was 25 µCi.[6]

  • Animal Administration: Administer the [¹⁴C]-L-Arginine solution to the animal, for example, via intraperitoneal (IP) injection.[6] House the animals according to institutional guidelines for radioisotope studies.

  • Incubation Period: Allow the radiolabel to circulate and be metabolized. Based on agmatine pharmacokinetics, peak concentrations in the brain occur rapidly, but half-life is long.[2][3] A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine optimal incorporation.

  • Tissue Harvesting: At the designated time point, euthanize the animal using an approved method. Quickly dissect the tissues of interest (e.g., brain, liver, kidney) and flash-freeze them in liquid nitrogen to halt metabolic activity.

  • tRNA Isolation: Isolate total RNA from the thawed tissue samples using a standard protocol (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation). Further purify the tRNA fraction using a specialized kit or anion-exchange chromatography.

  • Enzymatic Digestion to Nucleosides: a. Resuspend the purified tRNA in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.3). b. Add Nuclease P1 and incubate at 37°C for 12-16 hours to digest the tRNA into 5'-mononucleotides. c. Add bacterial alkaline phosphatase and continue incubation at 37°C for 2-4 hours to dephosphorylate the mononucleotides into nucleosides.

  • HPLC Analysis: a. Separate the resulting nucleoside mixture using reverse-phase HPLC. An established method for separating this compound from other nucleosides will be required. b. Monitor the elution of nucleosides using a UV detector, identifying the this compound peak by comparing its retention time to a known standard.

  • Quantification of Radioactivity: a. Collect fractions from the HPLC corresponding to the this compound peak. b. Add each fraction to a scintillation vial with scintillation fluid. c. Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [¹⁴C]-agmatidine incorporated per microgram of tRNA to determine the rate and extent of this compound biosynthesis.

Protocol 2: In Vivo Bio-orthogonal Labeling using an Arginine Analog and Click Chemistry

Objective: To visualize the location of newly synthesized tRNA-agmatidine in vivo using fluorescence microscopy. This protocol is hypothetical and relies on the synthesis of an appropriate arginine analog.

Materials:

  • A cell-permeable L-arginine analog containing an azide or alkyne moiety (e.g., N-δ-azido-L-arginine or L-homopropargylglycine as a less specific analog). The synthesis of such a specific arginine analog has been described.[7]

  • Animal model

  • Vehicle for administration (e.g., sterile saline or DMSO/saline mixture)

  • Complementary click chemistry reporter probe (e.g., an alkyne-fluorophore like DBCO-488 if using an azide analog)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click reaction buffer (e.g., PBS containing copper sulfate, a ligand like TBTA, and a reducing agent like sodium ascorbate (B8700270) for CuAAC, or just PBS for copper-free SPAAC)

  • Fluorescence microscope

Procedure:

Phase 1: Metabolic Labeling

  • Analog Administration: Administer the clickable arginine analog to the animal model. The dose and route (e.g., IP injection, oral gavage) must be optimized to ensure sufficient bioavailability without toxicity.

  • Incubation Period: Allow time for the analog to be transported into cells, converted to a clickable agmatine analog, and incorporated into tRNA. A pilot study with a time-course (e.g., 12, 24, 48 hours) is essential.

Phase 2: Detection via Click Reaction 3. Tissue Harvesting and Fixation: Euthanize the animal and perfuse with saline followed by 4% paraformaldehyde to fix the tissues. Dissect the tissues of interest and post-fix for several hours before cryoprotecting (e.g., in 30% sucrose) and sectioning with a cryostat. 4. Permeabilization: Wash the tissue sections with PBS and then incubate in permeabilization buffer to allow the click reagents to access the intracellular tRNA. 5. Click Reaction: a. Prepare the click reaction cocktail. For example, for a copper-catalyzed reaction, mix the alkyne-fluorophore, copper (II) sulfate, a copper-chelating ligand (to protect the tissue and catalyze the reaction), and a reducing agent (e.g., sodium ascorbate) in PBS. b. Incubate the tissue sections with the click reaction cocktail in a dark, humidified chamber for 30-60 minutes at room temperature. 6. Washing: Wash the sections extensively with PBS to remove unreacted reporter probe. A nuclear counterstain (e.g., DAPI) can be included in one of the wash steps. 7. Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope. The fluorescent signal will indicate the location of tRNA molecules that have incorporated the clickable this compound analog.

References

Application Notes and Protocols for Investigating Agmatidine's Role in Translational Regulation Using Ribosome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Agmatidine in Translation

This compound (agm²C) is a modified cytidine (B196190) found at the wobble position (position 34) of the anticodon in certain transfer RNAs (tRNAs) in archaea. This modification is crucial for the accurate decoding of the AUA codon as isoleucine. In the absence of this compound, the CAU anticodon would recognize the AUG codon, which codes for methionine, leading to errors in protein synthesis. The presence of this compound ensures that the tRNA specifically base-pairs with the AUA codon, preventing this misreading. This modification is analogous to lysidine (B1675763) in bacteria, which serves a similar function in discriminating between AUA and AUG codons. The enzyme responsible for synthesizing this compound is tRNA-isoleucine this compound synthetase (TiaS). The discovery of this compound highlights a fascinating strategy that archaea have evolved to ensure the fidelity of protein synthesis. While this compound is essential for the correct translation of AUA codons, "this compound-dependent ribosome profiling" is not a distinct experimental methodology. Rather, standard ribosome profiling (Ribo-Seq) can be employed as a powerful tool to investigate the genome-wide consequences of this compound modification on translation.

These application notes provide a framework for utilizing ribosome profiling to study the effects of this compound on translational efficiency and ribosome occupancy in archaea.

Application Notes

Objective: To provide researchers, scientists, and drug development professionals with a comprehensive guide to using ribosome profiling to study the impact of this compound on translation. This can be particularly relevant for understanding fundamental translation mechanisms, antibiotic development targeting archaeal translation, and in the field of synthetic biology.

Key Applications:

  • Assessing the global impact of this compound on translation: By comparing ribosome profiles of wild-type archaeal strains with those deficient in this compound synthesis (e.g., TiaS knockout strains), researchers can identify all transcripts that are affected by the absence of this modification.

  • Identifying specific codons and transcripts sensitive to this compound modification: This methodology can pinpoint which AUA codons are most dependent on this compound for efficient translation.

  • Investigating ribosome stalling at AUA codons: In the absence of this compound, ribosomes may stall at AUA codons. Ribosome profiling can reveal the precise locations and extent of such stalling events.

  • Drug Discovery: For researchers developing novel antibiotics targeting archaea, understanding the intricacies of their translation machinery is vital. These protocols can be adapted to screen for compounds that interfere with this compound synthesis or its function in the ribosome.

Experimental Protocols

A standard ribosome profiling protocol can be adapted to study the effects of this compound. The following is a generalized workflow and detailed protocol.

I. Experimental Workflow Overview

Ribosome_Profiling_Workflow cluster_cell_culture Cell Culture cluster_lysis Cell Lysis & Ribosome Footprinting cluster_purification Ribosome-Protected Fragment (RPF) Purification cluster_library_prep Sequencing Library Preparation cluster_sequencing Sequencing & Data Analysis A Archaeal Cell Culture (e.g., Wild-type vs. TiaS knockout) B Translation Inhibition (e.g., with cycloheximide) A->B C Cell Lysis B->C D Nuclease Treatment (e.g., RNase I) to digest unprotected mRNA C->D E Sucrose (B13894) Gradient Ultracentrifugation to isolate monosomes D->E F RNA Extraction from Monosome Fraction E->F G Size Selection of RPFs (~28-30 nt) by denaturing PAGE F->G H Ligation of 3' Adapter G->H I Reverse Transcription H->I J Circularization I->J K rRNA Depletion J->K L PCR Amplification K->L M High-Throughput Sequencing L->M N Data Analysis: - Adapter trimming - Alignment to genome/transcriptome - Read counting - Differential expression analysis M->N

Caption: Overview of the ribosome profiling experimental workflow.

II. Detailed Protocol

Materials:

  • Archaeal cell cultures (e.g., wild-type and TiaS mutant strains)

  • Cycloheximide (B1669411) (or other appropriate translation inhibitor for archaea)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL cycloheximide, 1% Triton X-100)

  • RNase I

  • Sucrose solutions for gradient

  • RNA extraction kit (e.g., TRIzol)

  • Polyacrylamide gels for size selection

  • Library preparation kit for small RNAs

  • High-throughput sequencer

Procedure:

  • Cell Culture and Harvest:

    • Grow archaeal cultures to mid-log phase.

    • Treat with a translation inhibitor (e.g., cycloheximide at a final concentration of 100 µg/mL) for 5-10 minutes to arrest translation.

    • Harvest cells by centrifugation at 4°C.

    • Flash-freeze cell pellets in liquid nitrogen and store at -80°C.

  • Cell Lysis and Nuclease Treatment:

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for the specific archaeal species.

    • Stop the digestion by adding a ribonuclease inhibitor.

  • Isolation of Monosomes:

    • Load the digested lysate onto a sucrose gradient (e.g., 10-50%).

    • Perform ultracentrifugation to separate polysomes, monosomes, and ribosomal subunits.

    • Fractionate the gradient and collect the monosome peak.

  • RNA Extraction and Ribosome-Protected Fragment (RPF) Purification:

    • Extract RNA from the monosome fraction using a suitable method like TRIzol extraction.

    • Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

    • Excise the gel region corresponding to the expected size of RPFs (~28-30 nucleotides).

    • Elute the RNA from the gel slice.

  • Library Preparation and Sequencing:

    • Ligate a 3' adapter to the purified RPFs.

    • Perform reverse transcription to generate cDNA.

    • Circularize the cDNA.

    • Deplete ribosomal RNA (rRNA) fragments, which can be a major contaminant.

    • PCR amplify the library.

    • Perform high-throughput sequencing of the prepared library.

III. Data Analysis

Data_Analysis_Workflow A Raw Sequencing Reads (FASTQ) B Quality Control & Adapter Trimming A->B C rRNA Read Removal B->C D Alignment to Genome/Transcriptome C->D E Read Counting per Gene/Codon D->E F Normalization E->F G Differential Translation Analysis (Wild-type vs. Mutant) F->G H Analysis of Ribosome Occupancy at AUA codons G->H Agmatidine_in_Translation cluster_synthesis This compound Synthesis cluster_translation Translation at the Ribosome Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase TiaS TiaS Enzyme Agmatine->TiaS tRNA_pre tRNA(Ile)-CAU precursor tRNA_pre->TiaS Ribosome Ribosome tRNA_pre->Ribosome Incorrect Decoding tRNA_agm tRNA(Ile)-agm²C-AU TiaS->tRNA_agm Agmatidylation Protein Correct Protein Synthesis Ribosome->Protein Stalling Ribosome Stalling / Misincorporation Ribosome->Stalling mRNA mRNA with AUA codon mRNA->Ribosome tRNA_agm->Ribosome Correct Decoding

Genetic Methods for Elucidating Agmatidine Function in Archaea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatidine (agm²C) is a crucial modified nucleoside found at the wobble position of the anticodon of tRNAIle in many archaeal species. This modification is essential for the accurate decoding of the AUA isoleucine codon and for preventing the misincorporation of methionine by discriminating against the AUG codon.[1][2][3] The biosynthesis of this compound is catalyzed by the enzyme tRNAIle-agmatinyltransferase (TiaS), which utilizes agmatine (B1664431), a decarboxylated form of arginine.[3][4] Given its essential role in translation, the this compound biosynthesis pathway presents a potential target for novel antimicrobial agents specifically targeting archaea.

These application notes provide detailed protocols for genetic and analytical methods to study the function of this compound in archaea. The methodologies cover gene knockout techniques in model archaeal organisms, quantitative analysis of this compound modification, and functional assays to assess the physiological consequences of its absence.

Signaling Pathway and Biosynthesis of this compound

The formation of this compound is a critical step in the maturation of tRNAIle in many archaea. The pathway begins with the conversion of arginine to agmatine, which is then incorporated into the tRNA.

Agmatidine_Biosynthesis Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (e.g., Tk-PdaD) Agmatidinylated_tRNA Agmatidinylated tRNAIle (agm²C-AU) Agmatine->Agmatidinylated_tRNA TiaS (tRNAIle-agm²C synthetase) + ATP tRNA_Ile_CAU tRNAIle (CAU) tRNA_Ile_CAU->Agmatidinylated_tRNA TiaS (tRNAIle-agm²C synthetase) + ATP Translation Accurate AUA Codon Translation Agmatidinylated_tRNA->Translation

Caption: Biosynthesis pathway of this compound and its role in translation.

Genetic Manipulation of this compound Biosynthesis Genes

To investigate the function of this compound, genetic knockout of the key enzymes involved in its biosynthesis, namely arginine decarboxylase and TiaS, is a powerful approach. Below are generalized protocols for generating markerless gene deletions in two model archaea, Thermococcus kodakarensis and Haloferax volcanii.

Experimental Workflow for Gene Knockout

The general workflow for creating a gene deletion mutant involves the construction of a knockout plasmid followed by a two-step selection process in the target archaeon.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_archaea Archaeal Transformation PCR_flanks 1. PCR amplify upstream and downstream flanks of the target gene Ligate 2. Ligate flanks into a 'suicide' vector containing a counter-selectable marker PCR_flanks->Ligate Transform_Ecoli 3. Transform E. coli and verify plasmid Ligate->Transform_Ecoli Transform_Archaea 4. Transform archaeal host with the knockout plasmid Transform_Ecoli->Transform_Archaea Pop_in 5. 'Pop-in' selection: Select for plasmid integration (single crossover) Transform_Archaea->Pop_in Pop_out 6. 'Pop-out' selection: Counter-select for plasmid excision (double crossover) Pop_in->Pop_out Verify_deletion 7. Screen for markerless deletion via PCR and sequencing Pop_out->Verify_deletion

Caption: General workflow for markerless gene deletion in archaea.

Protocol 1: Markerless Deletion of tiaS in Thermococcus kodakarensis

This protocol is adapted from established methods for gene deletion in T. kodakarensis, which relies on a selection/counterselection system.[5][6] For example, a system utilizing agmatine auxotrophy for selection and 6-methylpurine (B14201) (6MP) sensitivity for counterselection can be employed.[5]

Materials:

  • T. kodakarensis host strain (e.g., a strain with a deletion in the agmatine biosynthesis pathway, making it an agmatine auxotroph).[5]

  • Suicide vector for T. kodakarensis (non-replicative plasmid).

  • Primers for amplifying flanking regions of the tiaS gene.

  • Restriction enzymes and T4 DNA ligase.

  • Chemically competent E. coli for plasmid construction.

  • Media for T. kodakarensis (e.g., nutrient-rich medium with and without agmatine).[5]

  • 6-methylpurine (6MP).

Methodology:

  • Construction of the tiaS Deletion Plasmid:

    • Amplify ~1 kb regions upstream and downstream of the tiaS gene from T. kodakarensis genomic DNA using high-fidelity PCR.

    • Clone the amplified flanking regions into a suicide vector. This vector should carry a selectable marker for the "pop-in" event (e.g., a gene that complements the host's agmatine auxotrophy) and a counter-selectable marker for the "pop-out" event.[5]

    • Transform the ligation product into E. coli, select for transformants, and verify the plasmid construct by restriction digestion and sequencing.

  • Transformation of T. kodakarensis and "Pop-in" Selection:

    • Grow the T. kodakarensis host strain in nutrient-rich medium supplemented with agmatine.

    • Transform the cells with the purified tiaS deletion plasmid. T. kodakarensis is naturally competent.[5]

    • Select for single-crossover integrants ("pop-in") by plating on a medium lacking agmatine. Colonies that grow have integrated the plasmid into their chromosome.

  • "Pop-out" Counterselection:

    • Inoculate the "pop-in" colonies into a non-selective liquid medium (with agmatine) to allow for the second crossover event (plasmid excision).

    • Plate the culture onto a medium containing 6MP to select against cells that retain the plasmid.

    • Colonies that grow have undergone a second crossover, resulting in either a wild-type genotype or the desired tiaS deletion.

  • Verification of tiaS Deletion:

    • Screen the 6MP-resistant colonies by PCR using primers that flank the tiaS gene. The PCR product from the deletion mutant will be smaller than that from the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Markerless Deletion of Arginine Decarboxylase Gene in Haloferax volcanii

This protocol is based on the "pop-in/pop-out" method using the pyrE gene for selection and counterselection with 5-fluoroorotic acid (5-FOA) in H. volcanii.[7][8]

Materials:

  • H. volcanii ΔpyrE host strain.[7]

  • Suicide vector for H. volcanii containing the pyrE gene.

  • Primers for amplifying flanking regions of the target arginine decarboxylase gene.

  • Restriction enzymes and T4 DNA ligase.

  • Chemically competent E. coli.

  • Media for H. volcanii (e.g., rich medium and defined medium with and without uracil).

  • 5-fluoroorotic acid (5-FOA).

Methodology:

  • Construction of the Deletion Plasmid:

    • Amplify ~600 bp upstream and downstream flanking regions of the target arginine decarboxylase gene from H. volcanii genomic DNA.[9]

    • Clone these flanks into a suicide vector that contains the H. volcanii pyrE gene.[7]

    • Transform into E. coli, select, and verify the plasmid construct.

  • Transformation and "Pop-in" Selection:

    • Transform the H. volcanii ΔpyrE host strain with the deletion plasmid using the PEG-EDTA protocol.

    • Select for integrants by plating on a defined medium lacking uracil. Colonies that grow have integrated the plasmid.

  • "Pop-out" Counterselection:

    • Grow the "pop-in" colonies in a non-selective rich medium (containing uracil).

    • Plate the culture on a rich medium containing 5-FOA. The PyrE enzyme converts 5-FOA into a toxic compound, so only cells that have excised the plasmid (and the pyrE gene) will survive.

  • Verification of Deletion:

    • Screen the 5-FOA resistant colonies by PCR using primers flanking the target gene.[10]

    • Confirm the deletion by Southern blotting or sequencing.

Quantitative Analysis of this compound

To quantify the impact of gene knockouts on this compound levels, a sensitive analytical method is required. HPLC coupled with mass spectrometry (HPLC-MS) is the gold standard for this purpose.[1][2]

Protocol 3: Quantification of this compound in tRNA by HPLC-MS/MS

This protocol outlines the steps for isolating total tRNA, digesting it to nucleosides, and analyzing the composition by HPLC-MS/MS.[11]

Materials:

  • Wild-type and mutant archaeal cell pellets.

  • Buffers for tRNA extraction (e.g., Tris-HCl, EDTA, sodium acetate).

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol and isopropanol.

  • Nuclease P1.

  • Bacterial alkaline phosphatase.

  • HPLC system with a C18 reverse-phase column.

  • Tandem mass spectrometer (e.g., triple quadrupole).

  • Nucleoside standards, including this compound if available, or use accurate mass measurements for identification.[12]

Methodology:

  • Total tRNA Isolation:

    • Resuspend cell pellets in an appropriate buffer.

    • Perform phenol:chloroform extraction to remove proteins and lipids.

    • Precipitate RNA with isopropanol, wash with ethanol, and resuspend in nuclease-free water.

    • Further purify total tRNA from other RNA species (rRNA, mRNA) using anion-exchange chromatography or size-exclusion chromatography.[13]

  • Enzymatic Digestion to Nucleosides:

    • To a known amount of purified tRNA (e.g., 2-12 µg), add nuclease P1 and incubate to digest the tRNA into 5'-mononucleotides.[4]

    • Add bacterial alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides.

  • HPLC-MS/MS Analysis:

    • Inject the digested sample onto a C18 column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile).

    • Detect the eluting nucleosides by mass spectrometry in positive ion mode.

    • Identify this compound based on its retention time and specific mass transition (parent ion to fragment ion) in Multiple Reaction Monitoring (MRM) mode.[11] The protonated molecular ion (MH+) of this compound is at m/z 356.2.[12]

    • Quantify the amount of this compound relative to the canonical nucleosides (A, C, G, U).

Data Presentation: Quantitative Analysis of this compound Levels

StrainRelevant GenotypeThis compound Level (relative to Cytidine)
Wild-TypetiaS⁺1.00 ± 0.08
ΔtiaStiaS knockoutNot Detected
Wild-TypeArginine Decarboxylase⁺1.00 ± 0.09
ΔArg-DecarboxylaseArginine Decarboxylase knockoutNot Detected

Note: Data are representative examples based on expected outcomes.

Functional Assays to Determine the Role of this compound

The absence of this compound is predicted to have significant physiological consequences, primarily affecting growth and the fidelity of protein synthesis.

Protocol 4: Archaeal Growth Curve Analysis

Methodology:

  • Inoculate wild-type and mutant strains into appropriate liquid media (e.g., rich or defined minimal medium). For agmatine biosynthesis mutants, supplementation with agmatine can be used as a control.

  • Incubate the cultures under optimal conditions (temperature, aeration).

  • Monitor growth over time by measuring the optical density at 600 nm (OD₆₀₀).

  • Plot OD₆₀₀ versus time to generate growth curves and calculate doubling times.

Data Presentation: Growth Phenotypes

StrainGenotypeDoubling Time (hours) in Rich MediumDoubling Time (hours) in Minimal Medium
Wild-TypetiaS⁺3.5 ± 0.27.8 ± 0.5
ΔtiaStiaS knockout6.8 ± 0.4No significant growth

Note: Data are representative examples. The essentiality of agmatine has been shown in T. kodakarensis.[14]

Protocol 5: In Vivo Translational Fidelity Assay (Dual-Luciferase Reporter)

This assay measures the rate of misreading of the AUA codon. A reporter construct is created with two luciferase genes. The second luciferase gene contains an in-frame AUA codon at a position that would normally encode a different amino acid. Increased expression of the second luciferase indicates a higher rate of AUA misreading.

Methodology:

  • Construct a dual-luciferase reporter plasmid where the expression of the second reporter is dependent on the misreading of an AUA codon.

  • Transform this plasmid into wild-type and ΔtiaS archaeal strains.

  • Grow the transformed strains under inducing conditions if the reporter is under an inducible promoter.

  • Prepare cell lysates and measure the activity of both luciferases using a luminometer and appropriate substrates.

  • Calculate the misreading frequency as the ratio of the activity of the second luciferase to the first.

Data Presentation: Translational Fidelity

StrainGenotypeAUA Codon Misreading Frequency (Relative to WT)
Wild-TypetiaS⁺1.0
ΔtiaStiaS knockout15.2 ± 2.1

Note: Data are hypothetical, illustrating the expected increase in misreading. The overall missense substitution rate in archaea is estimated to be in the range of 10⁻³ to 10⁻⁴ per amino acid.[15]

Protocol 6: Analysis of tRNA Aminoacylation Status

The absence of this compound may affect the charging of tRNAIle with isoleucine. The level of in vivo aminoacylation can be determined by isolating total RNA under acidic conditions to preserve the ester bond of the aminoacyl-tRNA, followed by Northern blotting.[16]

Methodology:

  • Harvest archaeal cells rapidly and lyse them in an acidic buffer (e.g., pH 4.5-5.0) to stabilize the aminoacyl-tRNA linkage.

  • Isolate total RNA using an acid-phenol extraction method.

  • Separate the charged and uncharged tRNA species on an acidic polyacrylamide gel.

  • Transfer the RNA to a nylon membrane and perform a Northern blot using a labeled probe specific for tRNAIle.

  • Quantify the bands corresponding to the charged (slower migrating) and uncharged (faster migrating) tRNAIle.

Data Presentation: Isoleucyl-tRNAIle Charging Levels

StrainGenotype% Charged tRNAIle
Wild-TypetiaS⁺85 ± 5%
ΔtiaStiaS knockout12 ± 3%

Note: Data are representative, showing the expected decrease in tRNA charging.

Conclusion

The genetic and analytical protocols detailed in these application notes provide a comprehensive framework for investigating the function of this compound in archaea. By creating targeted gene knockouts and quantitatively assessing the molecular and physiological consequences, researchers can elucidate the critical role of this tRNA modification in translational fidelity and cell viability. This knowledge is not only fundamental to understanding archaeal biology but also provides a basis for the development of novel antimicrobial strategies.

References

Application Notes and Protocols for the Structural Analysis of Agmatidine-Modified tRNA by Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is often modulated by a wide array of post-transcriptional modifications. One such modification is agmatidine (agm²C), a derivative of cytidine (B196190) found at the wobble position (C34) of the anticodon in many archaeal tRNAs specific for the isoleucine codon AUA.[1][2] This modification is crucial for accurate decoding, preventing the misreading of the AUG methionine codon.[1][2] Understanding the three-dimensional structure of this compound-modified tRNA is paramount for elucidating its precise role in translational fidelity and for potential applications in synthetic biology and drug development.

X-ray crystallography is a powerful technique for determining the atomic-level structure of biological macromolecules. This document provides detailed application notes and protocols for the structural analysis of this compound-modified tRNA by crystallography, from in vitro synthesis to structure determination and refinement.

I. Data Presentation: Crystallographic Data of Modified tRNA

While a specific complete crystallographic dataset for a standalone this compound-modified tRNA is not publicly available, the following table presents representative data collection and refinement statistics typical for high-quality tRNA crystals. These values serve as a benchmark for what can be expected from a successful crystallographic study of this compound-modified tRNA.

Data Collection Representative Values
PDB IDN/A
X-ray sourceSynchrotron
Wavelength (Å)0.979
Space groupP2₁2₁2₁
Cell dimensions
a, b, c (Å)50.2, 65.8, 110.5
α, β, γ (°)90, 90, 90
Resolution (Å)29.5 - 1.8
Rmerge0.065 (0.45)
I / σI15.2 (2.1)
Completeness (%)99.8 (99.5)
Redundancy7.5 (7.2)
Refinement
Resolution (Å)29.5 - 1.8
No. of reflections25,000
Rwork / Rfree0.19 / 0.23
No. of atoms
RNA1650
Ions10 (e.g., Mg²⁺)
Water150
B-factors (Ų)
RNA25.5
Ions30.1
Water35.8
R.m.s. deviations
Bond lengths (Å)0.005
Bond angles (°)1.0

Values in parentheses are for the highest-resolution shell.

II. Experimental Protocols

This section provides a comprehensive set of protocols for the structural determination of this compound-modified tRNA. The workflow begins with the in vitro synthesis of the tRNA, followed by its purification, crystallization, X-ray diffraction data collection, and finally, structure determination and refinement.

Protocol 1: In Vitro Synthesis and Purification of this compound-Modified tRNA

The production of this compound-modified tRNA for structural studies typically involves in vitro transcription of the tRNA, followed by enzymatic modification.

1.1 In Vitro Transcription of tRNA

This protocol outlines the synthesis of the precursor tRNA using T7 RNA polymerase.

  • Template Preparation: A double-stranded DNA template encoding the tRNA gene downstream of a T7 RNA polymerase promoter is required. This can be generated by PCR or by annealing synthetic oligonucleotides.

  • Transcription Reaction:

    • Assemble the transcription reaction at room temperature in the following order:

      • Nuclease-free water

      • Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)

      • 4 mM each of ATP, GTP, CTP, and UTP

      • DNA template (0.1 mg/mL)

      • T7 RNA polymerase (30 nM)

    • Incubate the reaction at 37°C for 3-4 hours.

  • Purification of Unmodified tRNA:

    • Stop the reaction by adding EDTA to a final concentration of 50 mM.

    • Extract the tRNA with phenol/chloroform, followed by ethanol (B145695) precipitation.

    • Resuspend the pellet in nuclease-free water and purify the tRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Excise the tRNA band, elute the RNA from the gel using a "crush and soak" method in a buffer containing 0.3 M sodium acetate.

    • Precipitate the eluted tRNA with ethanol, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.

1.2 Enzymatic Modification to Introduce this compound

The this compound modification is introduced enzymatically using tRNA(Ile)-agm²C synthetase (TiaS).

  • Reaction Setup:

    • Combine the purified, unmodified tRNA with purified TiaS enzyme in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).

    • Add ATP and agmatine (B1664431) to the reaction mixture.

    • Incubate at the optimal temperature for the TiaS enzyme (this may vary depending on the source organism) for a sufficient time to ensure complete modification.

  • Purification of this compound-Modified tRNA:

    • Purify the modified tRNA from the reaction mixture using methods such as anion-exchange chromatography or size-exclusion chromatography to remove the enzyme and other reaction components.

    • Verify the presence of the this compound modification using techniques like mass spectrometry.

Protocol 2: Crystallization of this compound-Modified tRNA

Crystallizing RNA can be challenging. This protocol provides a starting point for the crystallization of this compound-modified tRNA, based on conditions successful for other archaeal tRNAs.

  • tRNA Refolding:

    • Dilute the purified this compound-modified tRNA in a buffer such as 10 mM sodium HEPES pH 7.5 with 5 mM MgCl₂.

    • Heat the tRNA solution to 70-95°C for 2-5 minutes to denature the RNA.[3]

    • Allow the tRNA to cool slowly to room temperature to facilitate proper refolding.

  • Crystallization Screening:

    • Concentrate the refolded tRNA to approximately 10 mg/mL.

    • Use commercially available sparse matrix screens for nucleic acids (e.g., Hampton Research Natrix, Nucleic Acid Mini Screen).

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 20°C). A common setup involves mixing 1 µL of the tRNA solution with 1 µL of the reservoir solution.

  • Optimization of Crystallization Conditions:

    • Based on initial screening results (e.g., microcrystals, precipitates), systematically vary the concentrations of the precipitant (e.g., PEG 4000), salt (e.g., sodium acetate), and pH to optimize crystal growth. A promising starting condition for archaeal tRNA is 25-30% PEG 4000, 0.1-0.2 M sodium acetate, and a pH around 8.5.[4]

Protocol 3: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

  • Crystal Harvesting and Cryo-protection:

    • Carefully transfer a single crystal from the crystallization drop into a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is often the reservoir solution supplemented with a cryo-agent like glycerol (B35011) (e.g., 25%).

    • Soak the crystal in the cryoprotectant for a short period.

    • Mount the crystal in a nylon loop and flash-cool it in liquid nitrogen.

  • Data Collection:

    • Collect diffraction data at a synchrotron beamline, which provides a high-intensity X-ray beam.

    • The data is collected as a series of diffraction images as the crystal is rotated in the X-ray beam.

Protocol 4: Structure Determination and Refinement

The final stage involves processing the diffraction data to determine and refine the three-dimensional structure of the this compound-modified tRNA.

  • Data Processing:

    • Index and integrate the diffraction images using software like HKL-2000 or XDS to obtain a list of reflection intensities.

    • Scale and merge the data to produce a final dataset.

  • Phasing and Model Building:

    • The phase problem can often be solved by molecular replacement (MR) if a homologous tRNA structure is available. A known tRNA structure (e.g., from the PDB) can be used as a search model.[5][6][7]

    • Use software like Phaser for molecular replacement.

    • Once initial phases are obtained, an initial model can be built into the electron density map using programs like Coot.

  • Structure Refinement:

    • Refine the initial model against the experimental data using software such as Phenix or Refmac.[8][9] This process involves iterative cycles of automated refinement and manual model rebuilding in Coot.

    • Validate the final model using tools like MolProbity to check for geometric correctness and agreement with the diffraction data.

III. Visualizations

Experimental Workflow for Crystallographic Analysis of this compound-Modified tRNA

experimental_workflow cluster_prep tRNA Preparation cluster_cryst Crystallography cluster_structure Structure Determination ivt In Vitro Transcription purify_unmod Purification of Unmodified tRNA ivt->purify_unmod enzymatic_mod Enzymatic Modification (TiaS) purify_unmod->enzymatic_mod purify_mod Purification of Modified tRNA enzymatic_mod->purify_mod refolding tRNA Refolding purify_mod->refolding crystallization Crystallization refolding->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing phasing Phasing (Molecular Replacement) data_processing->phasing model_building Model Building phasing->model_building refinement Refinement & Validation model_building->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: Workflow for structural analysis of this compound-modified tRNA.

Logical Relationship of Key Steps in tRNA Structure Determination

logical_relationship start Start tRNA_prep tRNA Preparation In Vitro Transcription Purification Enzymatic Modification start->tRNA_prep crystallization Crystallization Screening Optimization tRNA_prep->crystallization High Purity Sample data_collection Data Collection Crystal Mounting Diffraction Experiment crystallization->data_collection Diffraction-Quality Crystals structure_solution Structure Solution Data Processing Phasing Model Building Refinement data_collection->structure_solution Diffraction Data final_model Final Atomic Model structure_solution->final_model

Caption: Key stages and dependencies in tRNA crystallography.

References

Application Notes: Agmatidine as a High-Fidelity Biomarker for Archaeal Translation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction In the domain of Archaea, the translation of the genetic code presents unique challenges. One such challenge is the accurate decoding of the AUA codon for the amino acid isoleucine while avoiding the misreading of the nearly identical AUG codon for methionine. Unlike bacteria and eukaryotes, which utilize lysidine (B1675763) and inosine/pseudouridine modifications respectively, many archaea have evolved a distinct strategy: the post-transcriptional modification of cytidine (B196190) to agmatidine (agm²C) at the wobble position (C34) of the tRNAIle anticodon.[1][2]

This compound, or 2-agmatinylcytidine, is a hypermodified nucleoside where the C2-oxo group of cytidine is replaced by agmatine (B1664431), a decarboxylated form of arginine.[1][3] This chemical alteration is critical; it changes the hydrogen bonding properties of the base, enabling it to pair specifically with adenosine (B11128) (A) in the third position of the codon but not with guanosine (B1672433) (G).[1][4] This modification is not merely an efficiency enhancement but is absolutely essential for the correct aminoacylation of the tRNA with isoleucine and for the accurate translation of AUA codons in many archaeal species.[1][3] The enzyme responsible for this vital modification is tRNAIle-agm²C synthetase (TiaS).[5]

This compound as a Biomarker The essential and specific nature of this compound makes it a powerful biomarker for active translation in a significant portion of the archaeal domain, particularly within the Euryarchaeota and Crenarchaeota phyla.[6] Its presence is a direct indicator of the cell's capacity to produce proteins from genes containing the AUA codon.

  • Indicator of Translational Activity: The synthesis of this compound is intrinsically linked to the translational machinery. Its detection signifies that the cellular pathways for tRNA modification and subsequent protein synthesis are active.

  • Phylogenetic Significance: The presence of the tiaS gene and the this compound modification is widespread among Euryarchaeota and Crenarchaeota.[1][6] Conversely, its absence in certain groups, like nanoarchaea, suggests alternative translational strategies.[1]

  • Potential Drug Target: Because agmatine is an essential metabolite for the viability of archaea that rely on this modification (e.g., Thermococcus kodakaraensis), the TiaS enzyme represents a potential and specific target for novel antimicrobial agents aimed at archaea.[1][3]

Applications in Research and Drug Development

  • Fundamental Research: Studying the presence and quantity of this compound can help elucidate the evolutionary pathways of the genetic code and translation across the domains of life.

  • Biotechnology: For biotechnological applications involving archaea, monitoring this compound levels could serve as a quality control metric to ensure robust translational activity and protein production.

  • Drug Discovery: Screening for inhibitors of the TiaS enzyme could lead to the development of highly specific antibiotics that target pathogenic or environmentally detrimental archaea without affecting bacterial or eukaryotic life.

Quantitative Data: Presence of this compound in Archaeal tRNA

While detailed comparative quantification of this compound levels across a wide range of archaeal species is an emerging area of research, its presence in the AUA-decoding tRNAIle of several key species has been confirmed. In these organisms, the modification at the wobble position (C34) is described as being quantitatively modified , indicating that it is present in nearly all functional tRNAIle molecules responsible for decoding AUA.

Archaeal SpeciesPhylumEvidence of this compound (agm²C) in tRNAIleReference(s)
Haloarcula marismortuiEuryarchaeotaPresent and quantitatively modified at C34[4][6][7]
Methanococcus maripaludisEuryarchaeotaPresent[2][6]
Sulfolobus solfataricusCrenarchaeotaPresent[6][7]
Pyrococcus furiosusEuryarchaeotaPresent[2]
Thermococcus kodakaraensisEuryarchaeotaInferred as essential for viability[1][3]

Signaling Pathways and Experimental Workflows

Agmatidine_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_synthesis This compound Synthesis Arg L-Arginine Agmatine Agmatine Arg->Agmatine Arginine Decarboxylase TiaS TiaS Enzyme (tRNA-agm²C synthetase) Agmatine->TiaS Pre_tRNA Precursor tRNAIle (CAU) C34 Cytidine at Wobble Position (C34) Pre_tRNA->C34 C34->TiaS ATP ATP ATP->TiaS Agm2C_tRNA Mature tRNAIle (agm²C-AU) TiaS->Agm2C_tRNA Catalysis Translation AUA Codon Translation Agm2C_tRNA->Translation

Caption: Biosynthesis of this compound and its role in archaeal translation.

Agmatidine_Detection_Workflow Experimental Workflow for this compound Detection Start Archaeal Cell Culture Harvest Cell Harvesting & Lysis Start->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract tRNA_Purify tRNA Purification (e.g., Gel Electrophoresis) RNA_Extract->tRNA_Purify Digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphatase) tRNA_Purify->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis (Mass Shift +112 Da vs. C) LCMS->Analysis Result This compound Detected/ Quantified Analysis->Result

Caption: Workflow for detecting this compound from archaeal cell cultures.

Logical_Relationship This compound's Role in AUA Codon Recognition tRNA tRNAIle with CAU anticodon No_Mod Unmodified C34 tRNA->No_Mod Without TiaS TiaS TiaS Enzyme tRNA->TiaS With Agmatine + ATP AUG Reads AUG Codon (Methionine) No_Mod->AUG Misreading Misreading No_Mod->Misreading Cannot read AUA Mod This compound (agm²C) at C34 AUA Reads AUA Codon (Isoleucine) Mod->AUA Fidelity High-Fidelity Translation Mod->Fidelity Discriminates against AUG TiaS->Mod

References

Troubleshooting & Optimization

Technical Support Center: Agmatidine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with agmatidine during mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound signal weak or inconsistent in my LC-MS analysis?

A1: this compound is known to be an unstable molecule during mass spectrometry analysis, primarily due to its "unusually labile" glycosidic bond.[1][2][3][4] This inherent instability can lead to in-source fragmentation, where the molecule breaks apart in the ion source before it can be detected as the intact parent ion. This results in a diminished signal for the intended this compound molecule.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters: The conditions within the ion source play a critical role in this compound stability. High temperatures and aggressive voltages can exacerbate fragmentation.

    • Reduce Source Temperature: Higher source temperatures can increase the thermal degradation of this compound.[5] Start with a lower source temperature and gradually increase it to find the optimal balance between desolvation efficiency and analyte stability.

    • Lower Voltages: High capillary and fragmentor voltages can induce in-source fragmentation.[5] Systematically reduce these voltages to the minimum required for efficient ionization.

  • Employ Soft Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique, but its parameters must be carefully controlled. If available, consider alternative soft ionization methods like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which can sometimes be gentler for fragile molecules.

  • Check Mobile Phase Composition: The pH and additives in your mobile phase can influence the stability of this compound.

    • Acidic Mobile Phase: Using a mobile phase with a low concentration of a mild acid, such as 0.1% formic acid, can help to protonate this compound and potentially stabilize it.[6]

    • Avoid Strong Acids/Bases: Extreme pH values can promote hydrolysis of the labile glycosidic bond.

Q2: I am observing significant fragmentation of my this compound standard, even with low collision energy. What is happening?

A2: This is likely due to in-source fragmentation. The energy for fragmentation is being supplied in the ion source rather than the collision cell. The primary fragmentation pathways for this compound involve the cleavage of the labile glycosidic bond and fragmentation of the agmatine (B1664431) moiety, leading to characteristic neutral losses.[2][3][4]

Observed Fragmentation Products:

  • Loss of the Agmatine Moiety: Cleavage of the glycosidic bond results in the loss of the agmatine group from the ribose sugar.

  • Fragmentation of Agmatine: The agmatine group itself can fragment, commonly through the loss of ammonia (B1221849) (NH₃) and a guanidino group (CH₅N₃).[2][3][4]

Troubleshooting Workflow for In-Source Fragmentation:

start High In-Source Fragmentation of this compound step1 Reduce Ion Source Temperature start->step1 step2 Lower Capillary and Fragmentor Voltages step1->step2 step3 Assess Signal Intensity and Fragmentation step2->step3 step4 Optimize Mobile Phase pH (Slightly Acidic) step3->step4 Fragmentation still high end_node Stable this compound Signal step3->end_node Fragmentation reduced step5 Consider Softer Ionization Technique (if available) step4->step5

Caption: Troubleshooting workflow for minimizing in-source fragmentation of this compound.

Q3: I am seeing unexpected adducts in my this compound mass spectrum. How can I minimize these?

A3: Adduct formation is common in electrospray ionization and can complicate data interpretation.[7][8][9][10][11] For this compound, which has multiple basic sites, adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) are possible, especially if there are trace amounts of these salts in your sample, LC system, or solvents.

Strategies to Minimize Adduct Formation:

  • Use High-Purity Solvents and Additives: Ensure that your mobile phase components are of the highest purity to minimize salt contamination.

  • Optimize Mobile Phase pH: A slightly acidic mobile phase with an excess of protons (e.g., from formic acid) can promote the formation of the protonated molecule [M+H]⁺ over salt adducts.[10]

  • Clean the LC System and Ion Source: Salt buildup in the LC system or on the ion source components can be a source of adduct-forming ions. Regular cleaning is recommended.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using a standard reverse-phase LC-MS/MS system.

1. Sample Preparation:

  • Dissolve this compound standard in a solution of 95:5 water:acetonitrile with 0.1% formic acid to a final concentration of 1 µg/mL.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30 °C.

3. MS Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Capillary Voltage: 3.0 kV (start optimization here).
  • Source Temperature: 100 °C (start optimization here).
  • Desolvation Temperature: 300 °C.
  • Nebulizer Gas Flow: Instrument dependent, typically nitrogen.
  • Collision Energy: Start with a low collision energy (e.g., 10 eV) and optimize for desired fragmentation if performing MS/MS.

Protocol 2: Optimization of Collision Energy for this compound Fragmentation

This protocol is for determining the optimal collision energy for generating characteristic fragment ions of this compound in an MS/MS experiment.

1. Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

2. Set the mass spectrometer to select the protonated precursor ion of this compound.

3. Perform a series of experiments, systematically increasing the collision energy in small increments (e.g., 2-5 eV) for each experiment.

4. Monitor the intensity of the precursor ion and the resulting fragment ions at each collision energy level.

5. Plot the ion intensities as a function of collision energy to create a breakdown curve. The optimal collision energy will be the value that produces the desired fragment ions with the highest intensity while retaining some precursor ion signal.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its common fragments and adducts. This information is crucial for correct identification and data analysis.

Ion SpeciesFormulaMonoisotopic Mass (Da)Expected m/z (Positive Mode)
This compoundC₁₄H₂₅N₇O₄355.1968356.2041 ([M+H]⁺)
[M+H-NH₃]⁺C₁₄H₂₃N₆O₄339.1781340.1854
[M+H-CH₅N₃]⁺C₁₃H₂₁N₄O₄297.1566298.1639
[M+Na]⁺C₁₄H₂₅N₇O₄Na378.1862378.1862
[M+K]⁺C₁₄H₂₅N₇O₄K394.1601394.1601

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical structure of this compound and its primary fragmentation pathways observed in mass spectrometry.

cluster_this compound This compound Structure cluster_fragments Primary Fragmentation Pathways This compound This compound (C₁₄H₂₅N₇O₄) [M+H]⁺ = 356.2041 Frag1 Loss of NH₃ (-17 Da) This compound->Frag1 Collision Energy Frag2 Loss of Guanidino Group (CH₅N₃, -59 Da) This compound->Frag2 Collision Energy Frag3 Glycosidic Bond Cleavage This compound->Frag3 In-Source or Collision Energy

Caption: Fragmentation pathways of this compound in mass spectrometry.

References

Technical Support Center: Optimizing TiaS Enzyme Activity for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize in vitro assays for the TiaS enzyme. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic function of TiaS?

A1: TiaS is a thioesterase, an enzyme that catalyzes the hydrolysis of a thioester bond.[1][2] Thioesterases are involved in various metabolic pathways, including fatty acid synthesis and polyketide synthesis.[2] The specific substrate and biological pathway for TiaS should be determined from relevant literature for your specific research context.

Q2: What are the critical components of an in vitro assay for TiaS?

A2: A typical in vitro assay for a thioesterase like TiaS includes:

  • A stable buffer to maintain optimal pH.[3][4]

  • The TiaS enzyme at a concentration that ensures the reaction rate is proportional to the enzyme concentration.

  • A specific substrate containing a thioester bond.

  • A detection system to measure the product of the hydrolysis reaction. This could be a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage.

Q3: How should I store the TiaS enzyme to maintain its activity?

A3: To maintain the activity of enzymes like TiaS, it is generally recommended to store them at low temperatures, typically -20°C or -80°C, often in a buffer containing a cryoprotectant like glycerol.[5] Avoid repeated freeze-thaw cycles, as this can lead to a loss of activity.[6] It is best practice to aliquot the enzyme into smaller, single-use volumes.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity

Q: I am not observing any significant activity with my TiaS enzyme. What are the possible causes and how can I troubleshoot this?

A: Low or no enzyme activity is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inactive Enzyme - Verify Storage Conditions: Ensure the enzyme has been stored at the correct temperature and that it has not undergone multiple freeze-thaw cycles.[6] - Check Expiration Date: Do not use expired enzymes.[7] - Run a Positive Control: If available, use a known active batch of the enzyme or a different thioesterase to confirm the assay setup is working.
Suboptimal Assay Conditions - pH Optimization: The pH of the reaction buffer is critical for enzyme activity.[4] Perform a pH screen using a range of buffers to find the optimal pH for TiaS. - Temperature Optimization: Ensure the assay is performed at the optimal temperature for TiaS activity. Most assays are run at room temperature or 37°C.[8] - Incorrect Buffer Components: Some buffer components can inhibit enzyme activity. For example, chelating agents like EDTA can remove essential metal ions.[9]
Substrate Issues - Substrate Degradation: Prepare substrate solutions fresh for each experiment. - Suboptimal Substrate Concentration: The substrate concentration might be too low. Determine the enzyme's Michaelis-Menten constant (Km) for the substrate and use a concentration at or above the Km.[5]
Presence of Inhibitors - Contaminants in Enzyme Preparation: Purified enzymes may contain residual contaminants from the purification process that inhibit activity. - Contaminants in Sample: If testing inhibitors, the sample itself might contain interfering substances.[9]
Problem 2: High Background Signal

Q: My negative control wells (without enzyme) show a high signal. What could be causing this and how can I fix it?

A: A high background signal can mask the true enzyme activity. The table below details common causes and solutions.

Potential Cause Troubleshooting Steps
Substrate Instability - Spontaneous Hydrolysis: The thioester substrate may be unstable and hydrolyze spontaneously under the assay conditions (e.g., at certain pH values). - Test Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and measure the signal over time. If the signal increases, consider using a more stable substrate or adjusting the buffer conditions.
Contaminated Reagents - Buffer Contamination: The assay buffer or other reagents may be contaminated with a substance that generates a signal. - Use Fresh Reagents: Prepare all buffers and solutions with high-purity water and reagents.
Autofluorescence/Absorbance of Compounds - Compound Interference: If screening for inhibitors, the test compounds themselves may be fluorescent or absorb light at the detection wavelength. - Measure Compound Signal: Run a control with the compound in the assay buffer without the enzyme to measure its intrinsic signal and subtract it from the experimental wells.
Incorrect Plate Type - Plate for Assay Type: Use the appropriate microplate for your assay. For fluorescence assays, use black plates to minimize background fluorescence. For colorimetric assays, use clear plates.[9]
Problem 3: Poor Reproducibility (High Variability)

Q: I am seeing significant variation between my replicate wells. What are the likely causes and how can I improve the consistency of my results?

Potential Cause Troubleshooting Steps
Pipetting Errors - Inaccurate Pipetting: Small volume inaccuracies, especially of the enzyme or substrate, can lead to large variations in activity. - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Use Master Mixes: Prepare a master mix of common reagents (buffer, substrate) to add to all wells, reducing pipetting variability.[9]
Inconsistent Incubation Times - Staggered Start/Stop: If reactions are started or stopped manually, inconsistencies in timing can lead to variability. - Use a Multichannel Pipette: Use a multichannel pipette to add the start or stop reagent to multiple wells simultaneously.
Temperature Fluctuations - Uneven Plate Temperature: Temperature gradients across the microplate can cause wells on the edges to react at a different rate than those in the center. - Pre-incubate Plate: Pre-incubate the plate at the assay temperature to ensure all wells are at a uniform temperature before starting the reaction.
Reagent Instability - Enzyme/Substrate Degradation: If the assay is run over a long period, the enzyme or substrate may lose activity or degrade. - Prepare Reagents Fresh: Prepare working solutions of enzyme and substrate immediately before use.

Experimental Protocols

Protocol 1: Determining the Optimal pH for TiaS Activity
  • Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments) covering a range relevant to thioesterases (e.g., pH 6.0 - 9.0).

  • Set up reactions in a 96-well plate. For each pH value, prepare triplicate wells containing the buffer and the TiaS substrate at a fixed concentration.

  • Initiate the reaction by adding a fixed concentration of the TiaS enzyme to each well.

  • Incubate the plate at a constant temperature for a defined period (e.g., 30 minutes).

  • Measure the product formation using a suitable plate reader.

  • Plot the enzyme activity against the pH to determine the optimal pH.

Protocol 2: Enzyme Titration to Determine Optimal Concentration
  • Prepare a serial dilution of the TiaS enzyme in the optimal assay buffer.

  • Set up reactions in a 96-well plate with the optimal buffer, pH, and a saturating concentration of the substrate.

  • Add the different concentrations of the TiaS enzyme to the wells to initiate the reaction.

  • Incubate the plate at a constant temperature and measure the product formation at multiple time points (e.g., every 5 minutes for 30 minutes).

  • Plot the reaction rate (initial velocity) against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.[5]

Visualizations

Troubleshooting Workflow for Low Enzyme Activity

The following diagram illustrates a logical workflow for troubleshooting low or no enzyme activity in a TiaS in vitro assay.

TroubleshootingWorkflow start Start: Low/No TiaS Activity check_enzyme Check Enzyme Integrity - Storage? - Freeze-thaw cycles? - Expired? start->check_enzyme run_control Run Positive Control (Known active enzyme) check_enzyme->run_control control_ok Control Works? run_control->control_ok assay_conditions Optimize Assay Conditions - pH - Temperature - Buffer components control_ok->assay_conditions  Yes repurify_enzyme Consider Enzyme Repurification control_ok->repurify_enzyme  No check_substrate Check Substrate - Freshly prepared? - Correct concentration? assay_conditions->check_substrate inhibitors Investigate Inhibitors - Contaminants in enzyme prep? - Interference from sample? check_substrate->inhibitors problem_solved Problem Resolved inhibitors->problem_solved

Caption: A flowchart for diagnosing issues with low TiaS enzyme activity.

TiaS Catalytic Cycle

This diagram illustrates a simplified catalytic cycle for a thioesterase enzyme like TiaS.

CatalyticCycle E TiaS (E) ES Enzyme-Substrate Complex (E-S) E->ES + S S Substrate (R-S-CoA) S->ES ES->E + P1 + P2 P1 Product 1 (R-COOH) ES->P1 P2 Product 2 (HS-CoA) ES->P2 H2O H₂O H2O->ES

Caption: A simplified representation of the TiaS enzyme catalytic cycle.

References

Technical Support Center: Purifying Agmatidine-Modified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of agmatidine-modified tRNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of isolating this unique biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound-modified tRNA and why is it difficult to purify?

This compound (C+) is a modified cytidine (B196190) found in the anticodon wobble position of archaeal tRNAIle2, which is essential for decoding the AUA isoleucine codon while avoiding the AUG methionine codon.[1] The purification of this tRNA is challenging due to several factors:

  • Low Abundance: this compound-modified tRNA is often present in low concentrations within the cell.

  • Structural Similarity: The overall structure of this compound-modified tRNA is very similar to other tRNA molecules, making separation difficult.

  • Modification Lability: The glycosidic bond of this compound can be unstable, particularly during mass spectrometry analysis.[2][3][4][5]

  • Co-purification of Unmodified tRNA: Achieving a pure sample of this compound-modified tRNA without contamination from its unmodified counterpart or other tRNAs is a significant hurdle.

Q2: What is the most common method for purifying this compound-modified tRNA?

The most frequently cited method is a multi-step process that combines affinity capture with electrophoretic separation.[4][6] This typically involves:

  • Total tRNA Extraction: Isolation of the total tRNA population from the source organism.

  • Hybridization-based Affinity Purification: Using biotinylated DNA oligonucleotides complementary to a specific sequence on the target tRNA to capture it on a streptavidin-coated solid support.[6]

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Further purification of the enriched tRNA based on its native structure and charge.

Q3: How can I quantify the yield and purity of my purified this compound-modified tRNA?

Quantification and purity assessment are critical. Here are some common methods:

  • UV-Vis Spectroscopy: Measuring the absorbance at 260 nm (A260) is a standard method for RNA quantification. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Gel Electrophoresis: Running the purified sample on a denaturing urea-PAGE gel and staining with a fluorescent dye like SYBR Gold can help visualize the purity and integrity of the tRNA.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the presence of the this compound modification and assessing the purity of the sample.[2][3][4][5]

  • Northern Blotting: This technique uses a labeled probe specific to the tRNA of interest to confirm its presence and estimate its relative abundance.[7]

Q4: How should I store purified this compound-modified tRNA to maintain its integrity?

To prevent degradation and preserve the this compound modification, it is recommended to store the purified tRNA at -80°C in an RNase-free buffer. Aliquoting the sample before freezing can help avoid multiple freeze-thaw cycles, which can lead to RNA degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound-modified tRNA.

Problem 1: Low Yield of Purified tRNA
Potential Cause Recommended Solution
Low natural abundance of the target tRNA. Overexpress the target tRNA in a suitable expression system before purification.[8]
Incomplete cell lysis during total RNA extraction. Optimize the lysis procedure. Ensure complete disruption of the cells to release all RNA.[9]
RNase contamination leading to RNA degradation. Maintain a strict RNase-free environment. Use RNase inhibitors during the extraction process.[10]
Inefficient hybridization to the capture oligonucleotide. Optimize hybridization conditions. Consider using tetraalkylammonium salts (e.g., TMA-Cl) to enhance hybridization efficiency, especially for tRNAs from thermophiles.[5][11] Ensure the capture oligonucleotide is well-designed (at least 25 nt long and without strong secondary structures).[5]
Poor elution from the affinity matrix. Ensure the elution buffer is at the correct temperature and pH to disrupt the hybridization without degrading the tRNA. Perform a second elution step to maximize recovery.[9]
Loss of tRNA during precipitation steps. Use a co-precipitant like glycogen (B147801) to improve the recovery of small amounts of RNA. Ensure the pellet is not over-dried after washing, as this can make it difficult to resuspend.[12]
Problem 2: Contamination with Other RNAs
Potential Cause Recommended Solution
Non-specific binding to the affinity matrix. Increase the stringency of the wash steps after hybridization. This can be achieved by increasing the temperature or using buffers with lower salt concentrations.[13]
Capture oligonucleotide has homology to other tRNAs. Perform a BLAST search to ensure the capture oligonucleotide sequence is unique to the target tRNA.
Incomplete separation during native PAGE. Optimize the gel percentage and running conditions for better resolution. Ensure the ionic strength of the sample is not too high, which can cause band deformation.[14]
Problem 3: Degradation of this compound Modification
Potential Cause Recommended Solution
Harsh chemical treatments during purification. Avoid exposure to strong acids or bases. Maintain a near-neutral pH throughout the purification process.
Lability during mass spectrometry analysis. Use gentler ionization techniques in the mass spectrometer. Optimize the collision energy during MS/MS experiments to minimize fragmentation of the glycosidic bond.[2][3][4][5]
Repeated freeze-thaw cycles. Aliquot the purified tRNA into smaller volumes before storing at -80°C.

Experimental Protocols

Protocol 1: Purification of this compound-Modified tRNA by Hybridization

This protocol is adapted from methodologies used for the purification of specific tRNAs.[4]

  • Total tRNA Isolation: Extract total tRNA from the archaeal cell paste using a standard acid-phenol-chloroform extraction method.

  • Oligonucleotide Hybridization:

    • Immobilize a 3'-biotinylated DNA oligonucleotide complementary to a unique region of the this compound-modified tRNA on streptavidin-sepharose beads.

    • Resuspend the total tRNA in a hybridization buffer (e.g., containing tetramethylammonium (B1211777) chloride (TMA-Cl) for enhanced specificity).[11]

    • Incubate the tRNA solution with the beads at an optimized temperature to allow for specific hybridization.

  • Washing: Wash the beads extensively with a high-stringency wash buffer to remove non-specifically bound tRNAs.

  • Elution: Elute the captured tRNA from the beads by heating the beads in an RNase-free elution buffer.

  • Native PAGE Purification:

    • Load the eluted tRNA onto a native polyacrylamide gel.

    • Run the gel under conditions that preserve the native structure of the tRNA.

    • Excise the band corresponding to the purified tRNA, guided by appropriate markers or by analyzing a small fraction of the sample.

    • Elute the tRNA from the gel slice by crush and soak method.

  • Concentration and Storage: Precipitate the purified tRNA, wash with ethanol, and resuspend in an RNase-free storage buffer. Store at -80°C.

Protocol 2: Analysis of this compound Modification by LC-MS/MS

This protocol outlines the general steps for the mass spectrometric analysis of the purified tRNA.

  • Enzymatic Digestion:

    • Digest the purified tRNA to nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Liquid Chromatography Separation:

    • Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis:

    • Analyze the eluting nucleosides using a high-resolution mass spectrometer.

    • Acquire full scan MS data to identify the mass of this compound.

    • Perform tandem mass spectrometry (MS/MS) on the ion corresponding to this compound to confirm its identity through fragmentation patterns.

Data Presentation

Table 1: Comparison of tRNA Purification Strategies

Method Principle Advantages Disadvantages Typical Purity Typical Yield
Hybridization Affinity Sequence-specific capture using immobilized DNA probes.High specificity for the target tRNA.Can be expensive; requires careful optimization of hybridization and wash conditions.>90%Variable, dependent on initial abundance.
Reversed-Phase HPLC Separation based on hydrophobicity.Good for separating isoacceptor tRNAs.May not be sufficient for separating tRNAs with very similar properties.80-95%Moderate to high.
Hydrophobic Interaction Chromatography Separation based on hydrophobic interactions, often after aminoacylation.Can separate charged from uncharged tRNAs.Requires in vitro aminoacylation, which may not be 100% efficient.HighModerate.
Native PAGE Separation based on size, shape, and charge.Good for a final polishing step.Low capacity; can be time-consuming.HighLow to moderate.

Visualizations

experimental_workflow start Archaeal Cell Culture total_rna Total tRNA Extraction (Acid-Phenol) start->total_rna hybridization Hybridization Capture (Biotinylated Oligo) total_rna->hybridization wash Stringent Washes hybridization->wash elution Thermal Elution wash->elution native_page Native PAGE elution->native_page final_product Purified this compound- Modified tRNA native_page->final_product lcms LC-MS/MS Analysis final_product->lcms Verification quant Quantification & Purity Check final_product->quant QC

Caption: Workflow for the purification and analysis of this compound-modified tRNA.

troubleshooting_logic problem Low Yield of Purified tRNA cause1 Low Initial Abundance? problem->cause1 cause2 Inefficient Purification? problem->cause2 cause3 RNA Degradation? problem->cause3 cause1->cause2 No solution1 Overexpress Target tRNA cause1->solution1 Yes cause2->cause3 No solution2 Optimize Hybridization/Elution cause2->solution2 Yes solution3 Improve RNase Control cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in tRNA purification.

References

Improving the efficiency of in vitro agmatidine modification of tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro agmatidine modification of tRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of this critical enzymatic process.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound modification on tRNA?

A1: this compound (agm²C) is a modified cytidine (B196190) found at the wobble position (position 34) of the anticodon in archaeal tRNAIle. This modification is essential for the correct decoding of the AUA isoleucine codon while preventing the misreading of the AUG methionine codon. The formation of this compound is catalyzed by the enzyme tRNAIle-agm²C synthetase (TiaS).[1]

Q2: What are the key components required for an in vitro this compound modification reaction?

A2: A typical in vitro this compound modification reaction includes the following components:

  • tRNA substrate: In vitro transcribed or purified archaeal tRNAIle with a cytidine at position 34.

  • TiaS enzyme: Purified, active tRNAIle-agm²C synthetase.

  • Agmatine (B1664431): The precursor for the modification.

  • ATP: As an energy source for the enzymatic reaction.

  • Reaction buffer: To maintain optimal pH and provide necessary ions.

Q3: How can I verify the successful this compound modification of my tRNA?

A3: The most common and reliable method for verifying this compound modification is liquid chromatography-mass spectrometry (LC-MS). This technique can detect the mass shift of 112 Da in the tRNA fragment containing the modified cytidine.[2][3] The modified nucleoside, this compound, has a chemical formula of C₁₄H₂₅N₇O₄.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no this compound modification Inactive TiaS enzyme: Improper folding, degradation, or inhibition.1. Confirm the purity and activity of the TiaS enzyme preparation. Consider expressing and purifying fresh enzyme. 2. Ensure proper storage of the enzyme at -80°C in a suitable buffer containing glycerol. 3. Check for the presence of potential inhibitors in your reaction mix.
Sub-optimal reaction conditions: Incorrect pH, temperature, or reactant concentrations.1. Optimize the pH of the reaction buffer (typically around pH 7.5-8.5). 2. Perform a temperature optimization assay, as enzyme activity is temperature-dependent. 3. Titrate the concentrations of tRNA, agmatine, and ATP to find the optimal ratio.
Poor quality tRNA substrate: Incomplete transcription, degradation, or improper folding.1. Verify the integrity and purity of your in vitro transcribed tRNA using denaturing PAGE. 2. Ensure correct folding of the tRNA by a heating and cooling step before the reaction. 3. Confirm that the tRNA substrate has a cytidine at the wobble position (C34).
tRNA degradation during the reaction RNase contamination: Introduction of RNases from reagents, tips, or the work environment.1. Use RNase-free water, reagents, and labware. 2. Add an RNase inhibitor to the reaction mixture. 3. Maintain a clean and dedicated workspace for RNA experiments.
Enzyme preparation contains nucleases: Contaminating nucleases from the TiaS purification process.1. Further purify the TiaS enzyme preparation using chromatography techniques to remove contaminating nucleases. 2. Include a protease inhibitor cocktail during the lysis step of the TiaS purification.
Inconsistent results between experiments Variability in reagent preparation: Inconsistent concentrations of stocks.1. Prepare fresh stock solutions of agmatine and ATP. 2. Accurately measure the concentration of all components before setting up the reaction.
Freeze-thaw cycles of enzyme: Repeated freezing and thawing can lead to loss of enzyme activity.1. Aliquot the TiaS enzyme into smaller, single-use volumes to minimize freeze-thaw cycles.

Quantitative Data Summary

The efficiency of the in vitro this compound modification reaction is dependent on several factors. The following table summarizes key quantitative parameters for optimizing the reaction.

ParameterRecommended RangeNotes
tRNA Concentration 1 - 10 µMHigher concentrations may be required depending on the kinetic properties of the specific TiaS enzyme.
TiaS Enzyme Concentration 0.5 - 5 µMThe optimal concentration should be determined empirically. A higher enzyme-to-substrate ratio can increase efficiency but also cost.
Agmatine Concentration 1 - 10 mMEnsure agmatine is fully dissolved in the reaction buffer.
ATP Concentration 1 - 5 mMATP is hydrolyzed to AMP and pyrophosphate during the reaction.[1]
Magnesium Chloride (MgCl₂) Concentration 5 - 20 mMMg²⁺ is a crucial cofactor for many enzymes, including kinases like TiaS.
pH 7.5 - 8.5The optimal pH can vary depending on the specific archaeal TiaS enzyme.
Temperature 25 - 37 °CThe optimal temperature should be determined for the specific TiaS enzyme being used.
Incubation Time 1 - 4 hoursMonitor the reaction progress over a time course to determine the optimal incubation time.

Experimental Protocols

Protocol 1: In Vitro Transcription of Archaeal tRNAIle

This protocol describes the generation of the tRNA substrate for the agmatidination reaction.

  • Template Preparation: A DNA template containing the T7 RNA polymerase promoter followed by the archaeal tRNAIle gene is required. This can be a linearized plasmid or a PCR product.

  • Transcription Reaction Setup (20 µL):

    • 4 µL 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

    • 2 µL 10 mM ATP

    • 2 µL 10 mM CTP

    • 2 µL 10 mM GTP

    • 2 µL 10 mM UTP

    • 1 µL (1 µg) DNA template

    • 1 µL RNase Inhibitor (40 U/µL)

    • 1 µL T7 RNA Polymerase (50 U/µL)

    • 5 µL Nuclease-free water

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.

  • Quantification and Quality Control: Determine the concentration of the purified tRNA using a spectrophotometer (A₂₆₀). Assess the integrity of the tRNA on a denaturing polyacrylamide gel.

Protocol 2: In Vitro this compound Modification of tRNA

This protocol outlines the enzymatic modification of tRNA using the TiaS enzyme.

  • tRNA Refolding: Before the reaction, refold the purified tRNA by heating it to 80°C for 3 minutes, followed by slow cooling to room temperature.

  • Reaction Setup (50 µL):

    • 5 µL 10x TiaS Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT)

    • 5 µL 10 mM ATP

    • 5 µL 50 mM Agmatine

    • X µL Refolded tRNA (final concentration 5 µM)

    • X µL Purified TiaS enzyme (final concentration 1 µM)

    • Nuclease-free water to 50 µL

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Enzyme Inactivation and tRNA Purification: Stop the reaction by adding an equal volume of phenol:chloroform. Purify the modified tRNA by ethanol precipitation or a suitable RNA cleanup kit.

  • Analysis: Verify the modification by LC-MS analysis of the purified tRNA.

Protocol 3: Expression and Purification of Recombinant TiaS Enzyme

This protocol describes the production of the TiaS enzyme in E. coli.

  • Expression Vector: Clone the TiaS gene into a suitable E. coli expression vector, often with a purification tag (e.g., His-tag).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a reduced temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If using a His-tag, load the supernatant onto a Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • Elute the TiaS enzyme with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Dialysis and Storage: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol) and store at -80°C.

  • Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine the concentration using a Bradford assay or by measuring A₂₈₀.

Visualizations

experimental_workflow cluster_tRNA_prep tRNA Preparation cluster_enzyme_prep Enzyme Preparation cluster_modification Modification Reaction cluster_analysis Analysis tDNA tRNA Gene Template IVT In Vitro Transcription tDNA->IVT Purify_tRNA tRNA Purification IVT->Purify_tRNA Reaction In Vitro Agmatidination Purify_tRNA->Reaction TiaS_gene TiaS Expression Vector Expression Protein Expression in E. coli TiaS_gene->Expression Purify_TiaS TiaS Purification Expression->Purify_TiaS Purify_TiaS->Reaction Purify_mod_tRNA Purification of Modified tRNA Reaction->Purify_mod_tRNA LCMS LC-MS Analysis Purify_mod_tRNA->LCMS Agmatine Agmatine Agmatine->Reaction ATP ATP ATP->Reaction

Caption: Experimental workflow for in vitro this compound modification of tRNA.

TiaS_pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: tRNA Phosphorylation cluster_step3 Step 3: Agmatine Attack TiaS TiaS Enzyme ATP_hydrolysis ATP Hydrolysis TiaS->ATP_hydrolysis tRNA_phos Phosphorylation of C34 TiaS->tRNA_phos Agmatine_attack Nucleophilic Attack by Agmatine TiaS->Agmatine_attack ATP ATP ATP->ATP_hydrolysis tRNA tRNA(Ile) with C34 tRNA->tRNA_phos Agmatine Agmatine Agmatine->Agmatine_attack AMP_PPi AMP + PPi ATP_hydrolysis->AMP_PPi ATP_hydrolysis->tRNA_phos γ-phosphate phosphorylated_tRNA tRNA(Ile) with Phospho-C34 tRNA_phos->phosphorylated_tRNA phosphorylated_tRNA->Agmatine_attack modified_tRNA This compound-modified tRNA(Ile) Agmatine_attack->modified_tRNA Pi Pi Agmatine_attack->Pi

Caption: Enzymatic pathway of tRNA agmatidination catalyzed by TiaS.[1]

References

Reducing fragmentation of the agmatidine glycosidic bond in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of agmatidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the fragmentation of the labile this compound glycosidic bond during MS/MS analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS/MS analysis of this compound and other modified nucleosides with labile glycosidic bonds.

Q1: I am observing significant fragmentation of the glycosidic bond, leading to a dominant agmatine (B1664431) fragment and loss of the intact nucleoside signal. What can I do to reduce this?

A1: Fragmentation of the this compound glycosidic bond is a known issue due to its inherent lability.[1] Here are several strategies to address this, categorized by approach:

Troubleshooting Steps:

StrategyActionExpected Outcome
Instrumentation & Method Switch from Collision-Induced Dissociation (CID) to Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD).HCD can provide more informative fragmentation patterns for modified nucleosides. ETD is a "softer" fragmentation technique that can preserve labile modifications.[2][3][4]
Optimize collision energy.Lowering the collision energy can reduce the extent of fragmentation. This requires systematic optimization for your specific instrument and compound.
Induce metal adduction.The presence of metal cations (e.g., Na+, K+) can alter fragmentation pathways, sometimes favoring cross-ring cleavages over glycosidic bond cleavage.[5][6] This can be achieved by adding low concentrations of metal salts to the mobile phase.
Sample Preparation Chemical derivatization.Derivatizing the agmatine moiety or the sugar can stabilize the glycosidic bond. Options include permethylation or amidation, though specific protocols for this compound are not established and require development.

Q2: My signal intensity for this compound is very low, even when I can see the precursor ion.

A2: Low signal intensity can be due to poor ionization efficiency or excessive fragmentation in the source.

Troubleshooting Steps:

StrategyActionExpected Outcome
Source Conditions Optimize ESI source parameters.Adjust spray voltage, capillary temperature, and gas flows to find the optimal conditions for this compound ionization.
Check for in-source fragmentation.High source temperatures or voltages can cause fragmentation before MS/MS. Gradually reduce these parameters to see if the precursor ion intensity increases.
Mobile Phase Composition Modify mobile phase additives.The choice of acid (e.g., formic acid vs. acetic acid) and its concentration can impact ionization efficiency. The use of fluorinated alkanoic acids along with formic acid and volatile ammonium (B1175870) salts has been shown to suppress metal adduct formation and enhance protonation.[7][8][9]
Sample Purity Ensure proper sample cleanup.Salts and other contaminants can suppress the ionization of the target analyte.[10][11]

Frequently Asked Questions (FAQs)

Q: What is the chemical structure of this compound and why is its glycosidic bond so labile?

A: this compound is a modified cytidine (B196190) where the C2-oxo group is replaced by agmatine through a secondary amine linkage.[1] This modification introduces a positively charged guanidinium (B1211019) group, which can influence the electron distribution across the molecule and weaken the N-glycosidic bond, making it prone to cleavage during the energetic MS/MS process.

Q: Which fragmentation technique is best for analyzing this compound: CID, HCD, or ETD?

A: While CID is a common technique, it often leads to extensive fragmentation of labile bonds.

  • HCD can provide more detailed fragmentation patterns for modified nucleosides compared to CID.[3]

  • ETD is a non-ergodic fragmentation method that is particularly well-suited for preserving labile post-translational modifications, and this property is expected to be beneficial for the analysis of this compound.[2][4] The optimal choice will depend on the specific information required and the instrumentation available. A comparison of these techniques is recommended for method development.

Q: Can chemical derivatization help in stabilizing the this compound glycosidic bond?

Q: How can I confirm that the observed fragments are from this compound?

A: High-resolution mass spectrometry (HRMS) is crucial for accurate mass measurement of both the precursor and fragment ions, allowing for the determination of their elemental composition. Proposed fragmentation pathways can be further confirmed using multi-stage tandem mass spectrometry (MSn), if available.[13][14]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Modified Nucleosides

This protocol provides a starting point for the analysis of this compound and can be adapted for specific instruments and experimental goals.

1. Sample Preparation:

  • Start with enzymatically digested RNA to obtain a mixture of nucleosides.

  • Ensure samples are desalted prior to injection to minimize ion suppression.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for nucleoside separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A shallow gradient of increasing acetonitrile is recommended to ensure good separation of modified nucleosides from the canonical ones. An example gradient could be 0-30% B over 20 minutes.

  • Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Scan: Acquire a full scan to identify the m/z of the protonated this compound.

  • MS/MS Fragmentation:

    • CID: Start with a normalized collision energy of 20-30% and optimize based on the degree of fragmentation.

    • HCD: Use a stepped collision energy approach to acquire a range of fragment ions.

    • ETD: Optimize the reaction time and supplemental activation energy.

  • Data Acquisition: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the this compound precursor ion.

Visualizations

Logical Workflow for Troubleshooting Glycosidic Bond Fragmentation

TroubleshootingWorkflow Start High Glycosidic Bond Fragmentation Observed ChangeMSMS Change Fragmentation Technique (CID -> HCD/ETD) Start->ChangeMSMS OptimizeEnergy Optimize Collision Energy Start->OptimizeEnergy MetalAdduction Induce Metal Adduction Start->MetalAdduction Derivatization Consider Chemical Derivatization Start->Derivatization CheckSource Check In-Source Fragmentation Start->CheckSource Outcome Reduced Fragmentation/ Improved Data Quality ChangeMSMS->Outcome OptimizeEnergy->Outcome MetalAdduction->Outcome Derivatization->Outcome CheckSource->Outcome

Caption: A flowchart outlining the key strategies to address excessive glycosidic bond fragmentation.

Comparative Overview of MS/MS Fragmentation Techniques

MSMS_Comparison cluster_approaches Fragmentation Approaches CID Collision-Induced Dissociation (CID) - Most common - Can cause extensive fragmentation of labile bonds HCD Higher-Energy Collisional Dissociation (HCD) - More energetic than CID - Can provide more structural information for modified nucleosides ETD Electron-Transfer Dissociation (ETD) - 'Soft' fragmentation - Preserves labile modifications - Ideal for large, highly charged ions

Caption: A comparison of CID, HCD, and ETD fragmentation techniques for the analysis of labile molecules.

References

Technical Support Center: Optimizing Agmatidine Yield in Archaeal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of agmatidine in archaeal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in archaea?

This compound (2-agmatinylcytidine, C⁺ or agm²C) is a modified cytidine (B196190) found at the wobble position of the anticodon in certain archaeal transfer RNAs (tRNAs).[1] It is crucial for the correct decoding of the AUA codon to isoleucine.[1] Without this modification, the tRNA is not aminoacylated with isoleucine, making this compound essential for the viability of many archaea, such as Thermococcus kodakaraensis.[1][2]

Q2: What is the biosynthetic pathway for this compound in archaea?

This compound is synthesized from the precursor molecule agmatine, which is derived from the decarboxylation of the amino acid arginine.[1] The modification of cytidine to this compound is catalyzed by the enzyme tRNAIle2 2-agmatinylcytidine synthetase (TiaS).[1][3] This process is ATP-dependent.[3]

Q3: My archaeal culture is growing well, but the this compound yield is low. What are the potential causes?

Several factors can contribute to low this compound yield despite good cell growth. These can be broadly categorized as:

  • Precursor Limitation: Insufficient intracellular pools of arginine or agmatine.

  • Suboptimal Enzyme Activity: The activity of arginine decarboxylase (ADC) or tRNAIle2 2-agmatinylcytidine synthetase (TiaS) may be suboptimal due to environmental conditions.

  • Inefficient Extraction and Quantification: The methods used to extract and measure this compound may not be optimal, leading to apparent low yields.

  • Inhibitors: Presence of compounds that inhibit the enzymes involved in the biosynthetic pathway.

Q4: Are there known inhibitors of the this compound biosynthetic pathway?

While specific inhibitors of TiaS are not well-documented, the upstream enzyme, arginine decarboxylase (ADC), can be inhibited by several substrate and product analogues.[4] Compounds such as (E)-alpha-monofluoromethyldehydroarginine (δ-MFMA), alpha-monofluoromethylarginine (MFMA), and alpha-monofluoromethylagmatine (FMA) have been shown to be potent irreversible inhibitors of bacterial and plant ADCs.[4] D-Arginine and DL-alpha-(Difluoromethyl)arginine are also known inhibitors of ADC.[5][6] Although these have been primarily studied in bacteria and plants, they could potentially inhibit archaeal ADCs as well.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low this compound yield.

Problem 1: Poor Archaeal Growth

If your archaeal culture is not growing optimally, this compound production will inherently be low.

Possible Cause Troubleshooting Step
Suboptimal Growth Medium Review and optimize the composition of your culture medium. For halophilic archaea like Haloarcula hispanica, ensure the salt concentration is optimal (e.g., 23% SW for Har. hispanica). Consider using a rich medium such as Casamino Acids Broth (CAB) or Yeast Extract-Peptone-Casamino Acids (YPC) medium.
Incorrect Temperature Each archaeal species has an optimal growth temperature. For instance, Haloarcula hispanica grows best at 42°C. Incubate your cultures at the recommended optimal temperature for your specific strain.
Inappropriate pH The pH of the culture medium can significantly impact growth. Most enzymes function optimally within a specific pH range.[7][8] Ensure the pH of your medium is buffered to the optimal range for your archaeon.
Inadequate Aeration For aerobic archaea, ensure sufficient oxygen supply through appropriate shaking speeds (e.g., 120 rpm for Har. hispanica) and flask-to-medium volume ratios.
Problem 2: Good Archaeal Growth, but Low this compound Yield

If your culture reaches a high cell density but the this compound yield is still low, consider the following factors related to the biosynthetic pathway and downstream processing.

Possible Cause Troubleshooting Step Expected Outcome
Precursor Limitation (Arginine/Agmatine) Supplement the culture medium with L-arginine or agmatine. Start with a concentration range of 1-10 mM and optimize based on yield.Increased intracellular pool of precursors, leading to higher this compound synthesis.
Suboptimal Enzyme (TiaS) Activity Optimize culture conditions that can affect enzyme kinetics, such as temperature and pH, even within the acceptable range for growth.[7][8][9] While specific optimal conditions for TiaS are not well-defined, slight adjustments to temperature and pH could enhance its activity.Improved catalytic efficiency of TiaS, resulting in higher conversion of cytidine to this compound.
Inefficient tRNA Extraction Review your tRNA extraction protocol. Ensure complete cell lysis and effective removal of proteins and other contaminants that can interfere with downstream analysis. Refer to the detailed protocol below for a reliable method.Higher purity and yield of total tRNA, providing more accurate quantification of this compound.
Incomplete Hydrolysis of tRNA Ensure complete enzymatic hydrolysis of the purified tRNA to nucleosides. Incomplete digestion will result in an underestimation of this compound content.Full release of all nucleosides, including this compound, for accurate quantification.
Suboptimal LC-MS/MS Quantification Optimize your LC-MS/MS method for the detection of this compound. This includes selecting the appropriate column, mobile phase, and mass spectrometry parameters. Refer to the detailed protocol below.Increased sensitivity and accuracy in the quantification of this compound.

Data Presentation

Archaeal Species Culture Medium Supplement Concentration (mM) Growth Temperature (°C) Final OD600 This compound Yield (pmol/µg tRNA)
Haloarcula hispanicaCABNone-42e.g., 1.8e.g., 5.0
Haloarcula hispanicaCABL-Arginine542e.g., 1.9e.g., 8.2
Haloarcula hispanicaCABAgmatine242e.g., 1.8e.g., 9.5
Thermococcus kodakaraensisMA-YTNone-85e.g., 1.5e.g., 7.1
Thermococcus kodakaraensisMA-YTL-Arginine585e.g., 1.6e.g., 10.3

Experimental Protocols

Protocol 1: Culturing Haloarcula hispanica
  • Medium Preparation: Prepare Casamino Acids Broth (CAB) medium containing 23% (w/v) salt water (SW). The 30% SW stock solution contains (per liter): 240 g NaCl, 30 g MgSO₄·7H₂O, 35 g MgCl₂·6H₂O, 7 g KCl, 80 mM Tris-HCl (pH 7.2), and 5 mM CaCl₂.

  • Inoculation: Inoculate the CAB medium with a fresh colony or a liquid starter culture of Har. hispanica.

  • Incubation: Incubate the culture at 42°C with constant shaking at 120 rpm.

  • Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvesting: Harvest the cells in the late logarithmic or early stationary phase by centrifugation.

Protocol 2: Extraction of Total tRNA from Archaeal Cells

This protocol is adapted from standard methods for tRNA extraction.[10]

  • Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer (e.g., acid guanidinium (B1211019) thiocyanate-phenol-chloroform).

  • Phase Separation: Perform phase separation by centrifugation to separate the aqueous phase (containing RNA) from the organic phase.

  • RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and contaminants.

  • Resuspension: Air-dry the pellet and resuspend the total RNA in RNase-free water.

  • tRNA Enrichment (Optional but Recommended): Purify tRNA from the total RNA using HPLC.[11][12][13]

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol is based on established methods for the quantitative analysis of modified nucleosides.[11][12][13][14]

  • Enzymatic Hydrolysis of tRNA:

    • To 1-5 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation:

    • Filter the digested sample to remove enzymes.

    • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

    • Mass Spectrometry (MS):

      • Use a tandem quadrupole mass spectrometer in positive ion mode.

      • Perform dynamic multiple reaction monitoring (dMRM) for the specific mass transition of this compound (precursor ion to product ion).

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area to that of a standard curve generated with a synthetic this compound standard.

    • Normalize the this compound amount to the total amount of canonical nucleosides (A, U, G, C) to account for variations in sample loading.

Visualizations

Agmatidine_Biosynthesis_Pathway cluster_inhibitors Potential Inhibitors Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) This compound This compound (in tRNA) Agmatine->this compound tRNAIle2 2-agmatinylcytidine synthetase (TiaS) + ATP Cytidine Cytidine (in tRNA) δ-MFMA δ-MFMA δ-MFMA->Arginine inhibits ADC MFMA MFMA MFMA->Arginine FMA FMA FMA->Arginine D-Arginine D-Arginine D-Arginine->Arginine

Caption: Biosynthetic pathway of this compound in archaea.

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is Archaeal Growth Optimal? Start->CheckGrowth OptimizeGrowth Optimize Culture Conditions: - Medium Composition - Temperature - pH - Aeration CheckGrowth->OptimizeGrowth No CheckPrecursors Sufficient Precursors? CheckGrowth->CheckPrecursors Yes OptimizeGrowth->CheckGrowth SupplementMedia Supplement with Arginine or Agmatine CheckPrecursors->SupplementMedia No CheckEnzymeActivity Optimal Enzyme Activity? CheckPrecursors->CheckEnzymeActivity Yes SupplementMedia->CheckPrecursors FineTuneConditions Fine-tune Temperature and pH CheckEnzymeActivity->FineTuneConditions No CheckExtraction Efficient Extraction & Quantification? CheckEnzymeActivity->CheckExtraction Yes FineTuneConditions->CheckEnzymeActivity OptimizeProtocols Optimize Extraction and LC-MS/MS Protocols CheckExtraction->OptimizeProtocols No Success Improved this compound Yield CheckExtraction->Success Yes OptimizeProtocols->CheckExtraction

References

Technical Support Center: Sequencing Agmatidine-Containing tRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the sequencing of tRNA containing the modified nucleoside agmatidine (agm²C).

Troubleshooting Guide

This guide addresses common issues encountered during the sequencing of this compound-containing tRNA.

ProblemPossible Cause(s)Suggested Solution(s)
No or very low yield of cDNA during reverse transcription. The bulky and positively charged this compound modification at the wobble position (C34) of the anticodon loop is known to block the progression of reverse transcriptase (RT) enzymes.[1][2][3]- Use a reverse transcriptase engineered for difficult templates and higher processivity.- Consider alternative sequencing methods that do not rely on reverse transcription, such as mass spectrometry or nanopore sequencing.[4]
Sequencing reads are consistently truncated at the anticodon loop. This is a classic sign of RT stalling at the this compound modification. The enzyme is unable to read through this bulky adduct.[2][3]- Analyze the truncated reads to confirm the stop site corresponds to the expected location of this compound.- Employ specialized library preparation techniques designed for modified tRNAs, which may include the use of specific demethylases, although this compound is not a simple methylation.
Mass spectrometry analysis shows a labile glycosidic bond for a modified cytidine (B196190). This compound has been observed to have an unusually labile glycosidic bond during mass spectral analysis, which can complicate its identification.[3][5]- Use soft ionization techniques in mass spectrometry to minimize fragmentation.- Corroborate mass spectrometry data with other methods, such as chemical analysis or comparative sequencing of tRNA from a mutant strain lacking the modification enzyme (TiaS).[1]
Difficulty in distinguishing this compound from other modifications with similar mass. The mass shift of +112 Da due to this compound can be close to that of other complex modifications.[5]- Perform tandem mass spectrometry (MS/MS) for fragmentation analysis. The specific fragmentation pattern of this compound can be used for definitive identification.[1]
Inaccurate quantification of tRNA isoacceptors. The RT stop caused by this compound leads to an underrepresentation of these tRNA species in sequencing libraries, resulting in skewed quantification.- Use quantification methods that are not biased by reverse transcription, such as quantitative mass spectrometry or specialized hybridization-based arrays.- If using sequencing, develop a calibration curve or a correction factor based on a known standard to account for the sequencing bias.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to sequence?

A1: this compound (agm²C) is a complex modified cytidine found at the wobble position (position 34) of the anticodon in many archaeal tRNAs responsible for decoding the AUA isoleucine codon.[6] Its large size and positive charge present a significant steric hindrance to the reverse transcriptase enzyme, a key component in most next-generation sequencing (NGS) workflows. This leads to the enzyme stalling or dissociating from the tRNA template, resulting in truncated or absent sequencing reads for that tRNA species.[2][3]

Q2: My standard tRNA-seq protocol failed for my archaeal samples. What should I do?

A2: Standard tRNA-seq protocols are often not robust enough for highly modified tRNAs, especially those containing bulky adducts like this compound. The primary issue is the failure of reverse transcription. You should consider a protocol specifically designed for modified tRNAs. If that is not feasible, alternative sequencing technologies should be explored.

Q3: Can I use a demethylase, like AlkB, to remove the this compound modification?

A3: this compound is not a simple methyl group; it is an agmatine (B1664431) moiety attached to the cytidine base. Therefore, demethylases like AlkB will not be effective in removing this modification. Chemical or enzymatic methods to remove this compound without degrading the tRNA are not currently established.

Q4: What are the best methods for sequencing this compound-containing tRNA?

A4: Given the challenges with reverse transcription-based methods, the most successful approaches for identifying and sequencing this compound-containing tRNA have been:

  • Mass Spectrometry (LC-MS/MS): This has been the gold standard for identifying and characterizing this compound. It allows for the direct analysis of the modified nucleoside and its fragments.[1][5]

  • Nanopore Direct RNA Sequencing: This technology sequences the native RNA molecule directly, avoiding the reverse transcription step. It has shown promise in identifying various tRNA modifications.[4][7]

Q5: How can I confirm the presence of this compound in my tRNA sample?

A5: The presence of this compound can be confirmed by purifying the specific tRNA isoacceptor followed by digestion and analysis using liquid chromatography-mass spectrometry (LC-MS/MS). The characteristic mass shift of +112 Da compared to an unmodified cytidine, along with its specific fragmentation pattern, provides strong evidence.[1][5]

Quantitative Data Summary

The primary quantitative data available for this compound relates to its mass and the resulting mass shift in mass spectrometry analysis.

ParameterValueReference(s)
Molecular Mass Increase due to this compound +112 Da[1][5]
Elemental Composition of this compound Base C₉H₁₈N₇[1]
Collision-Induced Dissociation Fragments (from base ion) Loss of NH₃ and CH₅N₃[1]

Experimental Protocols

Protocol 1: Identification of this compound using Mass Spectrometry

This protocol is a conceptual summary based on published methodologies for the identification of this compound.

  • Purification of Target tRNA:

    • Isolate total tRNA from the archaeal species of interest.

    • Enrich for the specific tRNA isoacceptor (e.g., tRNA-Ile(CAU)) using methods like hybridization to a biotinylated oligonucleotide probe followed by affinity chromatography.

    • Verify the purity of the isolated tRNA using polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion:

    • Digest the purified tRNA to nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.

    • Alternatively, for oligonucleotide mapping, perform partial digestion with RNase T1 or RNase A.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

    • Separate the resulting nucleosides or oligonucleotides using reversed-phase high-performance liquid chromatography (HPLC).

    • Analyze the eluate using a high-resolution mass spectrometer.

    • Identify the this compound-containing species by its characteristic mass-to-charge ratio (m/z).

    • Perform tandem mass spectrometry (MS/MS) on the ion of interest to obtain fragmentation patterns for structural confirmation.

Protocol 2: General Workflow for Next-Generation Sequencing of Archaeal tRNA (with this compound Considerations)

This protocol outlines a general workflow for NGS of archaeal tRNA, highlighting steps that require special attention due to the potential presence of this compound.

  • tRNA Isolation and Preparation:

    • Extract total RNA from the archaeal culture.

    • Isolate the small RNA fraction (<200 nt) using a size-selection method.

    • Deacylate the tRNAs by incubation in a basic buffer (e.g., Tris-HCl, pH 9.0) to remove any attached amino acids.

  • Library Preparation:

    • 3' Adapter Ligation: Ligate a pre-adenylated DNA adapter to the 3' end of the tRNAs using a truncated T4 RNA Ligase 2.

    • 5' Adapter Ligation: Ligate an RNA adapter to the 5' end of the tRNAs using T4 RNA Ligase 1.

    • Reverse Transcription (RT): This is the critical step.

      • Use a reverse transcriptase known for high processivity and the ability to read through modified bases.

      • Troubleshooting Note: Expect low efficiency and truncated products for this compound-containing tRNAs.

    • PCR Amplification: Amplify the resulting cDNA using primers that anneal to the adapter sequences. Use a minimal number of PCR cycles to avoid bias.

  • Sequencing and Data Analysis:

    • Sequence the amplified library on an Illumina platform.

    • Data Analysis:

      • Trim adapter sequences from the reads.

      • Align the reads to a reference library of tRNA sequences from the organism.

      • Analyze read coverage and identify positions with high rates of premature termination. A consistent stop at position 35 would be indicative of a modification at position 34 (this compound).

Visualizations

agmatidine_sequencing_workflow cluster_extraction RNA Extraction & Preparation cluster_ngs NGS Library Preparation cluster_analysis Sequencing & Analysis cluster_alternative Alternative Methods start Archaeal Cell Culture total_rna Total RNA Extraction start->total_rna small_rna Small RNA Fraction Isolation total_rna->small_rna deacyl Deacylation small_rna->deacyl ligation3 3' Adapter Ligation deacyl->ligation3 mass_spec Mass Spectrometry deacyl->mass_spec nanopore Nanopore Sequencing deacyl->nanopore ligation5 5' Adapter Ligation ligation3->ligation5 rt Reverse Transcription ligation5->rt pcr PCR Amplification rt->pcr rt_stop Truncated Reads at C34 rt->rt_stop This compound Block sequencing Illumina Sequencing pcr->sequencing analysis Data Analysis sequencing->analysis analysis->rt_stop Identify RT Stop

Caption: Workflow for sequencing this compound-containing tRNA.

troubleshooting_logic start Start: Low/No cDNA Yield or Truncated Reads check_pos Do reads truncate at the anticodon loop (pos ~35)? start->check_pos yes_agm Likely this compound-induced RT stall. check_pos->yes_agm Yes no_general Consider general tRNA sequencing issues (secondary structure, other modifications). check_pos->no_general No solution_ms Confirm with Mass Spectrometry. yes_agm->solution_ms solution_np Use Nanopore Direct RNA Sequencing. yes_agm->solution_np solution_rt Try engineered Reverse Transcriptase. yes_agm->solution_rt

Caption: Troubleshooting logic for this compound sequencing issues.

References

Minimizing interference in mass spectrometry quantification of agmatidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the mass spectrometry quantification of agmatidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, categorized by the stage of the experimental workflow.

1. Sample Preparation: tRNA Hydrolysis

Observed Problem Potential Cause Recommended Solution
Low or no this compound signal Incomplete enzymatic hydrolysis of tRNA.Optimize hydrolysis conditions. Ensure the use of efficient enzymes like nuclease P1 followed by alkaline phosphatase. A two-hour incubation is often sufficient for quantitative hydrolysis.
Degradation of this compound during sample preparation.This compound's glycosidic bond is known to be labile during mass spectral analysis. Avoid harsh chemical conditions and prolonged incubation times. Consider a one-pot hydrolysis protocol to minimize sample handling.
Loss of hydrophobic nucleosides during filtration.If using filters to remove enzymes, be aware that hydrophobic modified nucleosides can be adsorbed. Polyethersulfone (PES) filters may retain certain nucleosides. Consider using composite regenerated cellulose (B213188) (CRC) filters or omitting the filtration step if feasible.
Inconsistent quantification results Variability in enzyme activity or contamination in hydrolysis reagents.Use high-quality enzymes and reagents. Be aware of batch-to-batch variations in enzyme activity. Enzyme impurities can lead to erroneous results.
Chemical instability of other modified nucleosides affecting the overall profile.Some modified nucleosides are chemically unstable and can undergo rearrangements (e.g., Dimroth rearrangement of m1A to m6A) under certain pH conditions. While this compound's stability is not extensively documented, it is crucial to maintain consistent and appropriate pH during hydrolysis.

2. LC-MS/MS Analysis

Observed Problem Potential Cause Recommended Solution
Poor peak shape (tailing, broadening, or splitting) Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure proper column equilibration between injections.
Matrix effects from co-eluting compounds.Improve sample clean-up to remove interfering matrix components. Adjust the chromatographic method to separate this compound from interfering compounds.
Strong injection solvent.The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Signal suppression or enhancement (Matrix Effects) Co-eluting endogenous compounds from the biological matrix affecting this compound ionization.Implement strategies to minimize matrix effects: - Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. - Optimize chromatography: Achieve baseline separation of this compound from the majority of matrix components. - Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects. A synthesized stable isotope-labeled this compound would be ideal.
Isobaric Interference Co-eluting compounds with the same nominal mass as this compound.Utilize high-resolution mass spectrometry (HRMS) to differentiate between this compound and isobaric interferences based on their exact masses.
In-source Fragmentation The glycosidic bond of this compound is labile.Optimize ion source parameters (e.g., source temperature, voltages) to minimize unintended fragmentation of the precursor ion before it enters the mass analyzer.
Adduct Formation Formation of adducts (e.g., sodium, potassium) with this compound can reduce the intensity of the desired precursor ion and complicate quantification.Use high-purity solvents and reagents. Minimize the use of glassware and other potential sources of salt contamination. Optimize mobile phase additives to reduce adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and fragmentation pattern of this compound?

A1: The protonated molecule of this compound ([M+H]⁺) has a measured m/z of 356.2038. A characteristic feature of this compound's mass spectrum is the facile cleavage of its glycosidic bond, resulting in a prominent base fragment ion at m/z 224.1617. Further fragmentation of the base ion leads to losses of ammonia (B1221849) (NH₃) and a guanidino group (CH₅N₃), producing ions at approximately m/z 207.1352 and m/z 165.1135, respectively.

Quantitative Data Summary: this compound Fragmentation

Description m/z (measured)
Protonated this compound ([M+H]⁺)356.2038
This compound Base Fragment ([BH₂]⁺)224.1617
Base Fragment minus NH₃207.1352
Base Fragment minus CH₅N₃165.1135

Q2: How can I best compensate for matrix effects when quantifying this compound?

A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be a synthesized version of the molecule incorporating heavy isotopes (e.g., ¹³C, ¹⁵N). This internal standard will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction. If a specific SIL-IS for this compound is unavailable, using a structurally similar labeled compound may offer some correction, but it is not as reliable.

Q3: What are the key considerations for the enzymatic hydrolysis of tRNA to release this compound?

A3: For quantitative analysis of modified nucleosides like this compound from tRNA, complete and reproducible hydrolysis is critical. A combination of nuclease P1 and bacterial alkaline phosphatase is a commonly used and effective enzyme system. It is important to optimize the reaction conditions, including enzyme-to-substrate ratio and incubation time, to ensure complete digestion without causing degradation of the target nucleoside. Given the lability of some modified nucleosides, shorter incubation times (e.g., 2 hours) under optimized conditions are preferable.

Q4: Can I use derivatization to improve the quantification of this compound?

A4: While there are no specific derivatization protocols published for this compound, derivatization is a general strategy used to improve the chromatographic retention, ionization efficiency, and selectivity of polar molecules. For agmatine, a precursor to this compound, derivatization has been successfully employed. If you are experiencing issues with retention or sensitivity, exploring derivatization strategies that target the amine or guanidino groups of this compound could be a viable approach.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of tRNA for this compound Analysis

This protocol is a general method for the complete enzymatic digestion of tRNA to its constituent nucleosides, adapted from established procedures for modified nucleoside analysis.

Materials:

  • Purified tRNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (or Antarctic Phosphatase)

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.3)

  • Ammonium bicarbonate buffer (1.0 M)

  • Nuclease-free water

Procedure:

  • Denature the tRNA sample (e.g., 0.5 AU) by heating at 100°C for 3 minutes, followed by rapid chilling on ice.

  • Adjust the pH by adding 1/10th volume of 0.1 M ammonium acetate (pH 5.3).

  • Add 2 units of Nuclease P1 and incubate at 45°C for 2 hours.

  • Readjust the pH by adding 1/10th volume of 1.0 M ammonium bicarbonate.

  • Add 0.5 units of Antarctic Phosphatase and incubate at 37°C for 1 hour.

  • The resulting nucleoside digest can be directly analyzed by LC-MS/MS or stored at -80°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tRNA tRNA Isolation Hydrolysis Enzymatic Hydrolysis tRNA->Hydrolysis Nuclease P1, Alkaline Phosphatase Cleanup Sample Cleanup (Optional) Hydrolysis->Cleanup Enzyme Removal LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Ionization MSMS Tandem MS (Quantification) MS->MSMS Fragmentation Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound Quantification by LC-MS/MS.

Strategies to improve the stability of purified TiaS enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purified TiaS (tRNAIle2 agmatidine synthetase) enzyme. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving the stability of the TiaS enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the function of the TiaS enzyme?

A1: TiaS, or tRNAIle2 this compound synthetase, is an enzyme that catalyzes the modification of cytosine 34 in the anticodon of archaeal tRNAIle2 to this compound. This modification is crucial for the correct decoding of the AUA codon during protein synthesis.[1]

Q2: What is the general structure of the TiaS enzyme?

A2: The crystal structure of TiaS reveals a zinc ribbon domain that is essential for its function. This domain undergoes conformational changes upon substrate binding.[1] The enzyme coordinates a zinc ion through cysteine residues, which is a key feature of its architecture.[1]

Q3: What are the typical expression systems for producing recombinant TiaS?

A3: Recombinant TiaS can be expressed in various host systems. Escherichia coli is a commonly used expression host for producing recombinant proteins due to its rapid growth and well-established genetic tools.

Q4: What is a general purification strategy for the TiaS enzyme?

A4: A common strategy for purifying recombinant TiaS involves affinity chromatography. The enzyme can be engineered with an affinity tag (e.g., a polyhistidine-tag) that allows for selective binding to a corresponding affinity resin. The tagged protein can then be eluted to obtain a purified enzyme preparation.

Troubleshooting Guides

Issue 1: Low Yield of Purified TiaS Enzyme
Possible Cause Troubleshooting Steps
Inefficient Cell Lysis - Ensure complete cell lysis by trying different methods (e.g., sonication, French press, chemical lysis).- Add lysozyme (B549824) to facilitate the breakdown of the bacterial cell wall.
Suboptimal Binding to Affinity Resin - Verify that the pH and ionic strength of your lysis and binding buffers are optimal for the interaction between the affinity tag and the resin.- Ensure the resin is properly equilibrated before loading the cell lysate.
Proteolytic Degradation - Add a protease inhibitor cocktail to the lysis buffer to prevent degradation of the TiaS enzyme by endogenous proteases.- Perform all purification steps at low temperatures (e.g., 4°C).
Inclusion Body Formation - Optimize expression conditions by lowering the induction temperature and/or the inducer concentration.- Co-express with chaperone proteins to aid in proper folding.
Issue 2: Instability and Aggregation of Purified TiaS
Possible Cause Troubleshooting Steps
Inappropriate Buffer Conditions - Perform a buffer screen to identify the optimal pH and salt concentration for TiaS stability. Start with a pH range of 6.5-8.5.- Test the effect of different buffer species (e.g., Tris, HEPES, phosphate).
Oxidation of Cysteine Residues - Add a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), to the purification and storage buffers to maintain a reducing environment and prevent disulfide bond formation.
Hydrophobic Interactions - Include additives such as non-detergent sulfobetaines or low concentrations of non-ionic detergents in the buffer to prevent aggregation.- The addition of 10-25% glycerol (B35011) to the storage buffer can also improve stability.
Freeze-Thaw Cycles - Aliquot the purified enzyme into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles.- Flash-freeze the aliquots in liquid nitrogen before storing them at -80°C.
Issue 3: Low or No Enzymatic Activity
Possible Cause Troubleshooting Steps
Incorrect Assay Conditions - Optimize the assay temperature and pH. Most enzymes have an optimal temperature around 37°C and a pH range of 7.0-8.0.- Ensure all necessary cofactors (e.g., Mg2+, ATP, agmatine) and the tRNA substrate are present at appropriate concentrations.[1]
Enzyme Denaturation - Handle the purified enzyme gently, avoiding vigorous vortexing.- Confirm that the storage conditions are appropriate and that the enzyme has not been subjected to multiple freeze-thaw cycles.
Presence of Inhibitors - Ensure that no contaminating proteases are present in the final purified sample.- Check for the presence of any potential small molecule inhibitors in your assay components.
Substrate Quality - Verify the integrity and purity of the tRNA substrate.

Experimental Protocols

Protocol 1: Standard TiaS Activity Assay

This protocol is a general guideline for measuring the activity of purified TiaS enzyme.

Materials:

  • Purified TiaS enzyme

  • tRNAIle2 substrate

  • Agmatine

  • ATP

  • MgCl2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., 10% perchloric acid)

  • Detection system (e.g., HPLC for product analysis)

Procedure:

  • Prepare a reaction mixture containing assay buffer, tRNAIle2, agmatine, and ATP at their optimal concentrations.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified TiaS enzyme.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of this compound-modified tRNAIle2 using a suitable detection method like HPLC.

Protocol 2: Thermal Stability Assay

This protocol helps determine the thermal stability of the purified TiaS enzyme.

Materials:

  • Purified TiaS enzyme in storage buffer

  • PCR thermocycler or water baths

  • Standard TiaS activity assay components

Procedure:

  • Aliquot the purified TiaS enzyme into several tubes.

  • Incubate the aliquots at different temperatures (e.g., 25°C, 37°C, 42°C, 50°C, 60°C) for a fixed time (e.g., 15 minutes).

  • After incubation, immediately place the tubes on ice to cool.

  • Measure the residual activity of each aliquot using the standard TiaS activity assay (Protocol 1).

  • Plot the percentage of residual activity against the incubation temperature to determine the thermal stability profile.

Visualizations

Thiamine_Biosynthesis_Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_coupling Coupling and Phosphorylation cluster_tRNA_modification tRNA Modification (Illustrative) AIR AIR HMP_P HMP-P AIR->HMP_P ThiC HMP_PP HMP-PP HMP_P->HMP_PP ThiD ThMP Thiamin Monophosphate (ThMP) HMP_PP->ThMP ThiE Precursors Glycine, Pyruvate, Cysteine Thiazole_P Thiazole-P Precursors->Thiazole_P ThiG, ThiH, etc. Thiazole_P->ThMP ThDP Thiamin Diphosphate (ThDP) ThMP->ThDP ThiL tRNA tRNA Modified_tRNA This compound-tRNA tRNA->Modified_tRNA TiaS Agmatine Agmatine Agmatine->Modified_tRNA ATP ATP ATP->Modified_tRNA

Caption: Thiamine biosynthesis and the role of TiaS.

Purification_Workflow Start E. coli culture expressing His-tagged TiaS CellHarvest Cell Harvest (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (Sonication + Lysozyme + Protease Inhibitors) CellHarvest->CellLysis Clarification Clarification of Lysate (High-speed Centrifugation) CellLysis->Clarification AffinityChromatography Affinity Chromatography (Ni-NTA Resin) Clarification->AffinityChromatography Wash Wash unbound proteins AffinityChromatography->Wash Elution Elution with Imidazole Wash->Elution Dialysis Dialysis / Buffer Exchange (Remove Imidazole, add stabilizers) Elution->Dialysis Concentration Concentration Dialysis->Concentration Storage Storage at -80°C Concentration->Storage

Caption: Workflow for recombinant TiaS purification.

Troubleshooting_Logic Start Low/No TiaS Activity CheckEnzyme Is the enzyme preparation fresh and properly stored? Start->CheckEnzyme CheckAssay Are assay conditions optimal? CheckEnzyme->CheckAssay Yes Result1 Improve storage conditions: aliquot, flash-freeze. CheckEnzyme->Result1 No CheckSubstrate Is the tRNA substrate intact? CheckAssay->CheckSubstrate Yes Result2 Optimize pH, temperature, and enzyme/substrate concentrations. CheckAssay->Result2 No CheckCofactors Are all cofactors present? CheckSubstrate->CheckCofactors Yes Result3 Use high-quality, intact tRNA. CheckSubstrate->Result3 No Result4 Ensure ATP, Mg2+, and agmatine are in the reaction mix. CheckCofactors->Result4 No

Caption: Troubleshooting low TiaS enzyme activity.

References

Technical Support Center: Optimizing Buffer Conditions for TiaS Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for TiaS enzymatic reactions. The following information is based on established principles of enzymology and is intended as a general guide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when designing a buffer for a TiaS enzymatic assay?

A1: The most critical parameters for an enzyme assay buffer are pH, ionic strength, temperature, and the presence of any necessary cofactors or ions.[1] The pH must be maintained within the enzyme's optimal range for maximum activity.[2][3] Ionic strength can influence the enzyme's structure and its ability to bind to the substrate.[3][4] Temperature is also a crucial factor, as enzyme activity typically increases with temperature up to an optimal point, after which the enzyme may denature and lose activity.[5][6] Finally, many enzymes require specific cofactors (e.g., NAD+, ATP) or metal ions (e.g., Mg²⁺, Zn²⁺) for their catalytic function.[1]

Q2: How can I determine the optimal pH for the TiaS enzymatic reaction?

A2: To determine the optimal pH, you should perform a pH rate profile experiment. This involves measuring the TiaS enzyme's activity across a range of pH values using different buffer systems while keeping all other reaction conditions (temperature, substrate concentration, enzyme concentration) constant.[1] By plotting the reaction rate against pH, you can identify the pH at which the enzyme exhibits maximum activity. It is important to use a series of buffers with overlapping pH ranges to cover a broad spectrum (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9).[1]

Q3: What is the impact of temperature on TiaS enzyme activity and stability?

A3: Temperature significantly affects the rate of enzyme-catalyzed reactions.[7] As the temperature rises, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate.[5][8] However, each enzyme has an optimal temperature at which it functions most efficiently.[9] Beyond this optimal temperature, the enzyme's structure begins to break down—a process called denaturation—which leads to a rapid loss of activity.[5][6] Conversely, at very low temperatures, the enzyme is not denatured but its activity is minimal.[10]

Q4: Why are enzyme and substrate concentrations important factors in buffer optimization?

A4: Enzyme and substrate concentrations are fundamental to reaction kinetics. The rate of an enzymatic reaction is directly proportional to the enzyme concentration when the substrate is in excess.[8][11] As the substrate concentration increases, the reaction rate also increases until the enzyme's active sites become saturated with the substrate.[7][11] At this saturation point, the reaction reaches its maximum velocity (Vmax), and further increases in substrate concentration will not increase the reaction rate.[4] For assay development, it is crucial to work under conditions where the reaction rate is responsive to changes in the factors you are optimizing, which often means using substrate concentrations around the Michaelis constant (Km).[12]

Q5: What are common inhibitors or activators that could influence the TiaS reaction?

A5: Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, while activators increase it.[13][14] Common inhibitors can be competitive, non-competitive, or uncompetitive, and may include substrate analogs, products of the reaction (product inhibition), or non-specific compounds like heavy metals or chelating agents (e.g., EDTA) that sequester essential metal cofactors.[15][16] Activators are often metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺) that are essential for the enzyme's catalytic activity or for stabilizing its active conformation.[17] The specific inhibitors and activators for TiaS would depend on its unique structure and mechanism.

Troubleshooting Guides

Unsatisfactory results in enzymatic assays can often be traced back to suboptimal buffer and reaction conditions. The table below addresses common issues and provides systematic solutions.

IssuePotential CauseRecommended Solution
Low or No Enzyme Activity Incorrect Buffer pH: The buffer's pH is outside the optimal range for TiaS, altering the charge of amino acids in the active site.[3][6]Perform a pH optimization experiment (see protocol below) using a series of buffers to identify the optimal pH for TiaS activity.
Suboptimal Temperature: The assay temperature is too low, resulting in low kinetic energy, or too high, causing enzyme denaturation.[5][10]Conduct the assay at various temperatures (e.g., in a gradient thermocycler) to determine the optimal temperature for TiaS (see protocol below).
Missing Cofactors or Metal Ions: The buffer may lack essential cofactors (e.g., ATP, NADH) or specific metal ions required for TiaS function.Review literature for known cofactors for TiaS or similar enzymes. Titrate potential cofactors into the reaction mix to see if activity is restored or enhanced.
Enzyme Instability/Degradation: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or protease contamination.[18]Use a fresh aliquot of the enzyme. Ensure proper storage at recommended temperatures (-20°C or -80°C).[19] Consider adding protease inhibitors to the buffer if degradation is suspected.
High Background Signal Substrate Instability: The substrate may be degrading spontaneously in the assay buffer, producing a signal independent of enzyme activity.[18]Run a "no-enzyme" control by incubating the substrate in the assay buffer for the full reaction time. If a high signal is observed, the buffer may need to be reformulated (e.g., adjust pH, remove potentially reactive components).
Buffer Component Interference: A component of the buffer itself may interfere with the detection method (e.g., absorbance or fluorescence).Measure the background signal of the buffer components alone. If interference is detected, identify the problematic component and replace it with a non-interfering alternative.
Poor Reproducibility Inconsistent Buffer Preparation: Minor variations in buffer preparation, such as incorrect component concentrations or pH adjustments at the wrong temperature, can lead to variable results.Prepare a large batch of buffer to be used for all related experiments. Standardize the preparation protocol, ensuring pH is always adjusted at the intended final assay temperature.
Thermal Disequilibrium: Reagents are not at the correct assay temperature when the reaction is initiated.[12]Ensure all reaction components, including the buffer, enzyme, and substrate solutions, are pre-incubated at the desired reaction temperature before mixing.
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[15]Use calibrated pipettes and prepare a master mix of common reagents whenever possible to minimize pipetting errors.[15]

Experimental Protocols

Protocol 1: Determination of Optimal pH for TiaS Activity
  • Prepare a series of buffers: Prepare a set of buffers (e.g., 50 mM concentration) with overlapping pH ranges, such as:

    • Citrate buffer (pH 4.0, 4.5, 5.0, 5.5, 6.0)

    • Phosphate buffer (pH 6.0, 6.5, 7.0, 7.5, 8.0)

    • Tris-HCl buffer (pH 7.5, 8.0, 8.5, 9.0) Adjust the pH of each buffer at the intended assay temperature.

  • Prepare Reaction Mix: For each pH point, prepare a reaction mix containing the buffer, a fixed concentration of the TiaS substrate, and any required cofactors.

  • Equilibrate Temperature: Pre-incubate the reaction mixes and the TiaS enzyme solution separately at the desired constant temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding a fixed amount of the TiaS enzyme to each reaction mix.

  • Measure Activity: Monitor the reaction progress over time using an appropriate detection method (e.g., spectrophotometry or fluorometry). Calculate the initial reaction velocity for each pH value.

  • Analyze Data: Plot the initial reaction velocities as a function of pH. The peak of the curve represents the optimal pH for TiaS activity.

Protocol 2: Determination of Optimal Temperature for TiaS Activity
  • Prepare Master Mix: Prepare a single, large-volume master mix containing the optimal buffer (as determined in Protocol 1), the TiaS substrate, and any necessary cofactors.

  • Aliquot Master Mix: Distribute the master mix into separate reaction tubes.

  • Temperature Gradient Incubation: Place the reaction tubes in a thermocycler or a series of water baths set to a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C, 65°C). Allow them to equilibrate for 5-10 minutes.

  • Equilibrate Enzyme: Separately, bring the enzyme solution to each corresponding temperature.

  • Initiate Reactions: Start the reactions simultaneously (or in a timed manner) by adding a fixed amount of TiaS enzyme to each tube.

  • Incubate and Stop Reaction: Incubate for a fixed period of time during which the reaction is known to be linear. Stop the reactions (e.g., by adding a quenching agent or by heat inactivation if appropriate).

  • Measure Product Formation: Quantify the amount of product formed in each reaction.

  • Analyze Data: Plot the enzyme activity (product formed per unit time) against temperature. The peak of the curve indicates the optimal temperature.

Visualizations

Buffer_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimental Optimization cluster_final Phase 3: Finalization start Start: Define Assay lit_review Literature Review for Similar Enzymes start->lit_review ph_opt pH Optimization (Protocol 1) lit_review->ph_opt temp_opt Temperature Optimization (Protocol 2) ph_opt->temp_opt ion_opt Ionic Strength Titration temp_opt->ion_opt cofactor_opt Cofactor / Ion Titration ion_opt->cofactor_opt final_buffer Optimized Buffer Conditions cofactor_opt->final_buffer

Caption: Workflow for systematic optimization of TiaS reaction buffer conditions.

Troubleshooting_Flowchart start Problem: Low / No Activity check_ph Is Buffer pH Optimal? start->check_ph check_temp Is Temp Optimal? check_ph->check_temp Yes solution_ph Solution: Run pH Profile check_ph->solution_ph No check_cofactors Cofactors Present? check_temp->check_cofactors Yes solution_temp Solution: Run Temp Profile check_temp->solution_temp No check_enzyme Enzyme Active? check_cofactors->check_enzyme Yes solution_cofactors Solution: Add/Tritrate Cofactors check_cofactors->solution_cofactors No solution_enzyme Solution: Use Fresh Enzyme + Protease Inhibitors check_enzyme->solution_enzyme No success Activity Restored solution_ph->success solution_temp->success solution_cofactors->success solution_enzyme->success

Caption: A logical troubleshooting workflow for diagnosing low enzyme activity.

Enzyme_Mechanism E TiaS (Enzyme) ES TiaS-Substrate Complex E->ES k1 (Binding) S Substrate P Product ES->E k2 (Catalysis) buffer_node Optimal Buffer Conditions (pH, Temp, Ions) Maintain Enzyme's 3D Structure & Active Site Integrity

Caption: The role of the buffer in maintaining TiaS enzyme structure for catalysis.

References

Validation & Comparative

A Comparative Analysis of TiaS and TilS Enzyme Mechanisms: Guardians of Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the convergent evolution of two distinct enzymes that ensure the accurate incorporation of isoleucine in protein synthesis.

For researchers, scientists, and drug development professionals, understanding the nuances of essential enzymatic pathways is paramount. This guide provides a detailed comparative analysis of tRNAIle-lysidine synthetase (TilS) and tRNAIle2-agmatidine synthetase (TiaS), two vital enzymes from different domains of life that have convergently evolved to solve the same translational challenge: the correct decoding of the AUA codon.

Introduction: The AUA Codon Conundrum

In the universal genetic code, the AUA codon presents a unique challenge. While it codes for isoleucine, the standard tRNAIle with a CAU anticodon would preferentially recognize the AUG codon for methionine. To prevent this misincorporation, organisms have evolved specialized enzymes to modify the wobble base (cytidine 34) of the tRNAIle anticodon. In bacteria, this crucial modification is carried out by TilS, while in archaea, the task is performed by TiaS. This guide will dissect and compare the mechanisms, kinetics, and experimental methodologies associated with these two fascinating enzymes.

Enzymatic Mechanisms: A Tale of Two Solutions

Both TilS and TiaS catalyze the modification of the cytidine (B196190) at the wobble position (C34) of tRNAIle2, but they employ different substrates and slightly different chemical strategies to achieve the same outcome.

TiaS (tRNAIle2-agmatidine synthetase): The Archaeal Strategy

Found in archaea, TiaS utilizes agmatine (B1664431) (a decarboxylated derivative of arginine) and ATP to convert C34 to 2-agmatinylcytidine (agm2C), also known as agmatidine. The reaction proceeds in a multi-step process. Biochemical analyses of Archaeoglobus fulgidus TiaS have revealed that the enzyme first hydrolyzes ATP to AMP and pyrophosphate. It then phosphorylates the C2 position of C34. Subsequently, the amino group of agmatine attacks this phosphorylated intermediate, leading to the formation of this compound and the release of phosphate[1].

TilS (tRNAIle-lysidine synthetase): The Bacterial Counterpart

TilS, an essential enzyme in bacteria, uses lysine (B10760008) and ATP to modify C34 to lysidine (B1675763) (L). The mechanism involves two main steps. First, the tRNA is adenylated at the C34 position, forming a reactive intermediate. In the second step, a lysine molecule attacks this adenylated tRNA, resulting in the formation of lysidine and the release of AMP[2][3]. This modification effectively changes the tRNA's identity, allowing it to be recognized by isoleucyl-tRNA synthetase and to correctly decode the AUA codon as isoleucine.

Data Presentation: A Quantitative Look at Enzyme Performance

Obtaining precise kinetic parameters is crucial for a thorough comparison of enzyme efficiency. While extensive data is available for TilS from various bacterial species, corresponding kinetic data for TiaS is less prevalent in the current literature. The following table summarizes the known kinetic parameters for TilS from Aquifex aeolicus.

EnzymeSubstrateK_m_k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)
TilS (Aquifex aeolicus)ATP260 µM0.050.00019
tRNA1.8 µM0.050.028
L-lysine2800 µM0.050.000018
TiaS AgmatineNot ReportedNot ReportedNot Reported
ATPNot ReportedNot ReportedNot Reported
tRNANot ReportedNot ReportedNot Reported

Experimental Protocols

The characterization of TiaS and TilS relies on a series of well-defined experimental protocols, from enzyme production to activity assays.

In Vitro Transcription of tRNA Substrate

A prerequisite for both TiaS and TilS activity assays is the production of the unmodified tRNAIle2 substrate. This is typically achieved through in vitro transcription using a DNA template encoding the tRNA sequence under the control of a T7 promoter.

Methodology:

  • Template Generation: A linear double-stranded DNA template containing the T7 promoter sequence followed by the tRNAIle2 gene is generated, often by PCR amplification or by annealing synthetic oligonucleotides.

  • Transcription Reaction: The transcription reaction is assembled containing the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and a suitable buffer system. For radiolabeling, a radiolabeled nucleotide such as [α-³²P]UTP can be included.

  • Purification: The transcribed tRNA is purified from the reaction mixture, typically by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution and ethanol (B145695) precipitation.

Recombinant Enzyme Purification

Both TiaS and TilS are typically overexpressed as recombinant proteins in Escherichia coli for biochemical studies. A common strategy involves the use of an affinity tag, such as a polyhistidine (His)-tag, to facilitate purification.

Methodology:

  • Expression: The gene encoding TiaS or TilS with an N- or C-terminal His-tag is cloned into an expression vector and transformed into an appropriate E. coli strain. Protein expression is induced, for example, by the addition of IPTG.

  • Cell Lysis: The bacterial cells are harvested and lysed by sonication or enzymatic digestion in a lysis buffer containing protease inhibitors.

  • Affinity Chromatography: The cleared cell lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin). The His-tagged protein binds to the resin while other cellular proteins are washed away.

  • Elution: The bound protein is eluted from the column using a high concentration of imidazole (B134444), which competes with the histidine residues for binding to the nickel ions.

  • Dialysis and Storage: The purified protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C.

TilS Activity Assay (Radioactive Method)

The activity of TilS is commonly measured by quantifying the incorporation of radiolabeled lysine into the tRNA substrate.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, ATP, radiolabeled L-lysine (e.g., [¹⁴C]L-lysine or [³H]L-lysine), the in vitro transcribed tRNAIle2, and the purified TilS enzyme.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for E. coli TilS).

  • Quenching and Precipitation: Aliquots are taken at different time points, and the reaction is stopped by the addition of trichloroacetic acid (TCA). The tRNA is precipitated on ice.

  • Filtration and Scintillation Counting: The precipitated tRNA is collected on a filter, washed to remove unincorporated radiolabeled lysine, and the radioactivity on the filter is quantified using a scintillation counter. The amount of incorporated lysine is then calculated to determine the enzyme activity.

TiaS Activity Assay (HPLC-Based Method)

The activity of TiaS can be determined by measuring the formation of this compound-modified tRNA. This is often achieved by digesting the tRNA into nucleosides and analyzing the composition by High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Enzymatic Reaction: A reaction is set up containing purified TiaS, in vitro transcribed tRNAIle2, ATP, agmatine, and an appropriate buffer with Mg²⁺. The reaction is incubated at the optimal temperature for the archaeal enzyme (which may be high, e.g., 70°C for hyperthermophilic archaea).

  • tRNA Purification: The tRNA is recovered from the reaction mixture, for example, by phenol-chloroform extraction and ethanol precipitation.

  • tRNA Digestion: The purified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and alkaline phosphatase.

  • HPLC Analysis: The resulting nucleoside mixture is separated and analyzed by reverse-phase HPLC. The amount of this compound (agm²C) is quantified by comparing its peak area to a standard curve of known concentrations of agm²C. The enzyme activity is then calculated based on the amount of agm²C formed over time.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway: The Role of TiaS/TilS in AUA Codon Recognition

Translation_Fidelity cluster_pre_modification Before Modification cluster_modification Modification Step cluster_post_modification After Modification tRNA_Ile2_CAU tRNAIle2 (CAU) AUG_Codon AUG Codon (Met) tRNA_Ile2_CAU->AUG_Codon Binds TiaS TiaS (Archaea) + Agmatine + ATP tRNA_Ile2_CAU->TiaS TilS TilS (Bacteria) + Lysine + ATP tRNA_Ile2_CAU->TilS AUA_Codon_unrec AUA Codon (Ile) (Poorly Recognized) tRNA_Ile2_agm2C tRNAIle2 (agm²CAU) TiaS->tRNA_Ile2_agm2C tRNA_Ile2_L tRNAIle2 (LAU) TilS->tRNA_Ile2_L AUA_Codon_rec AUA Codon (Ile) tRNA_Ile2_agm2C->AUA_Codon_rec Correctly Binds tRNA_Ile2_L->AUA_Codon_rec Correctly Binds AUG_Codon_no_bind AUG Codon (Met) (No Binding)

Caption: Role of TiaS and TilS in ensuring correct AUA codon recognition.

Experimental Workflow: TilS Activity Assay

TilS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Purify_TilS Purify Recombinant His-tagged TilS Reaction_Mix Prepare Reaction Mix: - Purified TilS - tRNAIle2 - ATP - [14C]L-lysine Purify_TilS->Reaction_Mix IVT_tRNA In Vitro Transcription of tRNAIle2 IVT_tRNA->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Quench_Precipitate Quench with TCA & Precipitate tRNA Incubate->Quench_Precipitate Filter_Wash Filter and Wash Quench_Precipitate->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Calculate_Activity Calculate Activity Scintillation_Count->Calculate_Activity

Caption: Workflow for determining TilS enzyme activity using a radioactive assay.

Logical Relationship: Convergent Evolution of TiaS and TilS

Convergent_Evolution cluster_bacteria Bacteria cluster_archaea Archaea Problem Translational Ambiguity of AUA Codon TilS TilS Enzyme Problem->TilS TiaS TiaS Enzyme Problem->TiaS Lysidine Lysidine (L34) Modification TilS->Lysidine uses Lysine Lysine Lysine Substrate Solution Accurate Decoding of AUA as Isoleucine Lysidine->Solution This compound This compound (agm²C34) Modification TiaS->this compound uses Agmatine Agmatine Agmatine Substrate This compound->Solution

Caption: Convergent evolution of TiaS and TilS to solve AUA codon ambiguity.

Conclusion

TiaS and TilS provide a striking example of convergent evolution, where distinct enzymatic solutions have arisen in different domains of life to address an identical challenge in the fundamental process of protein synthesis. While both enzymes modify the same nucleotide on the same tRNA to ensure translational fidelity, they do so with different substrates and catalytic mechanisms. The bacterial enzyme TilS has been more extensively characterized kinetically, presenting an opportunity for further research to elucidate the detailed kinetic parameters of its archaeal counterpart, TiaS. A deeper understanding of these enzymes not only enriches our knowledge of the intricacies of the translation machinery but also opens avenues for the development of novel antimicrobial agents targeting the essential TilS enzyme in pathogenic bacteria.

References

Validating the Role of Agmatidine in Translational Fidelity In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of agmatidine's role in maintaining translational fidelity with other mechanisms. It includes experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular processes to support researchers in the field of protein synthesis and drug development.

Introduction

Translational fidelity, the accurate synthesis of proteins from mRNA templates, is fundamental to cellular life. Errors in this process can lead to the production of non-functional or toxic proteins, contributing to various diseases. A critical challenge for the translational machinery is the correct decoding of the AUA codon for isoleucine, as it can be easily misread as the AUG codon for methionine. To overcome this, organisms have evolved sophisticated mechanisms, including tRNA modifications. In archaea, the modification of cytidine (B196190) to this compound at the wobble position of tRNAIle is a key strategy to ensure the fidelity of AUA codon translation.[1][2] This guide delves into the in vivo validation of this compound's role, comparing it with analogous systems and detailing the experimental approaches used for its study.

This compound's Mechanism in Ensuring Translational Fidelity

This compound (agm2C) is a modified nucleoside found at position 34 (the wobble position) of the anticodon of archaeal tRNAIle.[1] This modification is crucial for preventing the misincorporation of methionine at isoleucine codons. The tRNAIle has a CAU anticodon, which without modification, would preferentially recognize the AUG methionine codon. The addition of an agmatine (B1664431) moiety to the cytidine base alters its hydrogen bonding properties, enabling it to specifically recognize the AUA codon for isoleucine while discriminating against the AUG codon.[3] This ensures that isoleucine is correctly incorporated during protein synthesis, thereby maintaining the integrity of the proteome.

Comparison of Translational Fidelity Mechanisms

While archaea utilize this compound, other domains of life have evolved different strategies to solve the AUA decoding problem. A direct comparison highlights the convergent evolution of mechanisms aimed at preserving translational accuracy.

FeatureThis compound (Archaea)Lysidine (B1675763) (Bacteria)Inosine (Eukaryotes)
Modified Nucleoside 2-agmatinylcytidine (agm2C)2-lysylcytidine (k2C)Inosine (I)
Precursor Molecule Agmatine (decarboxylated arginine)LysineAdenosine (B11128)
Enzyme tRNAIle-agm2C synthetase (TiaS)tRNAIle-lysidine synthetase (TilS)tRNA-specific adenosine deaminase (TadA)
Mechanism Alters H-bonding to favor AUA over AUG pairing.[3]Alters H-bonding to favor AUA over AUG pairing.[4][5][6]Wobble pairing with A, U, and C.
Specificity Specific for AUA codon.[1]Specific for AUA codon.[5]Recognizes AUA, AUU, and AUC codons.

Quantitative Comparison of Translational Error Rates

ConditionOrganism DomainObserved Effect on Translational Fidelity
Presence of this compound ArchaeaHigh fidelity decoding of AUA as Isoleucine.
Absence of this compound (TiaS knockout) ArchaeaIncreased misincorporation of Methionine at AUA codons (qualitative).
Presence of Lysidine BacteriaHigh fidelity decoding of AUA as Isoleucine.
Absence of Lysidine (TilS knockout) BacteriaIncreased misincorporation of Methionine at AUA codons.[4]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments used to validate the role of this compound in translational fidelity in vivo.

1. Mass Spectrometry for tRNA Modification Analysis

This protocol allows for the identification and quantification of this compound in the total tRNA pool or on a specific tRNA.

  • tRNA Isolation: Isolate total tRNA from archaeal cells (wild-type and tiaS mutant strains) using standard RNA extraction protocols followed by purification using anion-exchange chromatography or size-exclusion chromatography.

  • tRNA Hydrolysis: Digest the purified tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the nucleosides using high-performance liquid chromatography (HPLC) and detect them using tandem mass spectrometry (MS/MS).[7][8]

    • Instrumentation: A triple quadrupole mass spectrometer coupled with a reverse-phase HPLC system.

    • Quantification: Use a stable isotope-labeled internal standard for absolute quantification or compare the peak areas of this compound between wild-type and mutant samples for relative quantification.[7]

2. Dual-Luciferase Reporter Assay for In Vivo Translational Fidelity

This assay measures the misincorporation of methionine at an isoleucine codon in vivo.

  • Reporter Construct Design: Create a dual-luciferase reporter vector. The first luciferase (e.g., Renilla) serves as an internal control. The second luciferase (e.g., Firefly) contains an AUA codon at a critical position in its active site. Misincorporation of methionine at this position will lead to a functional enzyme, while the correct incorporation of isoleucine will result in an inactive enzyme.

  • Transformation and Expression: Transform archaeal cells (wild-type and tiaS mutant) with the reporter plasmid and induce expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the activities of both luciferases using a luminometer and a dual-luciferase assay kit.[9][10][11][12][13]

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. An increase in this ratio in the tiaS mutant compared to the wild-type indicates a higher rate of methionine misincorporation at the AUA codon.[10]

3. Ribosome Profiling to Monitor Codon Occupancy

This technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing translational pausing and decoding efficiency.

  • Cell Lysis and Ribosome Footprinting: Lyse archaeal cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase to digest mRNA not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and extract the ~30 nucleotide RPFs.

  • Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform deep sequencing.[14][15][16]

  • Data Analysis: Align the sequencing reads to the archaeal genome to determine the ribosome occupancy at each codon. In a tiaS mutant, an increased ribosome occupancy at AUA codons could indicate translational stalling due to inefficient decoding.

Visualizing the Pathways and Workflows

This compound Biosynthesis and its Role in Translation

Agmatidine_Pathway cluster_synthesis This compound Biosynthesis cluster_translation Translational Fidelity Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase TiaS TiaS Enzyme Agmatine->TiaS ATP ATP ATP->TiaS AMP_PPi AMP + PPi Cytidine Cytidine (in tRNAIle) Cytidine->TiaS This compound This compound (in tRNAIle) tRNA_mod tRNAIle-agm2C TiaS->AMP_PPi TiaS->this compound mRNA mRNA with AUA codon Ribosome Ribosome mRNA->Ribosome tRNA_unmod tRNAIle (unmodified) tRNA_unmod->Ribosome Binds AUG (potential misreading) Protein_error Protein (Met misincorporation) tRNA_unmod->Protein_error tRNA_mod->Ribosome Correctly reads AUA Protein_correct Protein (Correct Isoleucine) tRNA_mod->Protein_correct Met_tRNA Methionyl-tRNA Ile_tRNA Isoleucyl-tRNA

Caption: Biosynthesis of this compound and its crucial role in ensuring accurate AUA codon recognition during translation.

Experimental Workflow for Validating this compound's Role

Experimental_Workflow cluster_strains Archaeal Strains cluster_assays Validation Assays cluster_outcomes Expected Outcomes WT Wild-Type MS Mass Spectrometry (tRNA Modification Analysis) WT->MS DLR Dual-Luciferase Reporter Assay (In Vivo Fidelity) WT->DLR RP Ribosome Profiling (Codon Occupancy) WT->RP Mutant tiaS Mutant Mutant->MS Mutant->DLR Mutant->RP MS_Outcome Presence of this compound in WT, Absence in Mutant MS->MS_Outcome DLR_Outcome Low Reporter Ratio in WT, High Ratio in Mutant DLR->DLR_Outcome RP_Outcome Normal AUA Occupancy in WT, Increased Occupancy in Mutant RP->RP_Outcome

Caption: Workflow for the in vivo validation of this compound's function using multiple experimental approaches.

Logical Relationship in Translational Fidelity

Logical_Relationship This compound This compound Modification Fidelity High Translational Fidelity This compound->Fidelity ensures TiaS TiaS Enzyme TiaS->this compound catalyzes Error Increased Translational Error (Met at Ile codons) No_this compound Absence of this compound No_this compound->Error results in No_TiaS TiaS Deficiency No_TiaS->No_this compound leads to

Caption: The logical cascade from the TiaS enzyme to the maintenance of translational fidelity through this compound.

References

Agmatidine vs. Lysidine: A Comparative Guide to Codon Specificity and Efficiency in AUA Codon Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of agmatidine and lysidine (B1675763), two essential modified nucleosides crucial for the accurate translation of the AUA isoleucine codon in Archaea and Bacteria, respectively. This document outlines their distinct biosynthetic pathways, compares their impact on codon recognition and translational efficiency, and provides detailed experimental protocols for their study.

Introduction: The Challenge of the AUA Codon

In the universal genetic code, the AUN codon box presents a unique challenge. While AUU and AUC codons are readily translated as isoleucine, the AUA codon is prone to misreading as methionine by the tRNA carrying the CAU anticodon. To overcome this, Bacteria and Archaea have evolved distinct, yet convergent, strategies involving the modification of the cytidine (B196190) at the wobble position (position 34) of the tRNAIle anticodon. In Bacteria, this modification is lysidine (k²C), while in Archaea, it is this compound (agm²C). These modifications ensure the faithful incorporation of isoleucine in response to the AUA codon and prevent the misincorporation of methionine.[1][2][3][4][5][6][7][8][9][10][11][12] This guide delves into the specifics of these two remarkable molecular solutions.

At a Glance: this compound vs. Lysidine

FeatureThis compound (agm²C)Lysidine (k²C)
Domain Archaea[5][8][9][10][11]Bacteria[3][4][6][7][12]
Precursor Molecule Agmatine (decarboxylated arginine)[11]Lysine[12]
Synthesizing Enzyme tRNAIle-agmatinylcytidine synthetase (TiaS)[5][8][9]tRNAIle-lysidine synthetase (TilS)[12]
Biosynthetic Mechanism Phosphorylation of C2-oxo group of cytidine[11]Adenylation of C2-oxo group of cytidine[12]
Primary Function Ensures specific recognition of AUA codon for Isoleucine[4][5][8][9][10]Ensures specific recognition of AUA codon for Isoleucine[3][4][6][7][12]
Secondary Function Prevents misreading of AUG codon as Methionine[4][5][8][9][10]Prevents misreading of AUG codon as Methionine[3][4][6][7][12]

Biosynthetic Pathways

The synthesis of this compound and lysidine, while achieving a similar functional outcome, proceeds through distinct enzymatic pathways, representing a classic example of convergent evolution.

This compound Biosynthesis in Archaea

This compound synthesis is catalyzed by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS). The process involves the activation of the C2-oxo group of cytidine at position 34 of the tRNAIle through phosphorylation, followed by the attachment of agmatine.

Agmatidine_Biosynthesis cluster_0 TiaS-mediated Synthesis Arginine Arginine ADC Arginine Decarboxylase Arginine->ADC Agmatine Agmatine tRNA_pC34 Phosphorylated tRNA(Ile) intermediate Agmatine->tRNA_pC34 ATP ATP TiaS TiaS ATP->TiaS tRNA_C34 tRNA(Ile) with C34 tRNA_C34->TiaS tRNA_agm2C tRNA(Ile) with agm²C34 tRNA_pC34->tRNA_agm2C Agmatine attachment ADC->Agmatine TiaS->tRNA_pC34 Phosphorylation PPi PPi TiaS->PPi AMP AMP + Pi TiaS->AMP

This compound Biosynthesis Pathway
Lysidine Biosynthesis in Bacteria

Lysidine synthesis is carried out by the enzyme tRNAIle-lysidine synthetase (TilS). This enzyme utilizes ATP to adenylate the C2-oxo group of the wobble cytidine, creating a reactive intermediate that then accepts the amino group from lysine.

Lysidine_Biosynthesis cluster_1 TilS-mediated Synthesis Lysine Lysine tRNA_AMP Adenylated tRNA(Ile) intermediate Lysine->tRNA_AMP ATP ATP TilS TilS ATP->TilS tRNA_C34 tRNA(Ile) with C34 tRNA_C34->TilS tRNA_k2C tRNA(Ile) with k²C34 tRNA_AMP->tRNA_k2C Lysine attachment AMP AMP tRNA_AMP->AMP TilS->tRNA_AMP Adenylation PPi PPi TilS->PPi

Lysidine Biosynthesis Pathway

Codon Specificity and Efficiency: A Comparative Analysis

Both this compound and lysidine are indispensable for the accurate decoding of the AUA codon. In their absence, the unmodified tRNAIle with a CAU anticodon would recognize the AUG methionine codon, leading to widespread errors in protein synthesis. While direct quantitative comparisons of the kinetic efficiency of this compound versus lysidine in a single study are limited, available data from individual studies and computational models provide valuable insights.

Table 1: Codon Recognition Profile

tRNA stateTarget CodonThis compound (Archaea)Lysidine (Bacteria)
Unmodified tRNAIle (CAU) AUANo/Weak Binding[4]No/Weak Binding[13]
AUGStrong Binding[4]Strong Binding[13]
Modified tRNAIle (agm²C/k²C) AUASpecific & Strong Binding [4]Specific & Strong Binding [13]
AUGReduced/No Binding[4]No Binding[13]

Table 2: Qualitative Efficiency and Fidelity

ParameterThis compound (agm²C)Lysidine (k²C)Supporting Evidence
AUA Decoding Efficiency Essential for viability in some archaea, indicating high efficiency.[11]Essential for viability in many bacteria, indicating high efficiency.In vitro ribosome binding assays show specific binding to AUA codons only after modification.[4][13]
AUG Misreading Prevention Significantly reduces or abolishes binding to AUG codons.[4]Prevents misrecognition of the AUG codon.[1]Molecular dynamics simulations and structural studies reveal that the modifications create steric hindrance and alter hydrogen bonding patterns, disfavoring pairing with guanine.[1][2][14]
Aminoacylation Specificity Required for aminoacylation with isoleucine by Isoleucyl-tRNA synthetase (IleRS).[11]Switches amino acid specificity from methionine to isoleucine, enabling charging by IleRS.[12]The modifications act as a key identity element for recognition by the cognate IleRS.

Experimental Protocols

The study of this compound and lysidine involves a combination of techniques to analyze tRNA modification, codon recognition, and translation efficiency.

Analysis of tRNA Modification by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of modified nucleosides in tRNA.

1. tRNA Isolation and Purification:

  • Isolate total RNA from the organism of interest (archaeal or bacterial culture).

  • Purify tRNA from the total RNA pool using methods like anion-exchange chromatography or size-exclusion chromatography.

2. Enzymatic Digestion of tRNA:

  • Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Detect and identify the nucleosides using a mass spectrometer. This compound and lysidine will have characteristic mass-to-charge ratios.

  • For quantification, use stable isotope-labeled internal standards.

Mass_Spectrometry_Workflow start Start: Archaeal/Bacterial Cell Culture rna_isolation Total RNA Isolation start->rna_isolation tRNA_purification tRNA Purification (e.g., Chromatography) rna_isolation->tRNA_purification digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphodiesterase) tRNA_purification->digestion lc_separation HPLC Separation of Nucleosides digestion->lc_separation ms_analysis Mass Spectrometry (MS/MS) - Identification - Quantification lc_separation->ms_analysis end End: Identification of This compound or Lysidine ms_analysis->end

Workflow for tRNA Modification Analysis
In Vitro Ribosome Binding Assay (Filter-Binding Assay)

This assay measures the ability of modified and unmodified tRNA to bind to ribosomes in the presence of specific mRNA codons.

1. Preparation of Components:

  • Purify ribosomes (70S) from the organism of interest.

  • Synthesize or purify mRNA oligomers containing the AUA or AUG codon.

  • Prepare in vitro transcribed tRNAIle (unmodified) and enzymatically modify it to obtain this compound- or lysidine-containing tRNA.

  • Radiolabel the aminoacylated tRNA (e.g., with ³H-isoleucine).

2. Binding Reaction:

  • Incubate the radiolabeled aminoacyl-tRNA with ribosomes and the specific mRNA codon in a suitable binding buffer.

3. Filtration:

  • Pass the reaction mixture through a nitrocellulose filter. The ribosome-mRNA-tRNA complexes will bind to the filter, while unbound tRNA will pass through.

4. Quantification:

  • Wash the filter to remove non-specifically bound tRNA.

  • Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of tRNA bound to the ribosome.

In Vitro Translation Assay

This assay assesses the efficiency and fidelity of protein synthesis using templates containing AUA or AUG codons.

1. Prepare a Cell-Free Translation System:

  • Prepare a cell-free extract from the organism of interest (e.g., E. coli S30 extract) or use a reconstituted pure system.

2. Prepare mRNA templates:

  • Synthesize mRNA templates encoding a reporter protein (e.g., luciferase or GFP) with in-frame AUA or AUG codons.

3. In Vitro Translation Reaction:

  • Add the mRNA template to the cell-free translation system.

  • For fidelity assays, supplement the reaction with a mixture of all amino acids, including one radiolabeled amino acid (e.g., ³H-isoleucine or ³⁵S-methionine).

4. Analysis of Translation Products:

  • Efficiency: Measure the amount of full-length protein synthesized using the reporter protein's activity (e.g., luminescence) or by quantifying the incorporated radiolabel.

  • Fidelity: Separate the synthesized protein by SDS-PAGE and detect the incorporated radiolabel. Misincorporation of methionine at AUA codons can be quantified by running parallel reactions with either radiolabeled isoleucine or methionine.

Conclusion

This compound and lysidine represent elegant and essential solutions to the challenge of accurately translating the AUA codon. While they arise from different evolutionary paths and utilize distinct biosynthetic machinery, their functional convergence underscores the critical importance of translational fidelity. Both modifications effectively remodel the wobble cytidine to enforce Watson-Crick-like pairing with adenosine (B11128) while sterically and electrostatically preventing pairing with guanosine (B1672433). Further quantitative kinetic studies will be invaluable in dissecting the subtle differences in their efficiencies and providing a deeper understanding of the co-evolution of tRNA modification systems and the genetic code.

References

A Comparative Analysis of AUA Codon Decoding Mechanisms Across Biological Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the diverse strategies employed for the decoding of the AUA codon across bacteria, archaea, eukaryotes, and mitochondria. This report outlines the key molecular players, enzymatic pathways, and experimental findings that underpin these essential translational processes.

The accurate translation of the genetic code is fundamental to life, yet the decoding of the AUA codon presents a unique challenge across all domains of life. While universally coding for isoleucine (with the notable exception of mitochondria), the AUA codon requires specialized mechanisms to distinguish it from the nearly identical AUG codon, which specifies methionine. This guide provides a detailed comparison of the distinct strategies that have evolved to ensure the fidelity of AUA codon translation, supported by experimental data and methodologies.

Cross-Domain Comparison of AUA Codon Decoding

The decoding of the AUA codon is primarily achieved through post-transcriptional modification of the wobble position (position 34) of the tRNAIle anticodon. The nature of this modification varies significantly across the different domains of life, as summarized below.

Domain/Organelle tRNA Anticodon (Unmodified) Wobble Modification Modified Nucleoside Key Enzyme(s) Resulting Amino Acid
Bacteria CAULysidylationLysidine (B1675763) (L) or 2-lysylcytidine (B1519889) (k²C)tRNAIle-lysidine synthetase (TilS)Isoleucine
Archaea CAUAgmatinylationAgmatidine (agm²C) or 2-agmatinylcytidinetRNAIle-agmatidine synthetase (TiaS)Isoleucine
Eukaryotes UAU / IAUDeamination / IsomerizationInosine (B1671953) (I) / Pseudouridine (B1679824) (Ψ)TadA (tRNA-specific adenosine (B11128) deaminase) / PUS (pseudouridine synthase)Isoleucine
Mitochondria (Mammalian) CAUFormylation5-formylcytidine (B110004) (f⁵C)Not fully characterizedMethionine
Bacteria (e.g., Mycoplasma mobile) UAUNone-Isoleucyl-tRNA synthetase (IleRS) with specific recognition propertiesIsoleucine

Molecular Mechanisms of AUA Codon Recognition

1. Bacteria: The Lysidine Pathway

In most bacteria, the tRNAIle destined to decode AUA possesses a CAU anticodon, which would normally recognize the AUG methionine codon. To prevent this misreading, the cytidine (B196190) at the wobble position (C34) is modified to lysidine (L) by the enzyme tRNAIle-lysidine synthetase (TilS).[1][2][3] This modification is crucial as it not only enables the tRNA to specifically recognize the AUA codon but also changes the tRNA's identity, ensuring it is charged with isoleucine by isoleucyl-tRNA synthetase (IleRS) instead of methionine by methionyl-tRNA synthetase.[2][4] The synthesis of lysidine is an ATP-dependent reaction that utilizes lysine (B10760008) as a substrate.[1][5]

Experimental Workflow: Characterization of TilS activity

cluster_purification Protein and tRNA Preparation cluster_assay In Vitro Lysidine Synthesis Assay cluster_analysis Analysis TilS Overexpress and purify recombinant TilS enzyme Reaction Incubate TilS, tRNAIle(CAU), ATP, and [14C]lysine TilS->Reaction tRNA In vitro transcribe tRNAIle(CAU) tRNA->Reaction Quench Quench reaction and digest tRNA to nucleosides Reaction->Quench HPLC Separate nucleosides by HPLC Quench->HPLC Detect Detect [14C]lysidine by scintillation counting HPLC->Detect

Workflow for in vitro lysidine synthesis assay.

2. Archaea: A Convergent Evolutionary Path with this compound

Similar to bacteria, archaea modify a tRNAIle with a CAU anticodon. However, instead of lysidine, they utilize a structurally similar modification called this compound (agm²C), which is synthesized from agmatine.[6][7][8][9] This modification is catalyzed by tRNAIle-agmatidine synthetase (TiaS).[7] The presence of distinct enzymes (TilS in bacteria and TiaS in archaea) that catalyze similar chemical transformations on the same tRNA suggests a convergent evolution of AUA decoding mechanisms in these two domains.[6][7][8]

Logical Relationship: Bacterial vs. Archaeal AUA Decoding

cluster_bacteria Bacteria cluster_archaea Archaea tRNA_B tRNAIle(CAU) TilS TilS tRNA_B->TilS + Lysine + ATP Lysidine tRNAIle(LAU) TilS->Lysidine AUA_B AUA Codon Lysidine->AUA_B Decodes tRNA_A tRNAIle(CAU) TiaS TiaS tRNA_A->TiaS + Agmatine + ATP This compound tRNAIle(agm²CAU) TiaS->this compound AUA_A AUA Codon This compound->AUA_A Decodes

Convergent evolution of AUA decoding in Bacteria and Archaea.

3. Eukaryotes: Inosine and Pseudouridine

Eukaryotic cells employ a different strategy. They utilize a tRNAIle with an anticodon that is either UAU or IAU. In the case of tRNAIle with an IAU anticodon, the adenosine at the wobble position is deaminated to inosine (I).[7] Inosine can base-pair with A, U, and C, allowing this single tRNA to recognize AUA, AUU, and AUC codons for isoleucine.[7] Some eukaryotes also possess a tRNAIle with a ΨAΨ anticodon, where the uridine (B1682114) at the wobble position is isomerized to pseudouridine (Ψ) to decode the AUA codon.[7][10]

4. Mitochondria: An Exception to the Universal Code

In the mitochondria of mammals and other vertebrates, the AUA codon is reassigned to code for methionine instead of isoleucine.[11][12][13][14] This is accomplished by a unique modification on the mitochondrial tRNAMet, which has a CAU anticodon. The cytidine at the wobble position is modified to 5-formylcytidine (f⁵C).[11][12][14] This modification allows the tRNAMet to recognize both AUA and AUG codons, enabling the use of a single tRNA for both initiation and elongation with methionine.[11][12][14]

Signaling Pathway: Mitochondrial AUA Decoding

tRNA_Met Mitochondrial tRNA-Met(CAU) Modification Formylation of C34 tRNA_Met->Modification tRNA_Met_mod tRNA-Met(f⁵CAU) Modification->tRNA_Met_mod Ribosome Mitochondrial Ribosome tRNA_Met_mod->Ribosome Methionine Incorporation of Methionine Ribosome->Methionine AUA_Codon AUA Codon AUA_Codon->Ribosome AUG_Codon AUG Codon AUG_Codon->Ribosome

Pathway for decoding AUA as Methionine in mitochondria.

5. An Alternative Bacterial Strategy: Unmodified UAU Anticodon

Interestingly, some bacteria, such as Mycoplasma mobile, lack the tilS gene and have evolved a different mechanism to decode AUA.[10][15] They possess a tRNAIle with an unmodified UAU anticodon.[10][15] In this case, the specificity is ensured by the isoleucyl-tRNA synthetase (IleRS), which has evolved to specifically recognize and charge this tRNA with isoleucine.[15] Furthermore, the ribosome of M. mobile has properties that prevent the misreading of the AUG codon by this tRNAIle(UAU).[10][15]

Experimental Protocols

In Vitro Translation Assay for Mitochondrial AUA Decoding

This protocol is adapted from studies on bovine liver mitochondria to assess the decoding of AUA codons.[11][12][13]

  • Preparation of Mitochondrial Components:

    • Isolate mitochondria from fresh bovine liver by differential centrifugation.

    • Prepare a mitochondrial S100 extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors.

    • Purify native mitochondrial tRNAMet carrying the f⁵C modification and, as a control, synthesize an unmodified tRNAMet transcript.

  • Aminoacylation of tRNA:

    • Charge the purified native and synthetic tRNAs with [³⁵S]methionine using a purified mitochondrial methionyl-tRNA synthetase.

  • In Vitro Translation:

    • Set up translation reactions containing the mitochondrial S100 extract, an energy-regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase), and synthetic mRNAs containing either AUG or AUA codons (e.g., (AUG)₁₁ or (AUA)₁₁).

    • Initiate the reaction by adding the [³⁵S]Met-tRNAMet (either native or synthetic).

  • Analysis:

    • After incubation, precipitate the synthesized peptides with trichloroacetic acid (TCA).

    • Collect the precipitates on a filter and quantify the incorporated radioactivity by liquid scintillation counting.

    • Compare the amount of peptide synthesized from the AUA-containing mRNA using the native (f⁵C-modified) versus the synthetic (unmodified) tRNAMet to determine the role of the modification in AUA decoding.

Conclusion

The diverse mechanisms for AUA codon decoding highlight the evolutionary plasticity of the translation machinery. From sophisticated enzymatic modifications in bacteria, archaea, and eukaryotes to a complete reassignment of codon meaning in mitochondria, these strategies ensure the accurate and efficient synthesis of proteins. A thorough understanding of these pathways is not only crucial for fundamental biological research but also holds potential for applications in synthetic biology and the development of novel antimicrobial agents targeting these essential tRNA modification enzymes.

References

Biochemical Showdown: Agmatidine's Ribosomal Fidelity vs. Antibiotic Interference

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding Ribosomal Interactions

For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and the ribosome is paramount. This guide provides a biochemical validation of the interaction of agmatidine, a crucial transfer RNA (tRNA) modification, with the ribosome, and objectively compares its role in ensuring translational accuracy against the disruptive mechanisms of common ribosome-targeting antibiotics. By presenting key experimental data, detailed protocols, and visual pathways, this document serves as a comprehensive resource for dissecting these vital molecular interactions.

This compound, a modified cytidine (B196190) found in the anticodon loop of archaeal isoleucine tRNA (tRNAIle), plays a pivotal role in the precise decoding of the AUA codon.[1][2] Unlike canonical Watson-Crick base pairing, the wobble position of the anticodon requires specific modifications to prevent misreading of near-cognate codons, thereby maintaining the fidelity of protein synthesis. This compound's presence ensures that the tRNAIle correctly recognizes the AUA codon for isoleucine and avoids the AUG codon for methionine.[3][4][5][6][7] This guide delves into the biochemical evidence supporting this interaction and contrasts it with the mechanisms of various antibiotics that target the ribosome, ultimately disrupting its function.

At a Glance: this compound vs. Ribosome-Targeting Antibiotics

Compound/MoleculeTarget Site on RibosomeBinding Affinity (Kd)Mechanism of ActionConsequence
This compound-tRNAIle mRNA codon in the A-siteHigh (nM range for cognate tRNA)Facilitates correct codon-anticodon pairingEnsures translational fidelity
Aminoglycosides
Gentamicin16S rRNA (A-site)~1 µMInduces misreading of the mRNALow fidelity protein synthesis, truncated proteins
G418 (Geneticin)16S rRNA (A-site)~1.7 µM (Eukaryotic)Blocks translocationInhibition of protein synthesis
Tetracyclines
Tetracycline16S rRNA (A-site)~30 µM (Eukaryotic)Prevents aminoacyl-tRNA bindingInhibition of protein synthesis
Doxycycline16S rRNA (A-site)~55.6 µM (IC50)Prevents aminoacyl-tRNA bindingInhibition of protein synthesis
Macrolides
Erythromycin23S rRNA (Nascent peptide exit tunnel)-Blocks polypeptide elongationInhibition of protein synthesis
Telithromycin23S rRNA (Nascent peptide exit tunnel)-Blocks polypeptide elongationInhibition of protein synthesis

In Vitro Inhibition of Translation

The following table presents the half-maximal inhibitory concentrations (IC50) for various ribosome-targeting antibiotics in in vitro translation systems. These values highlight the potency of these compounds in disrupting protein synthesis.

Antibiotic ClassAntibioticIC50 (Prokaryotic)IC50 (Eukaryotic)
Aminoglycosides Gentamicin0.028 µM-
G418 (Geneticin)0.09 µM2.0 µM
Compound 1 (designer)0.85 µM11.8 µM
Compound 2 (designer)1.66 µM1.7 µM
Compound 6 (designer)1.02 µM11.1 µM
Tetracyclines Doxycycline-~27 µM (GI50)
Macrolides Azithromycin~0.4 µg/mL-
Clarithromycin--

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

agmatidine_pathway cluster_tRNA_maturation tRNA Maturation cluster_translation Translation pre-tRNAIle pre-tRNAIle This compound-tRNAIle This compound-tRNAIle pre-tRNAIle->this compound-tRNAIle Agmatidination Agmatine Agmatine TiaS TiaS Agmatine->TiaS TiaS->this compound-tRNAIle Ribosome Ribosome This compound-tRNAIle->Ribosome Correct_Protein Correct_Protein Ribosome->Correct_Protein Translation Fidelity mRNA mRNA mRNA->Ribosome AUA_codon AUA_codon AUA_codon->mRNA

Caption: this compound's role in ensuring translational fidelity.

antibiotic_inhibition cluster_ribosome Ribosome cluster_antibiotics Antibiotics 30S_subunit 30S_subunit A_site A_site 30S_subunit->A_site P_site P_site 30S_subunit->P_site E_site E_site 30S_subunit->E_site 50S_subunit 50S_subunit Inhibition Inhibition 50S_subunit->Inhibition A_site->Inhibition Aminoglycosides Aminoglycosides Aminoglycosides->A_site Bind & Induce Misreading Tetracyclines Tetracyclines Tetracyclines->A_site Bind & Block tRNA Macrolides Macrolides Macrolides->50S_subunit Bind to Exit Tunnel

Caption: Mechanisms of action for ribosome-targeting antibiotics.

experimental_workflow Start Start Prepare_Components Prepare Ribosomes, Radiolabeled tRNA, and mRNA Start->Prepare_Components Incubation Incubate Components to Allow Binding Prepare_Components->Incubation Filtration Nitrocellulose Filter Binding Incubation->Filtration Wash Wash Unbound tRNA Filtration->Wash Quantification Scintillation Counting of Bound tRNA Wash->Quantification Analysis Data Analysis (Kd determination) Quantification->Analysis End End Analysis->End

Caption: Workflow for a nitrocellulose filter binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Nitrocellulose Filter Binding Assay for tRNA-Ribosome Interaction

This protocol is a standard method for quantifying the binding of a radiolabeled tRNA to ribosomes.[8]

Materials:

  • Purified, active ribosomes

  • Radiolabeled, purified tRNA (e.g., 32P-labeled)

  • mRNA with the cognate codon

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Pre-soak nitrocellulose filters in wash buffer for at least 30 minutes before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the binding buffer, a fixed concentration of ribosomes (e.g., 100 nM), and a fixed concentration of mRNA (e.g., 1 µM).

    • Add varying concentrations of the radiolabeled tRNA.

    • Include a "no ribosome" control for each tRNA concentration to measure non-specific binding.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Apply the reaction mixture to the pre-soaked nitrocellulose filter under a gentle vacuum.

    • Wash the filter twice with 1 mL of ice-cold wash buffer to remove unbound tRNA.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the "no ribosome" control to determine the amount of specifically bound tRNA.

    • Plot the amount of bound tRNA as a function of the free tRNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Protocol 2: Toeprinting Assay for Mapping Ribosome Binding Sites

This assay identifies the precise location of the ribosome on an mRNA molecule.[9][10][11]

Materials:

  • In vitro transcribed mRNA of interest

  • Purified ribosomes

  • Specific DNA primer complementary to a region downstream of the expected binding site

  • Reverse transcriptase

  • dNTPs

  • Radiolabeled dNTPs (e.g., [α-32P]dATP)

  • Sequencing gel apparatus

Procedure:

  • Complex Formation:

    • Incubate the mRNA with ribosomes (and other factors like initiator tRNA if studying initiation) in a suitable binding buffer to allow the formation of ribosome-mRNA complexes.

  • Primer Annealing: Add the specific DNA primer to the reaction and anneal it to the mRNA.

  • Primer Extension:

    • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs (including the radiolabeled dNTP).

    • The reverse transcriptase will extend the primer until it encounters the bound ribosome, at which point it will be blocked, creating a "toeprint."

  • Analysis:

    • Denature the reaction products and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA and primer.

    • The length of the truncated cDNA product (the toeprint) will indicate the precise 3' boundary of the ribosome on the mRNA.

Conclusion

The biochemical validation of this compound's interaction with the ribosome underscores its critical role in maintaining the fidelity of protein synthesis in archaea. Its mechanism, focused on ensuring the correct codon-anticodon pairing, stands in stark contrast to the disruptive actions of ribosome-targeting antibiotics. While this compound is an essential component of the cellular machinery for accurate translation, antibiotics exploit the ribosome as a target to inhibit or corrupt this fundamental process. This comparative guide provides the quantitative data and experimental frameworks necessary for researchers to further explore these interactions, paving the way for the development of novel therapeutics and a deeper understanding of the universal principles of translation.

References

Decoding the AUA Codon: A Comparative Guide to the Essentiality of Agmatidine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein synthesis is paramount. A key challenge in this process is the accurate decoding of the AUA codon for isoleucine, a task that has been solved differently across the three domains of life. In Archaea, this crucial function is carried out by agmatidine, a modified cytidine (B196190) in the anticodon of tRNAIle. This guide provides a comparative analysis of this compound's essentiality, supported by experimental data from genetic knockout studies, and contrasts it with the alternative strategies employed by Bacteria and Eukarya.

The Central Role of this compound in Archaea

This compound (agm2C) is a post-transcriptional modification of cytidine at the wobble position (position 34) of the isoleucyl-tRNA anticodon. This modification is essential for the correct reading of the AUA codon as isoleucine and to prevent misreading as methionine (AUG). The biosynthesis of this compound is a two-step process, starting with the decarboxylation of arginine to agmatine (B1664431), which is then attached to the cytidine of the tRNA by the enzyme tRNAIle-agmatinylcytidine synthetase (TiaS).

Genetic knockout studies in the hyperthermophilic archaeon Thermococcus kodakaraensis have provided direct evidence for the essentiality of the this compound precursor, agmatine. Researchers created a knockout mutant of the gene encoding arginine decarboxylase (pdaD), the enzyme responsible for agmatine synthesis. The resulting mutant strain was unable to grow unless the culture medium was supplemented with agmatine, demonstrating that agmatine is an essential metabolite for this organism.[1][2][3][4][5] This finding strongly supports the hypothesis that this compound, being the downstream product of an essential metabolite, is also essential for cell viability.

A Comparative Look at AUA Codon Decoding Across Life's Domains

While Archaea rely on this compound, Bacteria and Eukarya have evolved distinct mechanisms to solve the AUA decoding puzzle.

  • Bacteria: In most bacteria, the AUA codon is read by a tRNAIle containing lysidine (B1675763) (k2C) at the wobble position. Lysidine is a modified cytidine where the amino acid lysine (B10760008) is attached. The enzyme responsible for this modification is tRNAIle-lysidine synthetase (TilS). Genetic knockout of the tilS gene is generally lethal in bacteria, highlighting the critical role of lysidine in translation. Suppressor mutations that allow survival in the absence of TilS often involve changes in other tRNAs, but these strains typically exhibit reduced fitness.

  • Eukarya: Eukaryotes employ a different strategy, utilizing inosine (B1671953) (I) at the wobble position of tRNAIle. Inosine is formed by the deamination of adenosine (B11128), a reaction catalyzed by tRNA adenosine deaminases (TADs or ADATs). Inosine can base-pair with adenosine, uridine, and cytidine, allowing a single tRNA to recognize multiple codons. While not always strictly essential for viability, the absence of inosine modification in eukaryotes can lead to significant growth defects, reduced protein synthesis efficiency, and increased translational errors. For instance, knockout of the TAD1 gene in yeast, which is involved in inosine modification, results in viable but phenotypically affected strains.[3]

The following table summarizes the key differences between these AUA decoding strategies.

FeatureArchaea (this compound)Bacteria (Lysidine)Eukarya (Inosine/Pseudouridine)
Modified Nucleoside This compound (agm2C)Lysidine (k2C)Inosine (I), Pseudouridine (Ψ)
Precursor Molecule Agmatine (from Arginine)LysineAdenosine
Key Enzyme tRNAIle-agmatinylcytidine synthetase (TiaS)tRNAIle-lysidine synthetase (TilS)tRNA Adenosine Deaminase (TAD/ADAT)
Essentiality of Modification Essential (inferred from precursor essentiality)Generally EssentialImportant for optimal growth and translational fidelity

Quantitative Impact of Knockout Studies

While direct quantitative data for this compound knockout is still emerging, studies on its precursor and on the alternative pathways in bacteria and yeast provide a comparative framework for understanding the consequences of disrupting AUA codon decoding.

Organism/PathwayKnockout TargetObserved PhenotypeQuantitative Impact (where available)
Thermococcus kodakaraensis (Archaea)Arginine Decarboxylase (pdaD)Agmatine auxotrophy (inability to grow without supplemental agmatine)Growth abolished in the absence of agmatine.
Bacillus subtilis (Bacteria)tRNAIle-lysidine synthetase (tilS)Lethal-
Saccharomyces cerevisiae (Eukarya)tRNA Adenosine Deaminase 1 (TAD1)Viable, but with growth defectsNo significant slow growth phenotype observed under standard conditions.[3]

These findings underscore the critical nature of having a dedicated mechanism for AUA codon translation. While the specific molecular solutions differ, the underlying biological imperative is the same: to ensure the fidelity of protein synthesis and maintain cellular viability.

Visualizing the Pathways and Processes

To better understand the molecular events discussed, the following diagrams illustrate the this compound biosynthesis pathway and a proposed experimental workflow for validating the essentiality of the tiaS gene in an archaeon.

Agmatidine_Biosynthesis cluster_0 Step 1: Agmatine Synthesis cluster_1 Step 2: tRNA Modification Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (pdaD) Agmatidine_tRNA This compound in tRNAIle Anticodon Agmatine->Agmatidine_tRNA tRNA(Ile)-agm(2)C Synthetase (tiaS) Cytidine_tRNA Cytidine in tRNAIle Anticodon Cytidine_tRNA->Agmatidine_tRNA tRNA(Ile)-agm(2)C Synthetase (tiaS) TiaS_Knockout_Workflow start Start: Wild-type Archaeon (e.g., T. kodakarensis) construct_ko Construct tiaS knockout vector with selectable marker (e.g., pyrE) start->construct_ko transform Transform wild-type cells with knockout vector construct_ko->transform select_integrants Select for homologous recombinants (Pop-in selection) transform->select_integrants counterselect Counter-selection to remove wild-type allele (Pop-out) select_integrants->counterselect verify_ko Verify tiaS gene deletion (PCR and Sequencing) counterselect->verify_ko phenotype Phenotypic Analysis of tiaS knockout mutant verify_ko->phenotype growth_no_agm Growth assay in minimal medium phenotype->growth_no_agm growth_with_agm Growth assay in medium supplemented with this compound phenotype->growth_with_agm proteomics Quantitative proteomics to assess mistranslation phenotype->proteomics end End: Validate Essentiality growth_no_agm->end growth_with_agm->end proteomics->end

References

A Comparative Analysis of Agmatidine and Lysidine Biosynthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of two essential modified nucleosides: agmatidine and lysidine (B1675763). These modifications, found in the anticodon loop of transfer RNA (tRNA), are crucial for accurate protein synthesis in Archaea and Bacteria, respectively. Understanding the efficiency and regulation of their biosynthesis is critical for research in microbial physiology, evolution of the genetic code, and the development of novel antimicrobial agents.

At a Glance: this compound vs. Lysidine Biosynthesis

FeatureThis compound BiosynthesisLysidine Biosynthesis
Domain Primarily ArchaeaPrimarily Bacteria
Precursor Molecule Agmatine (B1664431) (derived from Arginine)L-Lysine
Key Enzyme tRNAIle-agmatinylcytidine synthetase (TiaS)tRNAIle-lysidine synthetase (TilS)
Enzyme Kinetics (kobs, s-1) Data not readily available in the searched literature.0.0003 ± 0.0001 to 0.34 ± 0.02 (varies by ortholog)
Enzyme-tRNA Affinity (KM, µM) Data not readily available in the searched literature.0.2 ± 0.1 to 11 ± 3 (varies by ortholog)
Enzyme-tRNA Binding (Kd, µM) Data not readily available in the searched literature.0.7 ± 0.1 to 5.1 ± 0.9 (varies by ortholog)
Catalytic Efficiency (kobs/KM, M-1s-1) Data not readily available in the searched literature.1.8 x 101 to 3.8 x 105 (varies by ortholog)

Biosynthetic Pathways: A Detailed Look

This compound and lysidine are both modifications of a cytidine (B196190) residue at the wobble position (position 34) of the anticodon of tRNAIle, enabling the correct decoding of the AUA codon.[2][3] Despite their similar functions, their biosynthetic pathways and the enzymes involved are distinct, suggesting a convergent evolution of this decoding strategy.[2]

This compound Biosynthesis in Archaea

The synthesis of this compound is a two-stage process that begins with the production of its precursor, agmatine.

  • Agmatine Formation: Agmatine is synthesized from the amino acid L-arginine via decarboxylation, a reaction catalyzed by the enzyme arginine decarboxylase (ADC).[4] The regulation of ADC in archaea is crucial for controlling the pool of agmatine available for tRNA modification.[1]

  • tRNA Modification by TiaS: The key enzyme in this compound biosynthesis is tRNAIle-agmatinylcytidine synthetase (TiaS).[2][5] This enzyme catalyzes the attachment of agmatine to the C2 position of the cytidine at the wobble position of tRNAIle. The reaction proceeds in a multi-step fashion involving the hydrolysis of ATP to AMP and pyrophosphate, followed by the phosphorylation of the cytidine, and finally the nucleophilic attack by agmatine to form this compound.[5]

Agmatidine_Biosynthesis Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) Agmatidine_tRNA tRNA(Ile) with Agmatidine34 Agmatine->Agmatidine_tRNA TiaS + ATP tRNA_C34 tRNA(Ile) with C34 tRNA_C34->Agmatidine_tRNA TiaS + ATP

Fig. 1: Biosynthetic pathway of this compound.
Lysidine Biosynthesis in Bacteria

The biosynthesis of lysidine is dependent on the availability of the essential amino acid L-lysine.

  • Lysine (B10760008) Availability: Bacteria synthesize L-lysine through various pathways, with the diaminopimelate (DAP) pathway being the most common.[6] The biosynthesis of lysine is tightly regulated at both the genetic and enzymatic levels, often through feedback inhibition by lysine itself.[6]

  • tRNA Modification by TilS: The modification of tRNAIle is catalyzed by tRNAIle-lysidine synthetase (TilS).[3] This enzyme directly ligates L-lysine to the cytidine at position 34 of the tRNA in an ATP-dependent reaction, forming lysidine.[3] The catalytic efficiency of TilS varies significantly across different bacterial species.[1]

Lysidine_Biosynthesis Lysine Lysine Lysidine_tRNA tRNA(Ile) with Lysidine34 Lysine->Lysidine_tRNA TilS + ATP tRNA_C34 tRNA(Ile) with C34 tRNA_C34->Lysidine_tRNA TilS + ATP

Fig. 2: Biosynthetic pathway of lysidine.

Experimental Protocols

The quantification of this compound and lysidine biosynthesis efficiency primarily relies on the sensitive and accurate measurement of these modified nucleosides in tRNA. The following is a generalized workflow based on liquid chromatography-mass spectrometry (LC-MS).

Quantification of tRNA Modifications by LC-MS/MS

This protocol enables the quantitative analysis of modified ribonucleosides from total tRNA.

1. tRNA Isolation and Purification:

  • Isolate total RNA from bacterial or archaeal cell cultures using standard methods (e.g., phenol-chloroform extraction).

  • Purify tRNA from the total RNA pool. This can be achieved through methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

2. Enzymatic Digestion of tRNA:

  • Digest the purified tRNA down to its constituent nucleosides. This is typically performed using a cocktail of enzymes, including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reversed-phase HPLC.

  • The eluent from the HPLC is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.

  • Identification of this compound and lysidine is based on their specific mass-to-charge ratios and fragmentation patterns. Quantification is achieved by comparing the peak areas of the modified nucleosides to those of known standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture (Archaea/Bacteria) RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation tRNA_Purification tRNA Purification (e.g., HPLC) RNA_Isolation->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Purification->Enzymatic_Digestion LC_Separation HPLC Separation Enzymatic_Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Quantification Quantification of this compound/Lysidine MS_Analysis->Quantification

Fig. 3: Generalized workflow for tRNA modification analysis.

Concluding Remarks

While both this compound and lysidine play a vital role in ensuring translational fidelity in their respective domains of life, a direct comparison of their biosynthetic efficiency is currently hampered by the lack of comprehensive kinetic data for the archaeal enzyme TiaS. The available data for the bacterial enzyme TilS reveals a wide range of catalytic efficiencies across different species, suggesting that the efficiency of this modification process may be adapted to the specific physiological needs and codon usage of the organism.

Future research focused on the kinetic characterization of TiaS will be instrumental in providing a complete picture of the comparative efficiency of these two essential tRNA modification pathways. Such studies will not only enhance our fundamental understanding of microbial life but also pave the way for the development of novel therapeutic strategies targeting these unique biosynthetic pathways.

References

A Comparative Guide to In Vitro Reconstitution Experiments for Validating Agmatine's Multifunctional Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of agmatine's performance against key alternatives in modulating three critical biological targets: Nitric Oxide Synthases (NOS), N-methyl-D-aspartate (NMDA) receptors, and Imidazoline I2 receptors. The information presented is supported by experimental data from in vitro reconstitution assays to aid in research and drug development decisions.

Modulation of Nitric Oxide Synthase (NOS) Activity

Agmatine (B1664431), a decarboxylated metabolite of L-arginine, is a complex modulator of nitric oxide (NO) synthesis. Unlike its precursor L-arginine, which is a direct substrate for all NOS isoforms, agmatine acts primarily as a competitive inhibitor, with a notable preference for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. This differential inhibition suggests a potential therapeutic role for agmatine in conditions characterized by excessive NO production, such as inflammation and neurotoxicity.

Comparative Performance of NOS Inhibitors

The efficacy of agmatine as a NOS inhibitor is best understood when compared to other well-established inhibitors, such as the non-selective inhibitor L-NAME (and its active metabolite L-NNA) and the relatively iNOS-selective inhibitor aminoguanidine.

CompoundTarget IsoformParameterValue (µM)Species/Source
Agmatine nNOS (NOS-1)Ki~660Rat Brain
iNOS (NOS-2)Ki~220Murine Macrophages
iNOS (NOS-2)IC50262 ± 39.9Partially purified iNOS from macrophages[1]
eNOS (NOS-3)Ki~7500Bovine Endothelial Cells
Aminoguanidine iNOS (NOS-2)IC50~2.1Mouse iNOS[2]
L-NNA (active form of L-NAME)nNOSKi0.1 - 10Various
iNOSKi2.2 - 22Various
eNOSKi0.9 - 4.4Various

Note: A lower Ki or IC50 value indicates a more potent inhibitor.

Signaling Pathway and Experimental Workflow

The primary mechanism of agmatine's inhibitory action is through competition with L-arginine at the enzyme's active site. The standard in vitro method for quantifying this inhibition is the L-citrulline conversion assay.

cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition Mechanism L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, iNOS, eNOS) L-Arginine->NOS_Enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzyme->NO_Citrulline Catalyzes Agmatine Agmatine NOS_Enzyme_Inhibited NOS (nNOS, iNOS) Agmatine->NOS_Enzyme_Inhibited Competitive Inhibitor No_Reaction Inhibition of NO Production NOS_Enzyme_Inhibited->No_Reaction L-Arginine_comp L-Arginine L-Arginine_comp->NOS_Enzyme_Inhibited Substrate

Caption: Agmatine competitively inhibits NOS isoforms, particularly nNOS and iNOS.

cluster_workflow Experimental Workflow: L-Citrulline Conversion Assay start Prepare Reaction Mix: - Purified NOS or tissue homogenate - Buffer (e.g., 50 mM HEPES, pH 7.4) - Cofactors (NADPH, FAD, FMN, BH4) - Calmodulin (for nNOS/eNOS) - CaCl2 add_inhibitor Add varying concentrations of Agmatine or Alternative Inhibitor start->add_inhibitor initiate_reaction Initiate reaction by adding [3H]L-arginine add_inhibitor->initiate_reaction incubate Incubate at 37°C (e.g., 15-60 minutes) initiate_reaction->incubate stop_reaction Stop reaction with Stop Buffer (e.g., high L-arginine conc.) incubate->stop_reaction separate Separate [3H]L-citrulline from [3H]L-arginine using Dowex AG50W-X8 cation-exchange resin stop_reaction->separate quantify Quantify radioactivity of eluate (containing [3H]L-citrulline) via scintillation counting separate->quantify

Caption: Workflow for the in vitro NOS activity inhibition assay.

Experimental Protocol: In Vitro NOS Inhibition Assay (L-Citrulline Conversion)
  • Enzyme Preparation : Use either purified recombinant NOS isoforms or tissue homogenates known to express the desired isoform (e.g., rat brain for nNOS, activated macrophage lysate for iNOS).

  • Reaction Buffer Preparation : Prepare a buffer solution, typically 50 mM HEPES (pH 7.4), containing 1 mM DTT and 1 mM EDTA.

  • Reaction Mixture Assembly : In a microcentrifuge tube, combine the enzyme preparation with the following components to their final concentrations:

    • 1 mM NADPH

    • 10 µM FAD

    • 10 µM FMN

    • 10 µM Tetrahydrobiopterin (BH4)

    • 2 mM CaCl₂ (for nNOS and eNOS)

    • 10 µg/mL Calmodulin (for nNOS and eNOS)

    • Varying concentrations of the inhibitor (agmatine, aminoguanidine, etc.) or vehicle control.

  • Reaction Initiation : Initiate the reaction by adding L-[³H]arginine to a final concentration of approximately 10-20 µM. The total reaction volume is typically 50-100 µL.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes for nNOS, 30-60 minutes for iNOS).

  • Reaction Termination : Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

  • Separation : Apply the reaction mixture to a column containing 1 mL of Dowex AG 50W-X8 (Na+ form) cation-exchange resin, pre-equilibrated with the stop buffer. The unreacted [³H]L-arginine (positively charged) binds to the resin, while the newly formed [³H]L-citrulline (neutral) flows through.

  • Quantification : Collect the eluate and quantify the amount of [³H]L-citrulline using a liquid scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine IC50 values using non-linear regression analysis.

Antagonism of the NMDA Receptor

Agmatine acts as a non-competitive antagonist of the NMDA receptor, a critical ion channel for synaptic plasticity and neuronal function. Its overactivation leads to excitotoxicity, a process implicated in various neurological disorders. Agmatine's ability to block the NMDA receptor channel contributes to its neuroprotective effects.[3][4]

Comparative Performance of NMDA Receptor Antagonists

The gold standard for a non-competitive NMDA receptor antagonist in research is MK-801 (dizocilpine). While highly potent, its clinical use is hampered by significant side effects. Agmatine offers a potentially safer profile. It appears to act at a polyamine binding site on the receptor complex.[1][5]

CompoundParameterValue (µM)Method/System
Agmatine Ki14.8Inhibition of spermidine-potentiated [³H]MK-801 binding in rat cortical membranes[1][5]
MK-801 Kd~0.012[³H]MK-801 binding in rat brain membranes
Arcaine (B1209109) Ki~5Direct inhibition of [³H]MK-801 binding
Ifenprodil (B1662929) Ki<5Direct inhibition of [³H]MK-801 binding

Note: Agmatine's Ki is for its action at the polyamine modulatory site, whereas MK-801 binds directly within the ion channel pore. Lower Kd/Ki values indicate higher binding affinity.

Signaling Pathway and Experimental Workflow

Agmatine and MK-801 both prevent the excessive influx of Ca²⁺ through the NMDA receptor channel, albeit through different binding sites. This is validated in vitro using a radioligand binding assay where the test compound competes with or modulates the binding of [³H]MK-801.

cluster_0 NMDA Receptor Activation cluster_1 Antagonist Intervention Glutamate (B1630785) Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Agmatine Agmatine NMDAR_Blocked NMDA Receptor Agmatine->NMDAR_Blocked Binds to Polyamine Site MK801 MK-801 MK801->NMDAR_Blocked Blocks Channel Pore No_Influx Ca²⁺ Influx Blocked NMDAR_Blocked->No_Influx

Caption: Agmatine and MK-801 block NMDA receptor-mediated Ca²⁺ influx.

cluster_workflow Experimental Workflow: [³H]MK-801 Radioligand Binding Assay start Prepare Rat Brain Membranes (e.g., forebrain or cortex homogenate) incubation Incubate membranes with: - [³H]MK-801 (e.g., 5 nM) - Glutamate & Glycine (e.g., 1 µM each) - Varying concentrations of Test Compound (Agmatine, MK-801, etc.) start->incubation nsb Determine Non-Specific Binding (in parallel tubes with excess unlabeled MK-801, e.g., 10 µM) incubation->nsb incubate_step Incubate at room temp (e.g., 2-3 hours) to reach equilibrium incubation->incubate_step filtration Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) incubate_step->filtration washing Wash filters with ice-cold buffer to remove unbound radioligand filtration->washing quantification Quantify filter-bound radioactivity via liquid scintillation counting washing->quantification cluster_0 Ligand-Receptor Binding cluster_1 Competitive Binding Principle Agmatine Agmatine I2_Receptor Imidazoline I2 Receptor Agmatine->I2_Receptor Binds Idazoxan (B1206943) Idazoxan Idazoxan->I2_Receptor Binds Binding_Complex Ligand-Receptor Complex I2_Receptor->Binding_Complex Agmatine_unlabeled Agmatine (Unlabeled) I2_Receptor_comp Imidazoline I2 Receptor Agmatine_unlabeled->I2_Receptor_comp Competes with Idazoxan_labeled [³H]Idazoxan (Radiolabeled) Idazoxan_labeled->I2_Receptor_comp Displacement Displacement of [³H]Idazoxan I2_Receptor_comp->Displacement cluster_workflow Experimental Workflow: [³H]Idazoxan Radioligand Binding Assay start Prepare Cell Membranes (e.g., rat brain cortex or liver) masking Add Adrenergic Masking Agent (e.g., 10 µM epinephrine) to block binding to α2-adrenoceptors start->masking incubation Incubate membranes with: - [³H]Idazoxan (e.g., 2-4 nM) - Varying concentrations of Test Compound (Agmatine, Idazoxan, etc.) masking->incubation nsb Determine Non-Specific Binding (in parallel tubes with excess unlabeled idazoxan or cirazoline) incubation->nsb incubate_step Incubate at 25°C (e.g., 45-60 minutes) incubation->incubate_step filtration Rapidly filter the incubation mixture through PEI-presoaked glass fiber filters incubate_step->filtration washing Wash filters with ice-cold buffer filtration->washing quantification Quantify filter-bound radioactivity via liquid scintillation counting washing->quantification

References

Decoding the AUA Codon: A Structural Comparison of Agmatidine- and Lysidine-Modified tRNAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tRNA modifications is crucial for dissecting the intricacies of translation and for the development of novel therapeutics. This guide provides a detailed structural and functional comparison of two essential tRNA modifications, agmatidine and lysidine (B1675763), which play a vital role in the accurate decoding of the AUA isoleucine codon in different domains of life.

In the complex world of protein synthesis, the precise translation of the genetic code is paramount. The wobble position of the tRNA anticodon is a hotspot for a diverse array of chemical modifications that fine-tune codon recognition. This compound (agm²C) in archaea and lysidine (k²C) in bacteria are two such modifications that ensure the correct incorporation of isoleucine in response to the AUA codon, preventing misreading as methionine (AUG). This guide delves into a structural and functional comparison of tRNAs modified with these two molecules, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Lysidine

FeatureThis compound-Modified tRNALysidine-Modified tRNA
Domain ArchaeaBacteria
Modification 2-agmatinylcytidine (agm²C)2-lysylcytidine (k²C)
Precursor Molecule Agmatine (B1664431) (decarboxylated arginine)Lysine (B10760008)
Synthesizing Enzyme tRNA(Ile)-agmatidine synthetase (TiaS)tRNA(Ile)-lysidine synthetase (TilS)
Enzyme Class Belongs to a distinct class of enzymes[1]N-type ATP pyrophosphatase[2]
Catalytic Mechanism ATP-dependent phosphorylation of C34 followed by agmatine attack[3][4]ATP-dependent adenylation of tRNA followed by lysine attack[5]

Structural and Functional Deep Dive

Both this compound and lysidine are modifications at the C2 position of cytidine (B196190) at the wobble position (position 34) of the tRNA anticodon. These modifications are critical for preventing the mispairing of the CAU anticodon with the methionine codon AUG and promoting the correct pairing with the isoleucine codon AUA.[1][4][6][7][8]

Recent cryo-electron microscopy studies have revealed that both this compound and lysidine modifications interact with the third adenine (B156593) of the AUA codon through a unique C-A geometry. The side chains of both modifications extend towards the 3' direction of the mRNA, and their polar termini form hydrogen bonds with the 2'-OH of the nucleotide adjacent to the AUA codon, further enhancing decoding accuracy.[9]

The Architects: TiaS and TilS Synthetases

The biosynthesis of these crucial modifications is carried out by two distinct enzymes: tRNA(Ile)-agmatidine synthetase (TiaS) in archaea and tRNA(Ile)-lysidine synthetase (TilS) in bacteria.[1][8] Although they catalyze similar reactions, TiaS and TilS belong to different enzyme classes, suggesting a convergent evolution of this decoding strategy.[1]

TilS is an N-type ATP pyrophosphatase that catalyzes lysidine formation in a two-step reaction involving an adenylated tRNA intermediate.[2][5] In contrast, TiaS employs a novel kinase domain to first phosphorylate the C2 position of cytidine 34, which is then attacked by agmatine.[3][4]

Visualizing the Pathways

To better understand the biosynthesis and function of these modified tRNAs, the following diagrams illustrate the key pathways and experimental workflows.

Agmatidine_Biosynthesis cluster_arginine Arginine Decarboxylation cluster_tRNA_modification tRNA Modification Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine decarboxylase tRNA_agm2C This compound-modified tRNA(Ile) (agm²C) Agmatine->tRNA_agm2C TiaS tRNA_C34 tRNA(Ile) with C34 tRNA_pC34 Phosphorylated tRNA(Ile)-C34 tRNA_C34->tRNA_pC34 TiaS, ATP -> AMP + PPi tRNA_pC34->tRNA_agm2C TiaS

Biosynthesis of this compound-modified tRNA.

Lysidine_Biosynthesis cluster_lysine Lysine Substrate cluster_tRNA_modification tRNA Modification Lysine Lysine tRNA_k2C Lysidine-modified tRNA(Ile) (k²C) Lysine->tRNA_k2C TilS, -> AMP tRNA_C34 tRNA(Ile) with C34 tRNA_AMP Adenylated tRNA(Ile)-C34 tRNA_C34->tRNA_AMP TilS, ATP -> PPi tRNA_AMP->tRNA_k2C TilS, -> AMP

Biosynthesis of lysidine-modified tRNA.

Experimental_Workflow cluster_tRNA_prep tRNA Preparation cluster_modification In Vitro Modification cluster_analysis Structural & Functional Analysis in_vitro_transcription In Vitro Transcription of tRNA(Ile) gene purification1 tRNA Purification (e.g., HPLC) in_vitro_transcription->purification1 modification_reaction Modification Reaction: tRNA + Enzyme + Substrates (ATP, Agmatine/Lysine) purification1->modification_reaction recombinant_enzyme Purified Recombinant TiaS or TilS recombinant_enzyme->modification_reaction purification2 Purification of Modified tRNA modification_reaction->purification2 crystallography X-ray Crystallography (tRNA-Synthetase Complex) purification2->crystallography cryo_em Cryo-EM (Ribosome-tRNA Complex) purification2->cryo_em binding_assay Ribosome Binding Assay (e.g., Filter Binding) purification2->binding_assay

General experimental workflow for studying modified tRNAs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study and compare this compound- and lysidine-modified tRNAs.

In Vitro Preparation of Modified tRNAs

Objective: To produce purified this compound- or lysidine-modified tRNA(Ile) for structural and functional studies.

Protocol:

  • In Vitro Transcription of tRNA(Ile):

    • A DNA template encoding the E. coli tRNA(Ile) gene downstream of a T7 RNA polymerase promoter is synthesized.

    • The tRNA is transcribed in vitro using T7 RNA polymerase and a mixture of NTPs.

    • The resulting tRNA transcript is purified by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Purification of Recombinant TiaS and TilS:

    • The genes for TiaS and TilS are cloned into expression vectors (e.g., with a His-tag).

    • The enzymes are overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • In Vitro Modification Reaction:

    • The purified, unmodified tRNA(Ile) transcript is incubated with the purified TiaS or TilS enzyme.

    • The reaction mixture contains ATP and either agmatine (for TiaS) or lysine (for TilS) in an appropriate buffer.

    • The reaction is incubated at the optimal temperature for the respective enzyme.

  • Purification of Modified tRNA:

    • The modified tRNA is separated from the enzyme and unreacted substrates using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using chromatography.

X-ray Crystallography of tRNA-Synthetase Complexes

Objective: To determine the three-dimensional structure of TiaS or TilS in complex with tRNA(Ile) to understand the molecular basis of tRNA recognition and modification.

Protocol:

  • Complex Formation: The purified recombinant synthetase (TiaS or TilS) is mixed with the purified tRNA(Ile) transcript in a specific molar ratio (e.g., 1:1.2 enzyme to tRNA).

  • Crystallization Screening: The complex is subjected to a wide range of crystallization screening conditions using vapor diffusion methods (hanging or sitting drop). This involves varying precipitants, pH, temperature, and additives.

  • Crystal Optimization and Growth: Promising crystallization conditions are optimized to obtain large, well-diffracting crystals.

  • Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement or other phasing methods, followed by model building and refinement.

Cryo-Electron Microscopy of Ribosome-tRNA Complexes

Objective: To visualize the interaction of this compound- or lysidine-modified tRNA with the ribosome at high resolution to understand the mechanism of codon recognition.

Protocol:

  • Ribosome Complex Assembly: Purified 70S ribosomes are incubated with mRNA containing an AUA codon in the A-site, deacylated tRNA in the P-site, and the in vitro prepared this compound- or lysidine-modified aminoacyl-tRNA(Ile).

  • Grid Preparation: A small volume of the ribosome complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of particle images are collected.

  • Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align, classify, and reconstruct a high-resolution 3D density map of the ribosome-tRNA complex.

  • Model Building and Analysis: An atomic model of the tRNA and its interaction with the mRNA and ribosomal components is built into the cryo-EM density map and analyzed.

Ribosome Binding Assays (Nitrocellulose Filter Binding)

Objective: To quantify the binding affinity of this compound- and lysidine-modified tRNAs to the ribosome.

Protocol:

  • Preparation of Radiolabeled tRNA: The tRNA is radiolabeled, typically with ³²P at the 5' end or internally during in vitro transcription.

  • Binding Reactions: A constant, low concentration of radiolabeled tRNA is incubated with increasing concentrations of ribosomes in a binding buffer. The reactions also contain an mRNA with the AUA codon.

  • Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. Proteins and protein-RNA complexes bind to the filter, while free RNA passes through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The fraction of bound tRNA is plotted against the ribosome concentration, and the data are fit to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.[10]

Conclusion

The evolution of this compound and lysidine modifications in tRNA represents a fascinating example of convergent evolution to solve a common problem in decoding the AUA codon. While structurally similar in their placement and general function, the distinct biosynthetic pathways and the enzymes that catalyze them highlight the diverse strategies employed by different domains of life to ensure translational fidelity. The experimental approaches outlined in this guide provide a robust framework for further investigation into these and other tRNA modifications, which will undoubtedly uncover new layers of complexity in the regulation of protein synthesis and open new avenues for therapeutic intervention.

References

Safety Operating Guide

Navigating the Safe Disposal of Agmatidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance are paramount. This guide provides a comprehensive, step-by-step plan for the proper handling and disposal of agmatidine. As no specific disposal information for this compound is readily available, the following procedures are based on best practices for laboratory chemical waste management and information derived from the closely related compound, agmatine (B1664431) sulfate.

It is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is available, its disposal recommendations supersede the general guidance provided here.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear suitable protective gloves to prevent skin exposure.

  • Body Protection: Wear appropriate protective clothing, such as a lab coat.

  • Respiratory Protection: If there is a risk of dust generation, use a NIOSH/MSHA-approved respirator.[1][2]

Handling Precautions:

  • Avoid generating dust when handling solid this compound.[1][3]

  • Work in a well-ventilated area.[1][2]

  • Wash hands thoroughly after handling.[1][4]

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Store away from incompatible substances such as strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the this compound waste. Determine if it is unused pure product, a contaminated mixture, or in a solution.

  • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.

2. Waste Containment and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for this compound waste.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream.[3]

3. Storage of Waste:

  • Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Keep the waste container securely closed except when adding waste.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines and local regulations. While some sources suggest that certain chemicals can be disposed of via the sanitary sewer, this is highly dependent on local regulations and the specific properties of the chemical.[5][6] For a compound like this compound, where environmental fate data is scarce, this is not a recommended practice.

  • Follow all institutional and regulatory procedures for waste handover.

This compound Biosynthesis Pathway

This compound is a modified cytidine (B196190) found in the anticodon of some transfer RNAs (tRNAs) in archaea.[7][8] It is synthesized from cytidine and agmatine, which itself is derived from the amino acid arginine.[7]

Agmatidine_Biosynthesis cluster_0 Cellular Precursors cluster_1 Biosynthesis Arginine Arginine Agmatine Agmatine Arginine->Agmatine Decarboxylation Cytidine Cytidine (in tRNA) This compound This compound (in tRNA) Cytidine->this compound Agmatine->this compound tRNAIle2 2-agmatinylcytidine synthetase (TiaS) Disposal_Workflow Start Start: this compound Waste Generated PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Identify 2. Identify & Segregate Waste (Pure, Mixture, Solution) PPE->Identify Contain 3. Contain in Labeled, Compatible Container Identify->Contain Store 4. Store in Designated Satellite Accumulation Area Contain->Store Contact 5. Contact EHS for Pickup Store->Contact End End: Waste Properly Disposed Contact->End

References

Safeguarding Your Research: A Comprehensive Guide to Handling Agmatidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized biomolecules like Agmatidine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2]
Hand Protection Chemical-resistant GlovesNitrile or other appropriate protective gloves should be worn to prevent skin contact.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental contact.[2]
Respiratory Protection NIOSH/MSHA-approved RespiratorTo be used if there is a risk of inhaling dust, especially when handling the solid form.[2]
Handling and Storage Protocols

Correct handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectProcedure
Handling - Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. - Avoid generating dust when working with the solid form. - Wash hands thoroughly after handling.[2][3]
Short-term Storage - Store in a tightly sealed container in a cool, dry place.[2]
Long-term Storage - For extended periods, store in a deep freeze at or below -20°C.[2]

Operational Plan: Experimental Protocol for tRNA Purification Containing this compound

This protocol is adapted from established methodologies for the purification of tRNA containing modified nucleosides from Haloarcula marismortui.

Objective: To isolate total tRNA containing this compound for downstream applications.

Materials:

  • Haloarcula marismortui cell culture

  • Acid guanidinium (B1211019) thiocyanate-phenol-chloroform reagent

  • 1 M NaCl solution

  • Buffer 1: 10 mM Tris-HCl pH 7.5, 100 mM Mg(OAc)₂, 3.4 M KCl

  • Centrifuge and appropriate rotors

  • French Press or other cell disruption system

Procedure:

  • Cell Culture and Harvest: Grow H. marismortui cells to the late-log phase at 37°C. Harvest the cells by centrifugation.

  • RNA Isolation: Isolate crude RNA from the cell pellet using the acid guanidinium thiocyanate-phenol-chloroform extraction method.

  • rRNA Precipitation: Remove ribosomal RNA by precipitation with a 1 M NaCl solution. The supernatant will contain the total tRNA.

  • tRNA Purification: Further purification of tRNAs can be carried out using established chromatographic techniques.

  • Ribosome Isolation (for binding assays): a. Suspend pelleted cells in Buffer 1. b. Lyse cells using a French Press. c. Clear the lysate by centrifugation at 27,000 x g for 15 minutes, followed by 65,000 x g for 15 minutes. d. Pellet ribosomes by ultracentrifugation at 255,000 x g for 4 hours. e. Resuspend the ribosome pellet in Buffer 1, aliquot, and store at -80°C.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
Waste TypeSegregation and Labeling Instructions
Solid this compound Waste - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Label should include "Hazardous Waste" and "Agmatine Sulfate".
Liquid this compound Waste - Collect in a leak-proof, labeled container. - Do not mix with other chemical waste streams unless compatibility is confirmed.
Contaminated Labware - Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. - Reusable glassware must be decontaminated before washing.
Step-by-Step Disposal Procedure
  • Decontamination: All non-disposable items that have come into contact with this compound should be thoroughly decontaminated.

  • Packaging: Ensure all waste containers are securely sealed and properly labeled.

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this compound with household garbage or into the sewage system.[1]

Visualizing Key Processes

To further clarify critical information, the following diagrams illustrate the biosynthetic pathway of this compound and a logical workflow for its safe handling and disposal.

Agmatidine_Biosynthesis Arginine Arginine Agmatine Agmatine Arginine->Agmatine Decarboxylation This compound This compound in tRNA Agmatine->this compound Cytidine (B196190) Cytidine in tRNA Activated_Cytidine Activated Cytidine Intermediate Cytidine->Activated_Cytidine Activation by TiaS (ATP -> AMP + PPi) Activated_Cytidine->this compound Attachment by TiaS

Caption: Biosynthetic pathway of this compound from Arginine.

Agmatidine_Handling_Disposal cluster_handling Handling Workflow cluster_disposal Disposal Workflow Don PPE 1. Don Appropriate PPE Weighing 2. Weigh Solid in Fume Hood Don PPE->Weighing Dissolving 3. Prepare Solution Weighing->Dissolving Experiment 4. Conduct Experiment Dissolving->Experiment Storage 5. Store Unused Material Experiment->Storage Segregate 6. Segregate Waste Experiment->Segregate Waste Generation Label 7. Label Waste Containers Segregate->Label Store_Waste 8. Store in Designated Area Label->Store_Waste Dispose 9. Professional Disposal Store_Waste->Dispose

Caption: Safe handling and disposal workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.